1-(3-Chloropropyl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXFHKNBQFGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588508 | |
| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116445-61-5 | |
| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Chloropropyl)pyrrolidine-2,5-dione CAS number
An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione
CAS Number: 116445-61-5
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Also known as N-(3-chloropropyl)succinimide, this compound serves as a critical synthetic intermediate, enabling the covalent linkage of the stable succinimide scaffold to various molecular targets. The guide details its physicochemical properties, provides validated protocols for its synthesis and subsequent application, explores its chemical reactivity from a mechanistic standpoint, and outlines essential safety and handling procedures. The information herein is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively and safely utilize this versatile building block in their discovery workflows.
Core Compound Profile and Physicochemical Properties
1-(3-Chloropropyl)pyrrolidine-2,5-dione is characterized by a stable five-membered succinimide ring attached to a reactive three-carbon alkyl chloride linker. This dual-functionality is the cornerstone of its utility, offering a robust platform for introducing the succinimide moiety into larger, more complex molecules. The succinimide core itself is a privileged scaffold found in a variety of biologically active compounds, including those with anticonvulsant and antinociceptive properties.[1] The terminal alkyl chloride provides a reliable electrophilic site for nucleophilic substitution reactions, making it an ideal linker for conjugation to amines, thiols, and other nucleophilic groups present in pharmacophores.
Table 1: Physicochemical Properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Property | Value | Source(s) |
| CAS Number | 116445-61-5 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | [3] |
| Molecular Weight | 175.61 g/mol | [2] |
| IUPAC Name | 1-(3-chloropropyl)pyrrolidine-2,5-dione | [4] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |
Spectroscopic Characterization (Predicted)
While comprehensive, experimentally verified spectra are not widely published, the structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione allows for a highly confident prediction of its key spectroscopic features. Researchers should use the following information as a guide for confirming the identity and purity of the compound via ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~3.65 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (-CH₂ -Cl). The triplet splitting is due to coupling with the adjacent methylene group.
-
δ ~3.60 (t, 2H): Triplet corresponding to the two protons on the carbon attached to the succinimide nitrogen (N-CH₂ -). The triplet splitting is due to coupling with the central methylene group.
-
δ ~2.75 (s, 4H): A sharp singlet representing the four equivalent protons of the succinimide ring (-CO-CH₂ -CH₂ -CO-). The chemical equivalence of these protons leads to a singlet.
-
δ ~2.10 (quint, 2H): A quintet (or multiplet) for the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-). This signal is split by the two adjacent methylene groups.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~177.0: Carbonyl carbons of the succinimide ring (C =O). Carbonyl signals are characteristically downfield.[1]
-
δ ~41.5: Carbon of the methylene group attached to the chlorine atom (-C H₂-Cl).
-
δ ~38.0: Carbon of the methylene group attached to the succinimide nitrogen (N-C H₂-).
-
δ ~31.0: Central carbon of the propyl chain (-CH₂-C H₂-CH₂-).
-
δ ~28.0: Methylene carbons of the succinimide ring (-CO-C H₂-C H₂-CO-).
Predicted FTIR Spectrum (Liquid Film/KBr Pellet)
-
~2960-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~1770 cm⁻¹ (weak) & ~1700 cm⁻¹ (strong): Characteristic symmetric and asymmetric C=O stretching vibrations of the succinimide ring. This double peak is a hallmark of the cyclic imide functional group.
-
~1420 cm⁻¹: CH₂ scissoring vibrations.
-
~1380 cm⁻¹: C-N stretching vibration.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
Predicted Mass Spectrum (EI)
-
m/z = 175/177 [M]⁺: The molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a compound containing one chlorine atom.
-
m/z = 140: Fragment corresponding to the loss of the chlorine atom ([M-Cl]⁺).
-
m/z = 99: Fragment corresponding to the succinimide ring itself.
-
m/z = 77: Fragment corresponding to the chloropropyl group ([C₃H₆Cl]⁺).
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The synthesis of N-substituted succinimides is a robust and well-established chemical transformation. The most direct method involves a two-step, one-pot reaction starting from succinic anhydride and the corresponding primary amine, in this case, 3-chloropropan-1-amine. The initial step is the ring-opening of the anhydride by the amine to form a succinamic acid intermediate, which is then cyclized via dehydration to form the target imide.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Succinic anhydride (1.0 eq)
-
3-Chloropropan-1-amine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq) or Sodium Acetate (1.1 eq)
-
Toluene or Xylene
-
Acetic anhydride (optional, for dehydration)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reagent Addition: To the flask, add succinic anhydride (1.0 eq) and toluene (approx. 5 mL per gram of anhydride).
-
Amine Preparation: In a separate beaker, dissolve 3-chloropropan-1-amine hydrochloride (1.05 eq) in a minimal amount of water and neutralize with a stoichiometric amount of a base like sodium hydroxide. Extract the free amine into a solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully evaporate the solvent. Alternatively, the free amine can be generated in situ.
-
Amidation (Step 1): Add the free 3-chloropropan-1-amine to the toluene/succinic anhydride slurry at room temperature. An exothermic reaction will occur, and the mixture will thicken as the succinamic acid intermediate precipitates. Stir for 1-2 hours at room temperature to ensure complete formation of the intermediate.
-
Cyclodehydration (Step 2):
-
Thermal Method: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent). Water will be collected azeotropically in the trap over 4-8 hours. Monitor the reaction progress by TLC until the starting intermediate is consumed.
-
Chemical Dehydration Method: Cool the mixture after Step 4. Add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate. Gently heat the mixture to 80-100°C for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any solids (if applicable).
-
Wash the organic solution with saturated sodium bicarbonate solution to remove acetic acid (if used), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product (a viscous oil or solid) can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Chemical Reactivity and Mechanistic Considerations
The primary mode of reactivity for 1-(3-Chloropropyl)pyrrolidine-2,5-dione in drug development is the nucleophilic substitution at the terminal carbon of the propyl chain. The chlorine atom is a good leaving group, and the primary carbon is relatively unhindered, favoring an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Key Considerations for Reactivity:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiols, primary amines) will react more readily than weaker ones (e.g., alcohols, secondary amines with high steric hindrance).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Moderate heating (50-80°C) is often sufficient to drive the reaction to completion in a reasonable timeframe.
-
Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often added to scavenge the HCl produced when using amine hydrochloride salts or to deprotonate weaker nucleophiles.
-
Imide Ring Stability: The succinimide ring is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis (ring-opening) under strong basic conditions (e.g., NaOH, KOH), especially at elevated temperatures. This should be a consideration during reaction work-up.
Prototypical Application: Synthesis of a Linker-Pharmacophore Conjugate
To illustrate its utility, this section provides a protocol for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a model primary amine, 4-methoxyaniline, a common pharmacophore precursor.
Experimental Workflow
Detailed Protocol
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per mmol of the limiting reagent). Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Dissolve 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Initial Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-substituted product.
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(3-Chloropropyl)pyrrolidine-2,5-dione and its precursors are reactive chemicals that require careful handling.
Hazard Identification:
-
Based on related compounds, this substance should be treated as harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2]
-
Hazard Statements (expected): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage:
-
Handle only under an inert atmosphere (nitrogen or argon) to prevent potential reactions with moisture.
-
Keep the container tightly closed. Store in a freezer at or below -20°C for long-term stability.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and handled by a licensed professional waste disposal service. Do not dispose of down the drain.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a high-value synthetic tool for chemical and pharmaceutical research. Its straightforward synthesis and predictable reactivity via Sₙ2 displacement make it an excellent choice for introducing a succinimide-propyl linker into nascent drug candidates. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently integrate this reagent into their synthetic strategies to accelerate the discovery of novel therapeutics.
References
-
PubChem. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione. [Link]
-
Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. (2021-09-12). [Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). [Link]
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. 1-[3-(3-Aminophenoxy)propyl]pyrrolidine-2,5-dione | C13H16N2O3 | CID 43365679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 116445-61-5|1-(3-Chloropropyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-chloropropyl)succinimide, is a versatile bifunctional chemical intermediate of significant interest to the medicinal chemistry and drug development communities.[1][2] Its molecular architecture, featuring a reactive chloropropyl chain appended to a stable pyrrolidine-2,5-dione (succinimide) scaffold, makes it a valuable building block for the synthesis of a diverse array of complex, biologically active molecules.[1] The succinimide core is a well-established pharmacophore found in numerous compounds with therapeutic applications, including anticonvulsant and antinociceptive agents.[1][3][4] The strategic placement of the 3-chloropropyl group provides a reactive handle for introducing this privileged scaffold into larger molecular frameworks through alkylation reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, with a focus on its utility in the development of novel therapeutics for central nervous system (CNS) disorders.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | N/A |
| Synonyms | N-(3-Chloropropyl)succinimide | [1] |
| CAS Number | 116445-61-5 | [2] |
| Molecular Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| Appearance | Likely a solid or liquid at room temperature | [2] |
| SMILES | O=C(CC1)N(CCCCl)C1=O | [5] |
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be achieved through the nucleophilic substitution of a suitable starting material with the succinimide anion. A common and effective method involves the reaction of succinimide with 1-bromo-3-chloropropane in the presence of a base. This approach leverages the differential reactivity of the bromine and chlorine atoms, allowing for selective displacement of the more labile bromide by the succinimide nitrogen.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Materials:
-
Succinimide
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of succinimide (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Reactivity and Key Reactions
The chemical utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is primarily dictated by the reactivity of the terminal chlorine atom on the propyl chain. This electrophilic center is susceptible to nucleophilic attack, making the compound an excellent alkylating agent.
Nucleophilic Substitution
The chloropropyl group readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism.[1] The chlorine atom acts as a good leaving group and can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is fundamental to its application as a synthetic linker.[1]
A noteworthy application of this reactivity is in the synthesis of precursors for the anxiolytic drug Buspirone, where nitrogen nucleophiles, such as piperazine derivatives, are commonly employed.[1]
Caption: Nucleophilic substitution at the chloropropyl moiety.
Applications in Drug Discovery
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[4] 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a key intermediate for incorporating this valuable pharmacophore into novel drug candidates.
Central Nervous System (CNS) Agents
A significant area of application for this compound is in the development of therapeutics for CNS disorders.[1] It is a crucial precursor in the synthesis of novel pyrrolidine-2,5-dione derivatives designed as dual-acting ligands for the 5-HT₁ₐ receptor and the serotonin transporter (SERT).[1] Such dual-target agents are being investigated as potential treatments for depression and other mood disorders.[1]
Anticonvulsant and Antinociceptive Research
The broader class of compounds containing the pyrrolidine-2,5-dione core is under active investigation for its anticonvulsant and antinociceptive (pain-relieving) properties.[1][4] The chloropropyl linker enables the systematic modification of the succinimide core, allowing researchers to explore structure-activity relationships (SAR) and develop compounds that interact with neuronal voltage-gated sodium and calcium channels, which are key targets for seizure and neuropathic pain control.[1]
Caption: Role in drug discovery workflow.
Safety and Handling
As with all halogenated organic compounds, 1-(3-Chloropropyl)pyrrolidine-2,5-dione should be handled with appropriate safety precautions.[2] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
Succinimide - Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]
- 2. CAS 116445-61-5: 2,5-Pyrrolidinedione, 1-(3-chloropropyl)- [cymitquimica.com]
- 3. Succinimide - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 116445-61-5|1-(3-Chloropropyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
1-(3-Chloropropyl)pyrrolidine-2,5-dione molecular weight.
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: A Versatile Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a key chemical intermediate utilized by researchers, medicinal chemists, and drug development professionals. We will explore its molecular characteristics, core reactivity, synthetic applications, and essential handling protocols, offering a comprehensive resource grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-Chloropropyl)succinimide, is a bifunctional organic compound. Its structure is defined by two key features: a central pyrrolidine-2,5-dione (succinimide) ring and a reactive 3-chloropropyl side chain attached to the nitrogen atom. This unique combination makes it a valuable building block in organic synthesis. The succinimide core is a privileged scaffold found in numerous biologically active molecules, while the chloropropyl chain provides a reactive handle for covalent modification.[1]
The molecular weight of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is 175.61 g/mol .
| Property | Value |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Common Name | N-(3-Chloropropyl)succinimide |
| Core Structure | Pyrrolidine-2,5-dione (Succinimide) |
| Key Functional Group | Alkyl Chloride |
Reactivity and Mechanistic Insights
The synthetic utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione stems from the predictable reactivity of its chloropropyl moiety.
Nucleophilic Substitution at the Chloropropyl Chain
The primary reaction pathway involves the 3-chloropropyl group, which acts as an electrophile. The chlorine atom is a competent leaving group, readily displaced by a wide range of nucleophiles in a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] This mechanism is fundamental to its role as a linker, allowing for the covalent attachment of the succinimide scaffold to other molecules.
Common nucleophiles used in reactions with this intermediate include:
-
Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperazine derivatives) are frequently used to form new carbon-nitrogen bonds.[1]
-
Oxygen Nucleophiles: Alcohols and phenols can be used to form ether linkages.
-
Sulfur Nucleophiles: Thiols are effective for creating thioether bonds.
The choice of solvent and base is critical for optimizing reaction efficiency, typically favoring polar aprotic solvents that can solvate the cation but not the nucleophile, thus accelerating the SN2 pathway.
Caption: Synthetic workflow for creating a CNS drug candidate.
Experimental Protocol: Synthesis of an N-Substituted Succinimide Derivative
This section provides a generalized, self-validating protocol for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a secondary amine.
Objective: To covalently link a piperazine-containing pharmacophore to the succinimide scaffold via nucleophilic substitution.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)
-
Substituted Piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate and developing system (e.g., Ethyl Acetate/Hexane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-Chloropropyl)pyrrolidine-2,5-dione, the substituted piperazine, and potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a solution with a concentration of approximately 0.1-0.5 M. Rationale: Polar aprotic solvents are chosen to facilitate the SN2 reaction.
-
Heating: Equip the flask with a condenser and heat the mixture to 60-80 °C with vigorous stirring. Rationale: Heating increases the reaction rate. The temperature should be optimized to ensure product formation without significant side-product generation.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate. The disappearance of the starting material spot (1-(3-Chloropropyl)pyrrolidine-2,5-dione) indicates reaction completion. This typically takes 4-12 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate and wash with water and then brine to remove any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure N-substituted succinimide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and IR spectroscopy. [2][3]
Safety and Handling
While a specific safety data sheet (SDS) for 1-(3-Chloropropyl)pyrrolidine-2,5-dione was not retrieved, handling should follow best practices for related chemical classes like N-chlorosuccinimide and succinimide. [4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves. [4][6][8]* Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [4][6]Avoid contact with skin and eyes. [5][8]Do not eat, drink, or smoke in the laboratory. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. [5][7]* First Aid:
Spectroscopic Characterization Guide (Predicted)
For a researcher who has synthesized a derivative using 1-(3-Chloropropyl)pyrrolidine-2,5-dione, NMR spectroscopy is the primary tool for structural verification. Below are the expected characteristic signals for the core structure.
¹³C NMR:
-
Carbonyl Carbons (C=O): Two distinct signals expected in the downfield region, typically around ~177 ppm .
-
Methylene Carbons of Succinimide Ring (-CH₂-CH₂-): A signal around ~28 ppm .
-
Propyl Chain Carbons:
-
-N-CH₂-: A signal around ~38 ppm .
-
-CH₂-CH₂-Cl: A signal around ~30 ppm .
-
-CH₂-Cl: The carbon directly attached to the chlorine will be deshielded, appearing around ~42 ppm .
-
¹H NMR:
-
Succinimide Protons (-CH₂-CH₂-): A singlet integrating to 4H, expected around ~2.7 ppm .
-
Propyl Chain Protons:
-
-N-CH₂-: A triplet integrating to 2H, around ~3.6 ppm .
-
-CH₂-CH₂-Cl: A multiplet (quintet) integrating to 2H, around ~2.1 ppm .
-
-CH₂-Cl: A triplet integrating to 2H, around ~3.7 ppm .
-
Note: Chemical shifts are approximate and can vary based on the solvent and final molecular structure.
References
- Benchchem. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO.
- Apollo Scientific. Succinimide.
- Oxford Lab Fine Chem LLP. Material Safety Data Sheet - N-Chloro Succinimide 98%.
- Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
- Fisher Scientific. Safety Data Sheet.
- Central Drug House (P) Ltd. N-Chloro Succinimide CAS No 128-09-6 Material Safety Data Sheet SDS/MSDS.
- Rybka, S., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- ResearchGate. Table 2 13C NMR spectroscopic data for compounds 1, 2, 3, 4 and 5 (100...
- ResearchGate. H (500 MHz) and 13 C (125 MHz) NMR spectroscopic data for compounds 3a...
- ResearchGate. Table 3 13C NMR (125 MHz) spectral data of compounds 9−15.
- PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons.
- ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria | Request PDF.
- National Institutes of Health. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC.
- National Institutes of Health. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- MDPI. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- PubMed. Recent applications of click chemistry in drug discovery.
- ResearchGate. (PDF) Pyrrolidine-2,5-dione.
Sources
- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]
- 2. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-chloropropyl)succinimide, is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a reactive chloropropyl chain and a succinimide core, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications.[1] The succinimide moiety is a well-established pharmacophore found in various biologically active compounds, while the 3-chloropropyl group serves as a versatile linker for introducing this core into larger molecular frameworks through nucleophilic substitution reactions. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀ClNO₂ | [2] |
| Molecular Weight | 175.61 g/mol | [2] |
| CAS Number | 116445-61-5 | [2] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 49-51 °C | Commercially available data |
| Boiling Point | Decomposes upon heating | General knowledge |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Limited solubility in water. | General knowledge |
| SMILES | O=C(CC1)N(CCCCl)C1=O | [2] |
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The most common and efficient method for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is the N-alkylation of succinimide with a suitable three-carbon electrophile, typically 1-bromo-3-chloropropane. This reaction is a classic example of a nucleophilic substitution where the weakly acidic N-H proton of the succinimide is first removed by a base to generate a nucleophilic anion, which then attacks the electrophilic carbon of the haloalkane.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Experimental Protocol
The following is a representative, self-validating protocol for the laboratory-scale synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Succinimide
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq). The use of anhydrous reagents and solvent is crucial to prevent hydrolysis of the reactants and product.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. DMF is a suitable polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature. The dropwise addition helps to control the initial exotherm of the reaction. The bromide is a better leaving group than chloride, thus ensuring selective alkylation at the carbon bearing the bromine atom.[3]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Heating is necessary to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. This step quenches the reaction and dissolves the inorganic salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Ethyl acetate is a suitable extraction solvent for the product, which has moderate polarity.
-
Washing: Combine the organic layers and wash with brine (2 x). Washing with brine helps to remove any remaining water and inorganic impurities from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-Chloropropyl)pyrrolidine-2,5-dione as a white to off-white solid.
Caption: Step-by-step workflow for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Spectroscopic Characterization
The structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the succinimide ring and the chloropropyl chain. The succinimide protons would appear as a singlet, while the chloropropyl protons would exhibit triplet or multiplet patterns due to spin-spin coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the succinimide ring, the methylene carbons of the ring, and the three carbons of the chloropropyl chain. The chemical shifts of these carbons provide valuable information about their electronic environment.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl groups (C=O) in the succinimide ring, typically appearing in the region of 1700-1770 cm⁻¹. Other characteristic peaks for C-N and C-Cl stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the chloropropyl chain or fragments from the succinimide ring.
Reactivity and Applications in Drug Development
The synthetic utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione stems from the reactivity of the terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the succinimide moiety into various molecular scaffolds.
Key Reactions
The primary reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is nucleophilic substitution at the terminal carbon of the chloropropyl chain. A wide range of nucleophiles, including amines, phenols, and thiols, can be used to displace the chloride ion, forming a new carbon-nucleophile bond.
Caption: General scheme of nucleophilic substitution reactions of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Applications in the Synthesis of Bioactive Molecules
1-(3-Chloropropyl)pyrrolidine-2,5-dione has proven to be a crucial intermediate in the synthesis of several important pharmaceutical agents, particularly those targeting the central nervous system.
-
Buspirone and Analogs: This compound is a key building block in the synthesis of buspirone, an anxiolytic agent that acts as a serotonin 5-HT1A receptor partial agonist. The synthesis involves the alkylation of a piperazine derivative with 1-(3-Chloropropyl)pyrrolidine-2,5-dione.[1] This strategy has also been employed to create a variety of buspirone analogs with modified pharmacological profiles.
-
5-HT1A Receptor Ligands: The succinimide moiety is a recognized pharmacophore for 5-HT1A receptor ligands. The use of 1-(3-Chloropropyl)pyrrolidine-2,5-dione allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds by varying the nucleophile that displaces the chloride.[1]
-
Anticonvulsant and Antinociceptive Agents: The pyrrolidine-2,5-dione core is present in a number of compounds with anticonvulsant and antinociceptive (pain-relieving) properties. 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a valuable tool for synthesizing novel derivatives to investigate their potential as treatments for epilepsy and neuropathic pain.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a synthetically versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the creation of diverse libraries of compounds for biological screening. The proven utility of this intermediate in the synthesis of CNS-active agents, such as buspirone, highlights its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the research and development of new medicines.
References
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ResearchGate. (n.d.). Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). Retrieved from [Link]
-
SpectraBase. (n.d.). N-(3-chloropropyl)phthalimide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Data for compound 3 in CH 3 OD (500 and 125 MHz, δ in ppm). Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Succinimide. Retrieved from [Link]
-
PubMed. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]
- Google Patents. (n.d.). US4810789A - Process for buspirone hydrochloride polymorphic crystalline form conversion.
-
MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP001388. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinimide. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Retrieved from [Link]
-
Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. Retrieved from [Link]
-
PubMed Central. (n.d.). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Retrieved from [Link]
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Retrieved from [Link]
-
JOCPR. (n.d.). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density. Retrieved from [Link]
Sources
Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold
An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The pyrrolidine-2,5-dione, commonly known as the succinimide ring system, is a privileged scaffold in medicinal chemistry and drug development. Its structural rigidity, capacity for hydrogen bonding, and synthetic versatility make it a cornerstone in the design of novel therapeutics. Molecules incorporating this five-membered cyclic imide exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antibacterial properties[1][2]. The pyrrolidine-2,5-dione moiety is a key structural unit in many compounds explored for treating diseases of the central nervous system and as inhibitors of critical enzymes like histone deacetylases (HDACs)[3].
This guide focuses on the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione (also known as N-(3-chloropropyl)succinimide), a valuable bifunctional intermediate. The presence of the reactive terminal chloroalkyl chain allows for its conjugation to other molecules, making it an essential building block for creating more complex pharmaceutical agents, linkers for antibody-drug conjugates (ADCs), and probes for chemical biology research.
Retrosynthetic Analysis
A logical approach to synthesizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves dissecting the molecule into readily available precursors. The most straightforward disconnection is at the nitrogen-carbon bond of the propyl chain, suggesting an N-alkylation of the succinimide heterocycle.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two primary synthetic strategies that will be explored in detail:
-
Pathway A: Direct N-alkylation of succinimide with 1-bromo-3-chloropropane.
-
Pathway B: Two-step synthesis via formation and subsequent cyclization of an intermediate succinamic acid.
Primary Synthesis Pathway (A): N-Alkylation of Succinimide
This is the most common and direct method. It relies on the nucleophilic character of the deprotonated succinimide nitrogen attacking an electrophilic alkyl halide.
Causality and Mechanistic Insights
The core of this pathway is a classic SN2 (bimolecular nucleophilic substitution) reaction. Several factors are critical for success:
-
Deprotonation: Succinimide is weakly acidic (pKa ~9.5). A suitable base is required to generate the succinimidyl anion, a potent nucleophile. The choice of base is crucial; strong bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient, offering a safer and more practical option for larger-scale synthesis.
-
Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), is ideal. These solvents can dissolve the ionic intermediates (the succinimidyl salt) without solvating the nucleophile so strongly as to hinder its reactivity.
-
The Alkylating Agent: 1-Bromo-3-chloropropane is a judicious choice. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the bromide a much better leaving group. Consequently, the SN2 reaction occurs selectively at the brominated carbon, leaving the chloro- group intact for subsequent functionalization[4].
Visualizing the Workflow
Caption: Experimental workflow for the N-alkylation pathway.
Detailed Experimental Protocol
Materials:
-
Succinimide (1.0 eq)
-
1-Bromo-3-chloropropane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the solids are suspended (approx. 5-10 mL per gram of succinimide).
-
Reagent Addition: Begin stirring the suspension. Add 1-bromo-3-chloropropane (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting succinimide), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil or low-melting solid) can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Alternative Synthesis Pathway (B): Succinamic Acid Cyclization
Causality and Mechanistic Insights
-
Amidation: The reaction between succinic anhydride and 3-chloropropylamine is a rapid and typically high-yielding nucleophilic acyl substitution. The primary amine is highly nucleophilic and attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of N-(3-chloropropyl)succinamic acid. This step is often performed at room temperature.[5]
-
Cyclodehydration: The second step requires the removal of a molecule of water to form the imide ring. This can be achieved by:
-
Thermal Cyclization: Simply heating the succinamic acid intermediate above its melting point (often >150 °C) can drive the reaction.[6]
-
Chemical Dehydration: A more controlled method involves using a dehydrating agent like acetic anhydride in a suitable solvent. This allows for lower reaction temperatures and can often lead to cleaner products.
-
Detailed Experimental Protocol
Part 1: Synthesis of N-(3-chloropropyl)succinamic acid
-
Dissolve 3-chloropropylamine hydrochloride (1.0 eq) in water and neutralize with an equivalent amount of sodium hydroxide. Extract the free amine into a solvent like diethyl ether. Dry the organic layer and carefully remove the solvent.
-
Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether in a flask.
-
Cool the succinic anhydride solution in an ice bath. Add the solution of 3-chloropropylamine dropwise with vigorous stirring.
-
A white precipitate of the succinamic acid will form. Continue stirring for 1-2 hours.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Part 2: Cyclodehydration to 1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Place the dried N-(3-chloropropyl)succinamic acid (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate.
-
Heat the mixture to reflux (around 100-120 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Pathway A.
Data Presentation and Characterization
Successful synthesis must be validated by thorough characterization. The identity and purity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione are confirmed using standard spectroscopic techniques.[1][7]
| Parameter | Pathway A (N-Alkylation) | Pathway B (Cyclization) |
| Typical Yield | 70-85% | 65-80% (over two steps) |
| Purity (Post-Purification) | >98% | >97% |
| Key Reagents | Succinimide, K₂CO₃, 1-Bromo-3-chloropropane | Succinic Anhydride, 3-Chloropropylamine, Acetic Anhydride |
| Reaction Temperature | 60-70 °C | Room Temp, then 100-120 °C |
| Primary Advantage | More direct, one-pot synthesis | Avoids potentially problematic alkylation step |
Expected Analytical Data:
-
Molecular Formula: C₇H₁₀ClNO₂[8]
-
Molecular Weight: 175.61 g/mol [8]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.65 (t, 2H, -CH₂-Cl), ~3.55 (t, 2H, -N-CH₂-), ~2.70 (s, 4H, -CO-CH₂-CH₂-CO-), ~2.05 (quintet, 2H, -N-CH₂-CH₂-CH₂-Cl).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~177 (C=O), ~42 (-CH₂-Cl), ~38 (-N-CH₂-), ~32 (-N-CH₂-CH₂-), ~28 (-CO-CH₂-).
-
FT-IR (KBr, cm⁻¹): ~1770 and ~1700 (strong, C=O stretch of imide), ~2950 (C-H stretch), ~750 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z 175 (M⁺), characteristic isotope pattern for chlorine (M+2 peak at ~33% intensity of M⁺).
Conclusion
The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is readily achievable through robust and well-understood chemical transformations. The direct N-alkylation of succinimide with 1-bromo-3-chloropropane represents the most efficient and high-yielding approach, capitalizing on the differential reactivity of the alkyl halides. The alternative two-step pathway involving the cyclization of a succinamic acid intermediate provides a reliable backup strategy. The successful synthesis and purification of this compound provide drug development professionals with a versatile building block, enabling the construction of novel and complex molecules with significant therapeutic potential.
References
- Bhat, K. S., & Gowda, B. T. (2000). Details on N-(aryl)-amides structures.
- Gowda, B. T., et al. (1999). Studies on N-(aryl)-amides. Journal of Molecular Structure, 485-486, 565-573.
- Gowda, B. T., et al. (2007). Structural studies on N-(aryl)-amides. Journal of Molecular Structure, 837(1-3), 211-219.
-
International Agency for Research on Cancer. (2020). 1-Bromo-3-chloropropane. In Some Industrial Chemical Intermediates and Solvents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 125. Lyon (FR): IARC. Available from: [Link]
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Kavitha, S., et al. (2011). N-(3-chlorophenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1977. Available from: [Link]
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Organic Syntheses. (n.d.). Succinimide. Org. Syn. Coll. Vol. 2, p.562 (1943); Vol. 14, p.80 (1934). Available from: [Link]
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PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]
- Rybka, S., et al. (2017). Synthesis and anticonvulsant activity of 1,3-disubstituted pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.
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- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
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Telvekar, V. N. (2010). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 15(8), 5548-5557. Available from: [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available from: [Link]
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ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available from: [Link]
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ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]
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A Technical Guide to the Solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile synthetic intermediate. This document moves beyond a simple data sheet to offer predictive insights based on physicochemical properties and a robust experimental framework for empirical determination.
Introduction: The Significance of Solubility for a Key Synthetic Building Block
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a bifunctional molecule featuring a succinimide ring and a reactive chloropropyl chain.[1][2] This structure makes it a valuable building block in medicinal chemistry, particularly for introducing a spacer arm and a cyclic imide moiety into more complex molecules.[2] Its applications include the synthesis of ligands for serotonin transporters (SERT) and 5-HT1A receptors, which are targets for therapies addressing central nervous system disorders like depression.[2] The pyrrolidine-2,5-dione core is also explored for its potential anticonvulsant and antinociceptive properties.[2]
Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation and analytical characterization. This guide provides a foundational understanding of its solubility profile, grounded in its molecular structure.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4]
Molecular Structure Analysis:
-
Polar Succinimide Ring: The pyrrolidine-2,5-dione moiety contains two polar carbonyl groups (C=O) and a nitrogen atom. These groups can act as hydrogen bond acceptors.
-
Alkyl Halide Chain: The 3-chloropropyl group is less polar than the succinimide ring. The chlorine atom adds some polarity, but the overall character of the chain is aliphatic.
-
Overall Polarity: The combination of a highly polar cyclic imide and a less polar alkyl chain gives 1-(3-Chloropropyl)pyrrolidine-2,5-dione a moderate overall polarity.
Based on this structure, a predicted solubility profile in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | These solvents have strong dipoles that can interact effectively with the polar carbonyl groups of the succinimide ring. The absence of acidic protons prevents unwanted reactions. DMF is often a good solvent for N-substituted succinimides.[5] |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygens of the solute. However, the non-polar alkyl chain may limit very high solubility. |
| Ethanol | Moderate | Similar to methanol, but its slightly longer alkyl chain makes it marginally less polar, which might align well with the overall polarity of the solute. | |
| Water | Low to Sparingly Soluble | While the molecule has polar groups, the overall structure, including the alkyl chain, is likely too large and non-polar to be readily soluble in water. N-substituted succinimides generally show decreasing water solubility with increasing substituent size.[5] | |
| Non-Polar | Hexane | Insoluble | The significant polarity of the succinimide ring will prevent dissolution in a non-polar aliphatic solvent like hexane.[4] |
| Toluene | Low | Toluene has some limited capacity to interact with the molecule through pi-stacking with the carbonyl groups, but it is unlikely to be a good solvent. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and is often an effective solvent for a wide range of organic compounds, including those with moderate polarity and alkyl halide functionalities. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for compounds of intermediate polarity. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique.[3] This protocol ensures that the system reaches equilibrium, providing an accurate measurement of the saturation solubility.
Objective: To determine the concentration of a saturated solution of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in a selected organic solvent at a specific temperature.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument.
Workflow Diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1-(3-Chloropropyl)pyrrolidine-2,5-dione to a vial. The excess is crucial to ensure a saturated solution is formed. Record the approximate mass.
-
Solvent Addition: Accurately pipette a known volume of the chosen organic solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method (or other suitable technique) to determine the concentration of the solute.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L), accounting for the dilution factor.
Factors Influencing Solubility
Several factors can affect the measured solubility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[6] For recrystallization procedures, this is a key principle. It is essential to control temperature precisely during experimental determination.
-
Solvent Polarity: As discussed, the polarity of the solvent is the most critical factor. A solvent that can effectively solvate both the polar succinimide ring and the less polar chloropropyl chain will exhibit the highest dissolving capacity.
-
Purity of the Compound: Impurities in the 1-(3-Chloropropyl)pyrrolidine-2,5-dione sample can alter its measured solubility.
-
Presence of Water: In organic solvents, even small amounts of water can influence solubility, especially in non-polar or moderately polar solvents where water is immiscible or only sparingly soluble.
Logical Relationship Diagram:
Caption: Key factors influencing the solubility of a solute.
Conclusion
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- ResearchGate. (2025, August 10). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited: Solvent effect, preferential solvation and dissolution and transfer properties.
- Benchchem. (n.d.). 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO.
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A Technical Guide to the Spectral Analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable bifunctional molecule in the landscape of modern organic synthesis and drug discovery. As a derivative of succinimide, it serves as a versatile building block, integrating a reactive chloropropyl side chain with the stable succinimide ring system. This unique combination allows for its use in the synthesis of a wide array of more complex molecules, including novel therapeutic agents and functionalized polymers. The pyrrolidine-2,5-dione core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(3-Chloropropyl)pyrrolidine-2,5-dione, grounded in fundamental principles and supported by established methodologies.
Molecular Structure and Analytical Overview
A logical workflow for the comprehensive characterization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves a multi-technique approach to unambiguously determine its structure and purity.
Caption: Workflow for the synthesis and spectral characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their chemical environment.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | Triplet (t) | 2H | -CH₂-Cl | The methylene group directly attached to the electronegative chlorine atom is expected to be the most deshielded of the propyl chain protons.[3] |
| ~3.60 | Triplet (t) | 2H | -N-CH₂- | The methylene group attached to the nitrogen of the succinimide ring is also deshielded. |
| ~2.75 | Singlet (s) | 4H | -CO-CH₂-CH₂-CO- | The four protons of the succinimide ring are chemically equivalent and show a characteristic singlet.[4][5] |
| ~2.10 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This central methylene group of the propyl chain is split by the two adjacent methylene groups. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group classification.
| Chemical Shift (δ) ppm (Predicted) | Carbon Type (DEPT) | Assignment | Rationale |
| ~177.0 | C | C=O | The carbonyl carbons of the imide are highly deshielded and characteristic of this functional group.[6][7] |
| ~42.0 | CH₂ | -CH₂-Cl | The carbon atom bonded to the chlorine atom is deshielded.[8] |
| ~38.0 | CH₂ | -N-CH₂- | The carbon atom attached to the nitrogen is in a typical range for N-alkylated carbons. |
| ~31.0 | CH₂ | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain is the most shielded of the chain carbons. |
| ~28.0 | CH₂ | -CO-CH₂-CH₂-CO- | The equivalent methylene carbons of the succinimide ring appear as a single peak.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2960-2850 | C-H Stretch | Alkyl (CH₂) | Confirms the presence of the saturated carbon backbone of the chloropropyl chain and the succinimide ring.[9] |
| ~1770 & ~1700 | C=O Stretch (Asymmetric & Symmetric) | Cyclic Imide | This pair of strong absorption bands is highly characteristic of a five-membered cyclic imide like succinimide.[10][11] The two bands arise from the symmetric and asymmetric stretching of the two carbonyl groups. |
| 1470-1440 | C-H Bend | Methylene (CH₂) | Further evidence for the presence of methylene groups in the structure.[9] |
| ~750-650 | C-Cl Stretch | Alkyl Halide | A moderate to weak absorption in this region indicates the presence of the carbon-chlorine bond. |
The diagnostic hallmark in the IR spectrum is the dual carbonyl absorption, which provides compelling evidence for the integrity of the pyrrolidine-2,5-dione ring system.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.
Expected Molecular Ion: For C₇H₁₀ClNO₂, the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 175.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic [M]⁺ peak at m/z 175 and an [M+2]⁺ peak at m/z 177 with an intensity ratio of roughly 3:1.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for the molecule.
Interpretation of Key Fragments:
-
m/z 140: This peak likely corresponds to the loss of a chlorine radical from the molecular ion.
-
m/z 98: A prominent peak at this m/z value would be indicative of the stable succinimide radical cation, resulting from cleavage of the N-C bond of the propyl chain.
-
m/z 77/79: This isotopic pair represents the chloropropyl cation, another likely product of the N-C bond cleavage.
The observation of these fragments, particularly the isotopic signature of chlorine-containing ions, provides a robust confirmation of the molecular structure.[12]
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous sample preparation and adherence to established instrumental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(3-Chloropropyl)pyrrolidine-2,5-dione and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Collection: Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. Each technique offers a unique and complementary piece of the structural puzzle. The characteristic singlet of the succinimide protons in the ¹H NMR, the dual carbonyl peaks in the IR spectrum, and the isotopic pattern of chlorine-containing fragments in the mass spectrum are particularly definitive. For researchers in drug development and organic synthesis, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and identity of this versatile chemical intermediate.
References
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McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812-817. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10-15. Available at: [Link]
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Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12287-12295. Available at: [Link]
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University of Oregon. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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University of Calgary. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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University of California, Davis. (n.d.). The features of IR spectrum. Available at: [Link]
-
NIST. (n.d.). 2,5-Pyrrolidinedione, 1-butyl-. NIST WebBook. Available at: [Link]
-
SpectraBase. (n.d.). Succinimide. Available at: [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available at: [Link]
-
ResearchGate. (2021). Pyrrolidine-2,5-dione. Available at: [Link]
-
ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Available at: [Link]
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reactivity of the chloropropyl group in 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
An In-Depth Technical Guide to the Reactivity of the Chloropropyl Group in 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Abstract
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring a stable succinimide scaffold and a reactive chloropropyl sidechain, makes it an ideal building block for introducing a three-carbon spacer and a versatile chemical handle into complex molecular frameworks.[1] This guide provides a comprehensive analysis of the reactivity of the chloropropyl group, focusing on the underlying principles that govern its chemical behavior. We will explore the dominant nucleophilic substitution pathway, the key factors influencing reaction rates and outcomes, and its practical application in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this reagent.
Introduction
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in modern pharmacology, present in a range of therapeutic agents, including anticonvulsant and antinociceptive drugs.[1][2] Its rigid, cyclic imide structure serves as a robust anchor for building complex molecules.[3] 1-(3-Chloropropyl)pyrrolidine-2,5-dione functionalizes this core with a reactive alkyl halide linker, transforming it into a powerful alkylating agent.[1] The 3-chloropropyl chain is the primary site of chemical transformation, enabling the covalent attachment of the succinimide moiety to other pharmacophores.[1] Understanding the nuances of this reactivity is critical for designing efficient and high-yielding synthetic routes in drug discovery programs, particularly those targeting central nervous system (CNS) disorders.[1]
Molecular Architecture and Electronic Profile
The reactivity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is a direct consequence of its molecular structure. The molecule can be deconstructed into two key domains: the succinimide ring and the chloropropyl sidechain.
-
The Pyrrolidine-2,5-dione (Succinimide) Ring: This cyclic imide contains two carbonyl groups adjacent to the nitrogen atom. These carbonyls act as strong electron-withdrawing groups, pulling electron density away from the nitrogen and, by extension, from the attached propyl chain. This inductive effect is crucial, as it enhances the electrophilicity of the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic attack.[1]
-
The 3-Chloropropyl Chain: This is a primary alkyl chloride. The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, creating a partial positive charge (δ+) on the terminal carbon and a partial negative charge (δ-) on the chlorine atom.[4][5] The chlorine atom is a competent leaving group, capable of stabilizing a negative charge upon its departure as a chloride ion (Cl⁻).[6]
The combination of these features—an activated electrophilic carbon and a good leaving group—primes the chloropropyl moiety for its primary mode of reaction: nucleophilic substitution.
Caption: The concerted Sₙ2 reaction mechanism.
Factors Governing Reaction Viability and Rate
The success and efficiency of a substitution reaction on 1-(3-Chloropropyl)pyrrolidine-2,5-dione depend on a careful selection of reaction parameters. As a Senior Application Scientist, understanding these factors is paramount to developing robust and reproducible protocols.
| Factor | Optimal Condition for Sₙ2 | Rationale & Field Insights |
| Substrate Structure | Primary (1°) Alkyl Halide | The chloropropyl group is a primary halide, which presents minimal steric hindrance around the electrophilic carbon. [7]This low steric bulk allows for easy access by the nucleophile, strongly favoring the Sₙ2 pathway over Sₙ1, which is preferred for more substituted halides. [8] |
| Nucleophile Strength | Strong Nucleophile | The reaction rate is directly proportional to the strength of the nucleophile. [8]Charged nucleophiles (e.g., alkoxides, thiolates) are generally stronger than their neutral counterparts (alcohols, thiols). For drug discovery applications, nitrogen nucleophiles such as secondary amines (piperazine, morpholine) are frequently employed and are sufficiently potent, especially when unhindered. [1] |
| Leaving Group Ability | Moderate (Cl⁻) | Chlorine is a good leaving group because its conjugate acid, HCl, is a strong acid, meaning the chloride anion (Cl⁻) is a stable, weak base. [6]While chlorine is effective, analogous bromo- or iodo-propyl derivatives would exhibit higher reactivity due to the superior leaving group ability of bromide and iodide (I > Br > Cl). [1][5]The choice of the chloro-derivative often represents a balance between reactivity and the cost or stability of the starting material. |
| Solvent Choice | Polar Aprotic | Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions. [7]They can solvate the cation (e.g., Na⁺, K⁺) associated with the nucleophile but do not strongly solvate the nucleophilic anion itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of substitution. [8]Protic solvents (water, ethanol) would solvate and stabilize the nucleophile, reducing its reactivity. |
Competing Pathways: Elimination (E2)
One must always consider the potential for elimination reactions, which compete with substitution. [1]In an E2 reaction, a base removes a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the formation of an alkene.
To minimize this side reaction:
-
Use a strong, non-bulky nucleophile that is also a weak base. For example, I⁻, Br⁻, or RS⁻ are excellent nucleophiles but weak bases.
-
Avoid strong, sterically hindered bases like potassium tert-butoxide, which are specifically designed to promote elimination.
-
Keep reaction temperatures as low as practically possible , as elimination reactions often have a higher activation energy than substitution and are favored by heat.
Caption: Decision pathway between Sₙ2 and E2 reactions.
Synthetic Applications in Drug Discovery
The primary utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is as a linker to introduce the succinimide pharmacophore into larger molecules.
Case Study: Synthesis of Buspirone Precursors A prominent application is in the synthesis of precursors to the anxiolytic drug Buspirone. [1]In this context, the chloropropyl group reacts with a piperazine derivative, forming a new carbon-nitrogen bond and assembling a key fragment of the final drug structure.
Representative Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Reagents/Conditions | Product |
| 1-(3-Bromo propyl)pyrrolidine-2,5-dione | 1-(2-Pyrimidinyl)piperazine | K₂CO₃, MIBK, Reflux | 1-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]pyrrolidine-2,5-dione [1] |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., ACN, DMF), Heat | 1-[3-(Dialkylamino)propyl]pyrrolidine-2,5-dione |
Note: The bromo-analog is often cited in specific examples due to its higher reactivity, but the principle is identical for the chloro-derivative, which may require more forcing conditions (e.g., higher temperature or longer reaction time). [1]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a reliable starting point for synthetic applications.
Protocol 5.1: General Procedure for Nucleophilic Substitution with a Secondary Amine
This protocol describes a typical Sₙ2 reaction to couple the title compound with a generic secondary amine.
Caption: General experimental workflow for Sₙ2 reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq), the desired secondary amine (1.1-1.2 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent (e.g., acetonitrile, DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at an elevated temperature (typically 60-80 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (e.g., K₂CO₃, salts) is present, filter it off and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Protocol 5.2: Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The title compound is commonly synthesized via N-alkylation of succinimide.
Step-by-Step Methodology:
-
Anion Formation: Dissolve succinimide (1.0 eq) in a polar aprotic solvent like DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to deprotonate the succinimide, forming the succinimide anion.
-
Alkylation: To the solution of the succinimide anion, add 1-bromo-3-chloropropane (1.1 eq) dropwise at 0 °C. [1]The use of 1-bromo-3-chloropropane is strategic; the more reactive C-Br bond will react preferentially with the succinimide nucleophile, leaving the C-Cl bond intact for subsequent reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a highly valuable reagent whose reactivity is dominated by the Sₙ2 mechanism at its terminal chloropropyl carbon. This reactivity is predictably controlled by the electronic influence of the succinimide ring and is subject to classic principles of nucleophilic substitution. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively minimize competing elimination pathways and achieve high yields of the desired substitution products. This robust and predictable reactivity profile ensures its continued importance as a strategic building block in the synthesis of novel therapeutics.
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Introduction: The Role of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Modern Drug Discovery
An In-depth Technical Guide to the Stability and Storage of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a bifunctional molecule of significant interest within the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive chloropropyl chain and a succinimide ring, makes it a valuable synthetic intermediate for creating more complex, biologically active molecules.[2] Researchers utilize this compound as a key building block, or linker, to connect different pharmacophores, notably in the development of novel therapies for central nervous system disorders like depression.[2] The pyrrolidine-2,5-dione core itself is a scaffold investigated for anticonvulsant and antinociceptive properties.[2][3]
Given its inherent reactivity, which is essential for its synthetic utility, ensuring the chemical integrity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione from procurement to application is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that may confound experimental results or lead to unforeseen side reactions. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its reliability in demanding research and development environments.
Section 1: Molecular Structure and Inherent Reactivity
To understand the stability of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, one must first appreciate the distinct chemical personalities of its two core functional groups: the N-substituted succinimide ring and the primary alkyl halide chain.
-
The Succinimide Ring: The N-C bond connecting the propyl chain to the succinimide ring is generally stable.[2] The ring itself, a cyclic imide, is also relatively robust. However, it is susceptible to ring-opening via hydrolysis, a reaction that can be catalyzed by both acidic and alkaline conditions.[4][5][6] This process cleaves one of the amide bonds to yield the corresponding N-substituted succinamic acid, altering the molecule's structure and reactivity.
-
The Chloropropyl Chain: The chloropropyl group is a primary alkyl halide. The carbon-chlorine bond is polarized due to the high electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This makes the compound an effective alkylating agent but also a point of vulnerability. Furthermore, in the presence of a strong base, alkyl halides can undergo an elimination reaction (dehydrohalogenation) to form an alkene.[7]
The dual nature of this molecule—a stable core attached to a reactive linker—dictates the necessary precautions for its storage and handling.
Section 2: Degradation Pathways and Influencing Factors
Several environmental factors can initiate or accelerate the degradation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. The primary degradation routes are hydrolysis of the succinimide ring and reactions involving the chloropropyl chain.
Hydrolytic Degradation of the Succinimide Ring
The most significant threat to the compound's stability in the presence of moisture is the hydrolysis of the imide ring. This reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the formation of a succinamic acid derivative.
Caption: Potential reactions of the chloropropyl side chain.
Summary of Environmental Stability Factors
| Factor | Impact on Stability | Rationale |
| Temperature | High | Increased temperature accelerates the rates of all potential degradation reactions (hydrolysis, substitution, elimination). |
| Moisture/Humidity | High | Water is a reactant in the primary hydrolytic degradation pathway of the succinimide ring. [5] |
| Light | Moderate | While not definitively documented for this specific molecule, related compounds are known to be light-sensitive. Photons can provide the activation energy for degradation. |
| pH | High | Both acidic and basic conditions catalyze the hydrolysis of the succinimide ring. [4][6]Strong bases also promote elimination reactions. [7] |
| Incompatible Materials | High | Avoid strong oxidizing agents, strong bases, and potent nucleophiles to prevent unintended reactions. [8][9] |
Section 3: Recommended Storage and Handling Protocols
To preserve the integrity and purity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, adherence to stringent storage and handling procedures is essential.
Optimal Storage Conditions
The primary objective is to mitigate the environmental factors identified above. The following conditions are recommended for long-term storage:
| Parameter | Recommendation | Justification |
| Temperature | Store in freezer, under -20°C [10][11] | Minimizes the kinetic rate of all degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) [9][11] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, amber glass or chemically resistant container [12] | Prevents ingress of moisture and air; amber glass protects from light. |
| Location | A dry, cool, and well-ventilated place [9][12][13] | Ensures a stable external environment and safety. |
Step-by-Step Handling Workflow
Proper handling is critical each time the compound is accessed to prevent the introduction of contaminants.
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The Strategic Application of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(3-Chloropropyl)pyrrolidine-2,5-dione, a bifunctional molecule featuring a succinimide core and a reactive chloropropyl tail, has emerged as a versatile and highly valuable building block in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its potential applications, moving beyond a simple cataloging of its properties to a nuanced discussion of its strategic deployment in the design and synthesis of novel therapeutic agents. We will delve into its role as a flexible linker in bioconjugation and targeted protein degradation, its utility as a foundational scaffold for central nervous system (CNS) active compounds, and provide detailed, actionable experimental protocols. This guide is intended to empower researchers and drug development professionals to leverage the unique chemical attributes of this compound to accelerate their discovery programs.
Introduction: Unpacking the Molecular Architecture and Strategic Value
At its core, 1-(3-chloropropyl)pyrrolidine-2,5-dione (CAS No. 116445-61-5) is a molecule of designed duality.[1] Its structure marries the biologically significant pyrrolidine-2,5-dione (succinimide) heterocycle with a synthetically versatile 3-chloropropyl group.[1] This combination is not a matter of chemical happenstance; it is a deliberate design that offers medicinal chemists a powerful tool for molecular exploration.
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore, present in a variety of compounds with demonstrated biological activity.[2][3] It is particularly prominent in the development of anticonvulsant and antinociceptive agents, where it is thought to interact with neuronal voltage-sensitive sodium and calcium channels.[1][3] This inherent biological relevance provides a strong starting point for the design of new drugs targeting the CNS.
Conversely, the 3-chloropropyl chain acts as a reactive handle, an electrophilic center primed for nucleophilic substitution.[1] This functional group is the key to the molecule's utility as a linker, enabling the covalent attachment of the succinimide scaffold to other molecules of interest, such as proteins, peptides, or other small molecule pharmacophores.
Core Applications in Drug Discovery
The unique bifunctionality of 1-(3-chloropropyl)pyrrolidine-2,5-dione opens the door to a range of applications in drug discovery. Here, we explore some of the most promising avenues.
A Versatile Linker for Bioconjugation and Targeted Protein Degradation
The 3-chloropropyl group's susceptibility to nucleophilic attack by amines and thiols makes it an ideal component for constructing linkers in bioconjugation. This is particularly relevant in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] They consist of two key components—a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[5] The nature of this linker is critical to the PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.
While a direct, published synthesis of a PROTAC utilizing 1-(3-chloropropyl)pyrrolidine-2,5-dione as the primary linker source is not yet prominent in the literature, its potential is clear. The 3-carbon alkyl chain it provides is a common motif in PROTAC linkers.[6][7]
Conceptual PROTAC Synthesis Workflow:
A Foundational Scaffold for CNS-Active Compounds
The pyrrolidine-2,5-dione scaffold is a privileged structure in the design of CNS-active agents, particularly anticonvulsants.[8] A significant body of research has demonstrated that N-substituted and 3-substituted pyrrolidine-2,5-diones exhibit potent anticonvulsant activity in various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9]
1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as an excellent starting material for the synthesis of novel derivatives with potential anticonvulsant and antinociceptive properties. The chloropropyl chain can be displaced by a variety of nucleophiles to introduce diverse chemical functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES (mice) | Not specified, but active | [10] |
| 1,3-disubstituted pyrrolidine-2,5-diones (unspecified) | MES (mice) | 88.2 - 101.5 | [8] |
| 1,3-disubstituted pyrrolidine-2,5-diones (unspecified) | scPTZ (mice) | 59.7 - 65.7 | [8] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES (mice) | 62.14 | [11] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES (mice) | 27.4 | [12] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES (mice) | 49.6 | [9] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | scPTZ (mice) | 67.4 | [9] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | 6 Hz (44 mA) (mice) | 63.2 | [9] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes a general method for the reaction of 1-(3-chloropropyl)pyrrolidine-2,5-dione with a primary amine, a key step in its use as a linker.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Primary amine of interest
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(3-chloropropyl)pyrrolidine-2,5-dione (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the primary amine (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Causality of Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. Its anhydrous nature is crucial to prevent unwanted side reactions with water.
-
Potassium Carbonate: Acts as a base to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid competing with the desired reaction.
-
Inert Atmosphere: Prevents the reaction of the amine with atmospheric carbon dioxide.
-
Excess Amine: A slight excess of the amine can help to drive the reaction to completion.
Synthesis of a Pyrrolidine-2,5-dione Derivative for CNS Applications
This protocol outlines the synthesis of a novel pyrrolidine-2,5-dione derivative by reacting 1-(3-chloropropyl)pyrrolidine-2,5-dione with a substituted aniline.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Acetonitrile (CH₃CN)
-
Sodium iodide (NaI) (catalytic amount)
-
Diisopropylethylamine (DIPEA)
-
Inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-(3-chloropropyl)pyrrolidine-2,5-dione (1.0 eq) and the substituted aniline (1.2 eq) in acetonitrile.
-
Add a catalytic amount of sodium iodide.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Causality of Experimental Choices:
-
Acetonitrile: A suitable polar aprotic solvent for this type of nucleophilic substitution.
-
Sodium Iodide: The Finkelstein reaction in situ generates the more reactive 3-iodopropyl intermediate, which accelerates the rate of substitution.
-
DIPEA: A non-nucleophilic base to scavenge the generated acid without competing in the primary reaction.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of 1-(3-chloropropyl)pyrrolidine-2,5-dione is essential for its effective use.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116445-61-5 | [1] |
| Molecular Formula | C₇H₁₀ClNO₂ | [10] |
| Molecular Weight | 175.61 g/mol | [10] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | General Knowledge |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the succinimide ring protons (a singlet around 2.8 ppm) and the propyl chain protons (multiplets between 2.0 and 3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the succinimide ring (around 177 ppm), the methylene carbons of the succinimide ring (around 28 ppm), and the carbons of the chloropropyl chain.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl groups of the imide, typically in the range of 1700-1770 cm⁻¹.[10][13]
Conclusion and Future Outlook
1-(3-Chloropropyl)pyrrolidine-2,5-dione stands as a testament to the power of rational molecular design in medicinal chemistry. Its dual nature as both a biologically relevant scaffold and a synthetically tractable linker makes it a valuable asset in the modern drug discovery toolbox. While its full potential in areas like PROTAC development is still being explored, the foundational chemistry and the proven success of the pyrrolidine-2,5-dione core in CNS-active compounds provide a strong impetus for its continued investigation. This guide has aimed to provide not just the "what" but also the "why" and "how" of its application, empowering researchers to creatively and effectively incorporate this versatile molecule into their synthetic strategies. The future of drug discovery will undoubtedly be shaped by such clever and multifunctional chemical entities.
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The Unseen Potential: A Technical Guide to the Biological Activities of Pyrrolidine-2,5-dione Derivatives
Introduction: The Versatility of the Succinimide Core
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyrrolidine-2,5-dione, commonly known as the succinimide ring, is a prime example of such a "privileged scaffold".[1] This five-membered heterocyclic ring, characterized by two carbonyl groups and a nitrogen atom, possesses a unique combination of structural and physicochemical properties that make it an invaluable asset in drug design.[2][3] Unlike planar aromatic systems, the sp³-hybridized carbon atoms of the succinimide ring confer a distinct three-dimensional geometry.[1][4] This spatial arrangement allows for the creation of diverse stereoisomers and facilitates precise interactions with the complex topographies of biological targets, significantly influencing the pharmacological profile of the resultant molecules.[4]
Historically, the succinimide core is most recognized for its profound impact on the treatment of epilepsy.[2][5] However, extensive research has unveiled a much broader spectrum of biological activities, positioning these derivatives as promising candidates for a range of therapeutic applications. This guide provides an in-depth exploration of the multifaceted biological activities of pyrrolidine-2,5-dione derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will examine their roles as anticonvulsants, anticancer agents, antimicrobial compounds, and anti-inflammatory molecules, offering a comprehensive resource for researchers and drug development professionals.
Part 1: Anticonvulsant Activity - A Foundational Success
The journey of pyrrolidine-2,5-diones in medicine is intrinsically linked to their success in managing epilepsy, particularly absence seizures.[6] This has led to a thorough investigation of their pharmacological effects in this domain.[2]
Mechanism of Action: Targeting T-type Calcium Channels
The primary mechanism underlying the anticonvulsant effect of many succinimide derivatives is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[7][8] These channels are pivotal in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[4][6] By blocking these channels, compounds like the well-established drug ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione) suppress the abnormal, rhythmic electrical activity in the thalamocortical circuits, thereby preventing seizure episodes.[4][7] Studies on cloned human T-type calcium channels have confirmed that anticonvulsant succinimides block these channels in a state-dependent manner, showing a higher affinity for the inactivated state.[2][9]
Mechanism of Anticonvulsant Action.
Structure-Activity Relationship (SAR)
The anticonvulsant activity of succinimides is highly dependent on the substitutions at the C3 position of the pyrrolidine-2,5-dione ring.[2] An unsubstituted succinimide ring itself is inactive.[2] The introduction of one or two alkyl or aryl groups at this position is crucial for potent activity against absence seizures.[2][10] N-demethylation of certain derivatives can also yield active metabolites.[11] For instance, the active metabolite of methsuximide is N-desmethylmethsuximide.[2]
Experimental Protocol: In Vivo Anticonvulsant Screening
The initial screening of potential anticonvulsant agents is typically conducted in rodent models using well-established tests such as the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) seizure tests.[12][13][14]
-
Objective: To assess the ability of a test compound to prevent seizures induced by electrical or chemical stimuli.
-
Models:
-
Methodology:
-
Animal Preparation: Healthy albino mice or rats are divided into control and test groups.
-
Compound Administration: The test pyrrolidine-2,5-dione derivative is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
Induction of Seizures (at the time of peak drug effect):
-
MES: An electrical stimulus is delivered via corneal or auricular electrodes. The endpoint is the prevention of the tonic hindlimb extension phase of the seizure.[14][16]
-
scPTZ: A convulsant dose of pentylenetetrazole is injected subcutaneously. The endpoint is the failure to observe a minimal clonic seizure within a specified time frame.[14][17]
-
-
Observation and Data Analysis: Animals are observed for the presence or absence of the seizure endpoint. The dose at which 50% of the animals are protected (ED50) is calculated.
-
Neurotoxicity Assessment: A rotarod test is often performed in parallel to determine the dose at which the compound causes motor impairment (TD50). A favorable therapeutic index (TD50/ED50) indicates a good safety profile.[18]
-
Part 2: Anticancer Activity - A Multifaceted Approach
Beyond their neurological applications, pyrrolidine-2,5-dione derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][13][19] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell survival and proliferation.
Mechanisms of Action
The anticancer effects of these derivatives are attributed to several mechanisms:
-
Induction of Apoptosis: Many pyrrolidine-2,5-dione compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways, often involving the activation of stress-induced MAP kinases (JNK and p38) and caspases.[4][20]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Arrest has been observed at various phases, including G0/G1 and G2/M, depending on the specific derivative and cell line.[16]
-
Enzyme Inhibition: A significant strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth. Certain pyrrolidine-2,5-dione derivatives have been designed as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][17] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
Anticancer Mechanisms of Action.
Data Presentation: Cytotoxic Activity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Target Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Dicarboximide Derivatives | K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical) | 3.2 - 105 | [4] |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | 3.53 - 6.00 | [8] |
| Thiophen-containing Derivatives | MCF-7 (Breast), HeLa (Cervical) | 17 - 37 | [8] |
| Pyrrolidine-carboxamides | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Mean IC50 of 0.90 for most potent | [15] |
| Pyrrolidinone-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [13] |
| Pyrrolidinedione-thiazolidinones | MDA-MB-231 (Breast), MCF-7 (Breast), T-47D (Breast) | 1.37 - 21.85 | [10] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
-
Objective: To determine the cytotoxic effect of a pyrrolidine-2,5-dione derivative on a cancer cell line.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-only controls are included.
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[7]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is then calculated from the dose-response curve.
-
Part 3: Antimicrobial Activity - A New Frontier
The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrrolidine-2,5-dione derivatives have demonstrated promising activity against a broad spectrum of pathogens, including both bacteria and fungi.[3][7]
Mechanisms of Action
The antimicrobial effects of these compounds are not fully elucidated but are thought to involve multiple mechanisms:
-
Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit crucial bacterial enzymes. For example, certain pyrrolidine-2,3-diones act as inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, an enzyme essential for cell wall synthesis.[16][17]
-
Biofilm Disruption: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. Several pyrrolidine-2,3-dione scaffolds have shown potent activity in inhibiting and eradicating Staphylococcus aureus biofilms, often at concentrations close to those that kill planktonic bacteria.[10][14]
-
Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Some aryl-substituted pyrrolidone derivatives have been identified as quorum sensing inhibitors, which can disrupt bacterial pathogenicity without directly killing the cells, potentially reducing the selective pressure for resistance development.[9][19]
Antimicrobial Mechanisms of Action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Derivative(s) | Target Microorganism(s) | MIC Range (µg/mL) | Reference(s) |
| N-Arylsuccinimide & Azo Derivatives | S. aureus, V. cholerae, C. albicans, C. tropicalis | 16 - 256 | [1][8] |
| Amidrazone Derivatives | S. aureus, Y. enterocolitica | 128 | [15] |
| Succinimide-Maleimide Derivatives | E. faecalis, C. albicans | 0.125 - 0.5 (µM) | [7] |
| N-Substituted Succinimides | Various fungi | 100 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][6]
-
Objective: To quantitatively measure the lowest concentration of a test compound that inhibits the growth of a specific microorganism.
-
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[2][5]
-
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the pyrrolidine-2,5-dione derivative is prepared and then serially diluted (two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[4][6]
-
Inoculum Preparation: The test microorganism (bacteria or fungi) is grown on an appropriate agar medium. A suspension is prepared in sterile saline or broth and adjusted to a 0.5 McFarland turbidity standard, which corresponds to a specific cell density. This suspension is then further diluted.[2]
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.[6]
-
Controls:
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[5]
-
Reading the MIC: After incubation, the plate is visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear, indicating no visible growth.[2][6]
-
Conclusion and Future Perspectives
The pyrrolidine-2,5-dione scaffold has unequivocally demonstrated its value in medicinal chemistry, extending far beyond its initial success in epilepsy treatment. Its derivatives have shown significant potential as multifaceted therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The structural versatility of the succinimide ring allows for fine-tuning of its pharmacological properties, enabling the development of compounds with improved efficacy and selectivity.
Future research should focus on several key areas. A deeper understanding of the specific molecular targets and signaling pathways for each biological activity will facilitate the rational design of next-generation derivatives. The exploration of these compounds as inhibitors of novel targets, such as in quorum sensing and biofilm formation, represents a particularly exciting avenue for combating antimicrobial resistance. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be critical for their successful translation into clinical candidates. The continued investigation of the pyrrolidine-2,5-dione scaffold is poised to yield innovative therapies for a wide range of challenging diseases.
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A Comprehensive Technical Guide to the Safe Handling of 1-(3-Chloropropyl)pyrrolidine-2,5-dione for Research and Development Professionals
This document provides an in-depth technical guide for the safe handling, use, and disposal of 1-(3-Chloropropyl)pyrrolidine-2,5-dione (CAS No. 116445-61-5). Given the limited publicly available toxicological data for this specific compound, this guide is built upon a precautionary principle, deriving safety protocols from its chemical structure and the known hazards of related functional groups. This approach is designed to empower researchers, scientists, and drug development professionals to manage risk effectively when utilizing this compound in laboratory and development settings.
Introduction: A Structure-Based Hazard Perspective
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical intermediate of interest in medicinal chemistry and organic synthesis.[1] Its structure features a pyrrolidine-2,5-dione core, a scaffold found in various biologically active molecules, and a 3-chloropropyl substituent.[1][2]
The primary safety concern arises from the 3-chloropropyl group, which classifies the molecule as a halogenated aliphatic compound.[1] This functional group is a structural alert for potential alkylating activity. Alkylating agents are a class of reactive compounds that can form covalent bonds with nucleophilic biomolecules, including DNA.[3] This reactivity is the basis for their potential toxicity, mutagenicity, and carcinogenicity.[3] Therefore, until comprehensive toxicological data proves otherwise, 1-(3-Chloropropyl)pyrrolidine-2,5-dione must be handled as a suspected hazardous alkylating agent and potential irritant.
This guide outlines a multi-layered safety strategy, beginning with the most effective risk mitigation methods and concluding with personal protective measures and emergency responses.
Section 1: The Hierarchy of Controls - A Proactive Safety Framework
Effective safety management is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes methods of risk reduction. The application of this hierarchy is mandatory when handling potentially hazardous compounds like 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to consider if the use of this compound can be eliminated or substituted with a less hazardous, well-characterized alternative. This should be the first consideration in any experimental design.
-
Engineering Controls: If substitution is not feasible, the primary method for exposure prevention is the use of engineering controls. These are physical changes to the workspace that isolate personnel from the hazard.
-
Administrative Controls: These are procedural controls that modify work practices to reduce exposure, such as specialized training and establishing designated work areas.[4]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with the above controls and should never be the sole method of protection.[4]
Section 2: Core Safety Protocols and Engineering Controls
All work involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione must be performed within a framework of robust engineering and administrative controls.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is the primary barrier to prevent the inhalation of any aerosols or vapors.[7]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][6] Their location should be clearly marked and unobstructed.
Administrative Controls and Safe Work Practices
-
Designated Area: A specific area within the fume hood should be designated for handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This area should be clearly marked.
-
Training: All personnel must receive training on the potential hazards of alkylating agents and the specific procedures outlined in this guide before beginning work.[8]
-
Unattended Operations: Never leave experiments involving this compound unattended without proper containment and labeling.
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Section 3: Personal Protective Equipment (PPE)
The correct selection and use of PPE are critical for preventing direct contact.[9]
| Protection Type | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after the task or if contamination is suspected. The inner glove protects the skin during doffing. Always inspect gloves for tears or punctures before use.[7][9] |
| Eye & Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[10] When there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Skin & Body Protection | A flame-retardant lab coat with a closed front and long sleeves is required. Closed-toe shoes must be worn at all times; sandals or perforated shoes are prohibited.[7] |
| Respiratory Protection | Respiratory protection is generally not required when all work is conducted within a certified chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill.[5] |
Section 4: Step-by-Step Handling and Experimental Protocols
Adherence to a strict, validated protocol is essential for minimizing exposure.
Preparation and Weighing
-
Pre-Operation Check: Verify the chemical fume hood is operational and the sash is at the appropriate height. Ensure the designated workspace is clean and uncluttered. Confirm that a spill kit and appropriate waste containers are readily available.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Transfer to Hood: Place the stock container of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, along with all necessary glassware and utensils, inside the fume hood.
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating dust.
-
Transfer: Carefully transfer the weighed compound into the reaction vessel. If dissolving, add the solvent slowly to the compound to prevent splashing.
Decontamination and Cleanup
-
Surface Decontamination: After completing the task, wipe down the designated area within the fume hood, along with any equipment used, with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent, collecting the rinsate for hazardous waste disposal before proceeding with standard washing procedures.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the lab coat and goggles. Remove the inner gloves last.
-
Hand Washing: Immediately wash hands with soap and water.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical.
Caption: A decision tree for responding to common laboratory emergencies.
| Incident Type | First-Aid and Response Measures |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.[5][6] |
| Inhalation | Move the affected person to fresh air immediately.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6][10] Call a physician or poison control center immediately.[6] |
| Spill | For small spills inside a fume hood: Absorb the spill with an inert material (e.g., vermiculite, sand).[5][6] Carefully collect the contaminated material into a sealed container for hazardous waste disposal. Decontaminate the area. For large spills or any spill outside a fume hood: Evacuate the immediate area and alert others.[6] Contact your institution's emergency response team. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[10] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[6][10] |
Section 6: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
The storage area should be clearly labeled, indicating the presence of potentially hazardous materials.
Waste Disposal
-
All waste contaminated with 1-(3-Chloropropyl)pyrrolidine-2,5-dione, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.
-
Disposal must be conducted through a licensed waste disposal contractor and in strict accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in general trash.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable research chemical that demands a high level of respect and caution. Due to its structural similarity to known alkylating agents, it must be handled with stringent safety protocols designed to minimize all potential routes of exposure. By diligently applying the hierarchy of controls, utilizing appropriate engineering systems, adhering to strict handling procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively.
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Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Introduction: The Versatility of the Succinimide Scaffold in Drug Discovery
The pyrrolidine-2,5-dione, commonly known as the succinimide ring, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its five-membered ring structure is a common feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] The succinimide core's synthetic tractability and its ability to serve as a robust pharmacophore make it a cornerstone for the development of novel therapeutics.[4][5]
This application note provides a comprehensive guide to the synthesis of diverse derivatives starting from 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This starting material is particularly valuable as it possesses two distinct reactive sites: the electrophilic carbon of the chloropropyl chain and the succinimide ring itself. This dual reactivity allows for a modular and efficient approach to generating libraries of novel compounds for screening and lead optimization in drug development programs. We will explore the fundamental reaction mechanisms, provide detailed, field-tested protocols, and discuss the potential applications of the resulting derivatives.
Core Synthetic Strategy: Leveraging the Dual Reactivity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The primary synthetic route for derivatizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves the nucleophilic substitution of the terminal chloride. The propyl chain acts as a flexible linker, allowing for the introduction of a wide range of functional groups. Concurrently, the succinimide ring offers opportunities for further modification, such as ring-opening reactions to yield γ-amino acid derivatives.[6]
Diagram of Synthetic Pathways
Caption: Synthetic strategies for derivatizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Part 1: Derivatization via Nucleophilic Substitution
The chlorine atom on the propyl chain is a good leaving group, making the adjacent carbon atom susceptible to attack by a variety of nucleophiles. This S_N2 reaction is a robust and high-yielding method for introducing diverse functionalities.
Experimental Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (MW: 175.61 g/mol )[7]
-
Selected Nucleophile (e.g., primary/secondary amine, thiol, sodium azide)
-
Aprotic Polar Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (if required, e.g., K₂CO₃, Triethylamine (TEA))
-
Reaction Vessel (Round-bottom flask with magnetic stirrer)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) in the chosen aprotic polar solvent (e.g., DMF, 10 mL/mmol).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is an amine salt or a thiol, add a non-nucleophilic base (1.5-2.0 eq) such as potassium carbonate or triethylamine to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure derivative.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Piperidine | 1-(3-(Piperidin-1-yl)propyl)pyrrolidine-2,5-dione | K₂CO₃ | DMF | 60 | 85-95 |
| Sodium Azide | 1-(3-Azidopropyl)pyrrolidine-2,5-dione | N/A | DMF | 80 | 90-98 |
| Thiophenol | 1-(3-(Phenylthio)propyl)pyrrolidine-2,5-dione | TEA | ACN | RT | 80-90 |
| Morpholine | 1-(3-Morpholinopropyl)pyrrolidine-2,5-dione | K₂CO₃ | DMF | 60 | 85-95 |
Experimental Workflow Diagram
Caption: General workflow for nucleophilic substitution and purification.
Part 2: Subsequent Modification via Succinimide Ring Opening
The succinimide ring in the newly synthesized derivatives is susceptible to ring-opening reactions, which can be achieved through hydrolysis, aminolysis, or reduction.[6] This provides a facile route to γ-amino acid derivatives, which are valuable scaffolds in their own right. The stability of the succinimide ring is a critical factor, particularly in applications such as antibody-drug conjugates (ADCs), where premature ring opening can lead to loss of efficacy.[6][8]
Experimental Protocol: Hydrolytic Ring Opening of a Succinimide Derivative
Materials:
-
1-(3-(Substituted)propyl)pyrrolidine-2,5-dione derivative (from Part 1)
-
Aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH)
-
Reaction Vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend or dissolve the succinimide derivative (1.0 eq) in the aqueous acidic or basic solution.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture. If the reaction was performed in acid, neutralize with a base. If performed in base, neutralize with an acid to precipitate the product.
-
Isolation: The resulting succinamic acid derivative can be collected by filtration or extracted with an appropriate organic solvent.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. Consistent and reproducible results from these analytical methods will validate the success of the synthetic protocols.
Conclusion and Future Prospects
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a highly versatile and cost-effective starting material for the synthesis of a wide range of novel chemical entities. The straightforward nucleophilic substitution chemistry, coupled with the potential for subsequent ring modification, provides a powerful platform for generating compound libraries for drug discovery and other applications. The derivatives synthesized using these protocols can be screened for a variety of biological activities, building upon the rich pharmacology of the succinimide scaffold.[1][2][9]
References
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MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
PubMed. (2019). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]
-
Beilstein Archives. (2018). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (2019). Research progress in biological activities of succinimide derivatives. Retrieved from [Link]
-
ACS Publications. (2020). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of Succinimide in Modern Industry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. Retrieved from [Link]
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PubMed Central. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Retrieved from [Link]
-
PubMed. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Retrieved from [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Springer. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. Retrieved from [Link]
-
SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]
-
PubMed Central. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Retrieved from [Link]
-
RSC Publishing. (2023). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
PubMed. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
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Application Note & Protocol Guide: Leveraging 1-(3-Chloropropyl)pyrrolidine-2,5-dione for Sequential Bioconjugation
Introduction: The Architectonics of Molecular Assembly
In the intricate fields of therapeutic development, diagnostics, and fundamental biological research, the ability to selectively join two distinct molecules—a process known as bioconjugation—is a cornerstone technology. This process allows for the creation of sophisticated constructs, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or surface-immobilized enzymes for biocatalysis. The success of these constructs hinges on the linker, a chemical entity that bridges the two components. An ideal linker provides a stable covalent bond, preserves the function of the conjugated molecules, and often allows for a controlled, stepwise conjugation process.
This guide focuses on 1-(3-Chloropropyl)pyrrolidine-2,5-dione , a heterobifunctional linker engineered for sequential and chemoselective conjugation strategies. It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a chloropropyl group. This architecture enables a powerful two-step conjugation workflow: first, the rapid and efficient acylation of primary amines, followed by the deliberate alkylation of a thiol group. This controlled sequence is paramount for constructing complex bioconjugates where random cross-linking would be detrimental.
Section 1: The Chemistry of a Two-Stage Linker
The utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione lies in the differential reactivity of its two functional ends. Understanding the mechanism and optimal conditions for each reaction is critical for designing successful conjugation experiments.
Mechanism of Action: A Tale of Two Reactions
Step 1: Amine Acylation via the NHS Ester
The N-hydroxysuccinimide (NHS) ester is a highly efficient acylating agent that reacts specifically with unprotonated primary amines, such as the ε-amino group of lysine residues on a protein's surface or the N-terminus of a polypeptide chain.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the NHS leaving group and forming a highly stable amide bond.[2][3]
This reaction is critically dependent on pH.[3][4]
-
Below pH 7: Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically reducing the reaction rate.[3]
-
Optimal Range (pH 7.5 - 8.5): A sufficient concentration of unprotonated amines is available for efficient reaction.[1][4]
-
Above pH 9: While the aminolysis reaction rate increases, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the overall conjugation efficiency.[3][4]
Step 2: Thiol Alkylation via the Chloropropyl Group
Once the linker is attached to the first biomolecule via an amide bond, the terminal chloropropyl group becomes available for the second conjugation step. This group reacts with a nucleophilic thiol (sulfhydryl group), typically from a cysteine residue or a thiol-modified molecule, through an Sɴ2 (bimolecular nucleophilic substitution) reaction.[5] The sulfur atom of the thiol attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a robust and stable thioether bond.[6][7]
Compared to the rapid NHS ester-amine reaction, the alkylation of a thiol by an alkyl chloride is a slower, more deliberate process.[7][8] The reaction rate can be influenced by several factors:
-
Nucleophilicity of the Thiol: The thiol must be in its deprotonated thiolate form (R-S⁻) to act as a potent nucleophile.[9] Thiols typically have a pKa in the range of 8-9, so conducting the reaction at a pH near or slightly above the pKa can enhance the reaction rate.
-
Temperature and Time: Modest heating (e.g., 37°C) and extended reaction times (several hours to overnight) are often required to achieve high conversion.[8]
This sequential reactivity allows for a highly controlled process where a protein can be "activated" with the linker, purified, and then conjugated to a second, thiol-containing molecule.
Caption: Sequential reaction mechanism of the linker.
Advantages and Strategic Considerations
-
Control and Purity: The two-step nature allows for the purification of the linker-activated intermediate, preventing the second molecule from reacting with the NHS ester and ensuring a defined final product.
-
Linkage Stability: Both the resulting amide and thioether bonds are highly stable under physiological conditions, which is crucial for in vivo applications where linker stability is paramount.[2][10][] This contrasts with maleimide-thiol linkages, which can be susceptible to retro-Michael reactions and thiol exchange in vivo.[12][13][14]
-
Versatility: This linker is suitable for a wide range of applications where one component possesses accessible amines and the other can be functionalized with a thiol.
Section 2: Core Applications & Data Presentation
The unique properties of this linker make it highly suitable for several advanced bioconjugation applications.
| Application Area | Biomolecule (Amine Source) | Payload (Thiol Source) | Key Objective | Typical Molar Ratio (Linker:Protein) |
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody (Lysine residues) | Thiol-modified cytotoxic drug | Targeted delivery of a potent drug to cancer cells, forming a stable, non-cleavable linkage.[15] | 5:1 to 20:1 |
| Fluorescent Labeling | Enzyme or structural protein | Thiol-containing fluorophore (e.g., Alexa Fluor C5 Maleimide reduced) | Site-specific attachment of a probe for imaging or quantification assays. | 3:1 to 10:1 |
| Peptide Cyclization | Peptide with N-terminal amine and internal Cysteine | (Intramolecular reaction) | To constrain peptide conformation, enhancing stability and receptor binding affinity. | 1.1:1 to 1.5:1 |
| Surface Immobilization | Protein (e.g., capture antibody) | Thiol-functionalized sensor surface or bead | Covalent attachment of a biomolecule to a solid support for diagnostic assays (e.g., ELISA) or affinity chromatography. | 10:1 to 50:1 |
Section 3: Detailed Experimental Protocol
This protocol details the two-step labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with a thiol-containing fluorescent dye. This serves as a foundational workflow that can be adapted for other applications.
Protocol: Two-Step Labeling of BSA with a Thiol-Reactive Fluorophore
Objective: To covalently conjugate a thiol-reactive dye to BSA by first modifying the protein's lysine residues with 1-(3-Chloropropyl)pyrrolidine-2,5-dione, followed by reaction with the dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Thiol-reactive fluorescent dye (e.g., 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino)fluorescein, deacetylated immediately before use)
-
Reaction Buffer A (Step 1): 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0. Crucially, avoid amine-containing buffers like Tris or glycine.[3]
-
Reaction Buffer B (Step 2): 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10 kDa MWCO).
-
Analytical tools: UV-Vis spectrophotometer, SDS-PAGE equipment.[16][17]
Caption: Experimental workflow for two-step protein labeling.
Step-by-Step Methodology:
Part A: Activation of BSA with the Linker
-
Protein Preparation: Prepare a solution of BSA at 5 mg/mL in ice-cold Reaction Buffer A. Ensure the buffer has been thoroughly exchanged to remove any interfering substances.
-
Linker Solution Preparation: Immediately before use, prepare a 10 mg/mL solution of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in anhydrous DMF or DMSO. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for storage.[18]
-
Calculation of Molar Excess:
-
MW of BSA ≈ 66,500 g/mol
-
MW of Linker = 189.61 g/mol
-
For a 10-fold molar excess of linker:
-
Moles of BSA = (5 mg/mL * Volume) / 66,500 g/mol
-
Moles of Linker needed = 10 * Moles of BSA
-
Volume of Linker solution = (Moles of Linker * 189.61 g/mol ) / 10 mg/mL
-
-
-
Reaction: While gently vortexing the BSA solution, add the calculated volume of the linker solution. The final concentration of organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1 hour at room temperature. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours to minimize hydrolysis.[3]
Part B: Purification of the Chloro-Activated BSA Intermediate
-
Rationale: This step is critical to remove unreacted linker, which could otherwise react with the thiol-dye in the next step, leading to inaccurate labeling and purification difficulties.
-
Procedure: Immediately following incubation, apply the reaction mixture to a desalting column pre-equilibrated with Reaction Buffer B. Follow the manufacturer's protocol to collect the protein fraction containing the chloro-activated BSA.
Part C: Conjugation with the Thiol-Reactive Dye
-
Dye Preparation: Prepare the thiol-reactive dye according to the manufacturer's instructions. If it is protected with an acetyl group, deprotect it immediately prior to use to generate the free thiol.
-
Reaction: Add a 3- to 5-fold molar excess of the activated thiol-dye to the purified chloro-activated BSA.
-
Incubation: Incubate the reaction for 4 hours at 37°C, or overnight at room temperature, protected from light. The slower kinetics of alkylation necessitate these longer incubation times.[7]
Part D: Final Quenching, Purification, and Characterization
-
Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 50 mM to cap any unreacted chloropropyl groups. Incubate for 30 minutes.
-
Final Purification: Remove unconjugated dye by extensive dialysis against PBS (pH 7.4) or by using a desalting column.
-
Characterization:
-
Degree of Labeling (DOL): Determine the concentrations of the protein (e.g., using BCA assay or A₂₈₀) and the fluorophore (using Aₘₐₓ and its extinction coefficient) with a UV-Vis spectrophotometer. The DOL is the molar ratio of dye to protein.
-
Purity and Molecular Weight Shift: Analyze the unconjugated BSA and the final conjugate using SDS-PAGE.[16][19] Successful conjugation will result in a band shift to a higher molecular weight.[16] The purity can be assessed by the absence of unconjugated protein bands. For more precise mass determination, mass spectrometry can be employed.[20][21]
-
Section 4: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert-derived solutions.[22][23]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling in Step 1 | 1. NHS Ester Hydrolysis: Reagent was not fresh; stock solution was used; reaction pH was too high. | 1. Use fresh, high-quality linker powder and dissolve immediately before use.[18] Adhere strictly to the recommended pH range (7.5-8.0). |
| 2. Interfering Buffer Components: Buffer contained primary amines (Tris, glycine). | 2. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) prior to the reaction.[3] | |
| 3. Insufficient Molar Excess: Protein has few accessible lysines. | 3. Increase the molar excess of the linker (e.g., to 20x or 30x) and re-optimize. | |
| Low/No Labeling in Step 2 | 1. Thiol Oxidation: Thiols on the payload molecule have formed disulfide bonds. | 1. Include a mild, non-thiol reducing agent like TCEP in the reaction buffer. Ensure buffers are degassed. |
| 2. Incorrect pH for Thiolate Formation: Reaction pH is too low (e.g., <7.5). | 2. Increase the pH of Reaction Buffer B to 8.5-9.0 to favor the formation of the more nucleophilic thiolate anion. | |
| 3. Insufficient Incubation: Reaction time or temperature was too low for the slow alkylation step. | 3. Increase incubation time to overnight at RT or maintain 37°C for at least 4-6 hours. | |
| Protein Precipitation | 1. High Concentration of Organic Solvent: Too much DMF/DMSO was added. | 1. Keep the final organic solvent concentration below 10% (v/v). |
| 2. High Degree of Labeling: Hydrophobic linker/payload alters protein solubility. | 2. Reduce the molar excess of the linker in Step 1 to achieve a lower, more soluble DOL. | |
| 3. Protein Instability: The protein is not stable under the required reaction conditions. | 3. Add stabilizing agents (e.g., glycerol, arginine) if compatible with the chemistry. Consider running the reaction at 4°C for a longer duration.[24] |
References
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Baker, J.R., Chudasama, V., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]
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Royal Society of Chemistry. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Available at: [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. AbOliGo. Available at: [Link]
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Jeyakumar, T., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Available at: [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Lyon, R.P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
AbOliGo. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. AbOliGo. Available at: [Link]
-
Royal Society of Chemistry. (2013). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. Available at: [Link]
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Liang, X., et al. (1996). Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry. Available at: [Link]
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Kazemi, F., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]
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Gress, A., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
-
ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. Available at: [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
Zhang, D., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology. Available at: [Link]
-
Duffy, J. (2024). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Biopharma PEG. Available at: [Link]
-
RTI International. (n.d.). Advancing nitrile-aminothiol strategy for dual and sequential bioconjugation. RTI International. Available at: [Link]
-
ResearchGate. (2016). Protein is undetectable on SDS-PAGE, but present in Mass Spec?. ResearchGate. Available at: [Link]
-
Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Journal of Flow Chemistry. Available at: [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Available at: [Link]
-
Wagner, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Available at: [Link]
-
Su, Z., et al. (2025). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Journal of Medicinal Chemistry. Available at: [Link]
-
YouTube. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. Available at: [Link]
-
SCIEX. (2023). Biopharma 101: Protein Characterization by SCIEX. YouTube. Available at: [Link]
-
Zhang, D., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology. Available at: [Link]
-
MetwareBio. (n.d.). SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry. MetwareBio. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution with 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive framework for performing nucleophilic substitution reactions using 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This reagent serves as a valuable bifunctional linker, incorporating a reactive alkyl chloride for covalent bond formation and a succinimide moiety, a common structural motif in medicinal chemistry and bioconjugation. We will explore the underlying chemical principles, provide detailed, validated protocols for reacting with various nucleophiles, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Introduction: The Strategic Value of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) ring N-alkylated with a 3-chloropropyl chain. Its utility in synthesis stems from the distinct reactivity of the terminal alkyl chloride. The carbon-chlorine bond is the primary site for nucleophilic substitution, allowing for the covalent attachment of a wide array of molecules through heteroatom linkers (N, S, O).
The succinimide core itself is a privileged scaffold found in numerous biologically active compounds, known for properties ranging from anticonvulsant to anti-inflammatory and anticancer effects[1][2]. Therefore, using this reagent not only introduces a three-carbon linker but also incorporates a potentially beneficial pharmacophore.
The electron-withdrawing nature of the adjacent succinimide ring enhances the electrophilicity of the carbon atom bonded to the chlorine, making it highly susceptible to nucleophilic attack.[3] This guide will focus on the principles and practical execution of these substitution reactions.
The Reaction Mechanism: An Sₙ2 Pathway
The primary reaction pathway for 1-(3-Chloropropyl)pyrrolidine-2,5-dione with common nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] Understanding this mechanism is paramount to rational protocol design and optimization.
Key Characteristics of the Sₙ2 Reaction:
-
Single, Concerted Step: The nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This process proceeds through a single, high-energy transition state.[4]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (1-(3-Chloropropyl)pyrrolidine-2,5-dione) and the nucleophile.[4]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this specific reagent).[4]
Caption: Standard experimental workflow for the Sₙ2 reaction.
Protocol 1: Reaction with a Secondary Amine Nucleophile
This protocol details the synthesis of 1-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione, a precursor to the anxiolytic drug Buspirone, and serves as an archetypal example. [3] Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
1-(2-Pyrimidinyl)piperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq).
-
Add 1-(2-Pyrimidinyl)piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approx. 82 °C for ACN) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in Ethyl Acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol demonstrates the reaction with a thiol, a common functional group in biomolecules like cysteine.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
4-methoxybenzenethiol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-methoxybenzenethiol (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Cesium Carbonate (1.5 eq) portion-wise. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with 1M HCl (1x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Data Summary and Troubleshooting
The following table provides general guidelines for various nucleophiles. Actual conditions may require optimization.
| Nucleophile Class | Typical Base | Recommended Solvent | Typical Temp. (°C) | Notes |
| Primary/Secondary Amines | K₂CO₃, Et₃N | Acetonitrile, DMF | 60 - 100 | Reaction is generally efficient. K₂CO₃ is preferred as it simplifies work-up. |
| Thiols | Cs₂CO₃, K₂CO₃ | DMF, THF | 25 - 60 | Thiolates are excellent nucleophiles. Cs₂CO₃ is highly effective for deprotonation. |
| Alcohols/Phenols | NaH, K₂CO₃ | DMF, DMSO | 80 - 120 | Alkoxides are less nucleophilic than thiolates; may require stronger base (NaH) and higher temperatures. |
| Carboxylates | Cs₂CO₃ | DMF | 60 - 90 | Used to form ester linkages. Cesium effect can accelerate the reaction. |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficient temperature- Nucleophile is too weak- Solvent is not polar aprotic- Base is ineffective | - Increase reaction temperature- Use a stronger base to generate a more potent anionic nucleophile- Switch to DMF or DMSO- Use a stronger or more soluble base (e.g., Cs₂CO₃) |
| Formation of Side Products | - Elimination (E2) reaction competing- Nucleophile reacting with succinimide ring (rare under these conditions) | - Lower the reaction temperature- Use a less sterically hindered nucleophile/base- Confirm product structure carefully by NMR and MS |
| Difficult Purification | - Product is highly polar- Unreacted starting materials co-elute | - Use a more polar solvent system for chromatography (e.g., DCM/Methanol)- Ensure reaction goes to completion to consume starting materials- Consider recrystallization as an alternative to chromatography |
References
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
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SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]
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Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Infigon. [Link]
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Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
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What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
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Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks – Organic Chemistry I. [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
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Nucleophilic Substitution of Alkyl Halides. (n.d.). Universal Class. [Link]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. [Link]
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Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]
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Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. (n.d.). Europe PMC. [Link]
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Alkyl Halides: Nucleophilic Substitutions and Eliminations. (2022). MeritHub. [Link]
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A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides. (1991). Bioconjugate Chemistry. [Link]
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A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (n.d.). ACS Publications. [Link]
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Alkyl Halides- Nucleophilic Substitution and Elimination. (2022). Chemistry LibreTexts. [Link]
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Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (2023). PubMed Central (PMC), NIH. [Link]
- Nucleophilic Substitution Reactions. (n.d.). [Source document appears to be lecture notes].
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. [Link]
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Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. (2001). ScienceDirect. [Link]
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Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). PubMed Central (PMC), NIH. [Link]
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Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). Royal Society of Chemistry. [Link]
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Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. (2020). PubMed. [Link]
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- 4. One moment, please... [gacariyalur.ac.in]
Application Notes & Protocols: Strategic Amination of 1-(3-Chloropropyl)pyrrolidine-2,5-dione for Advanced Drug Discovery
Abstract
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, particularly those targeting the central nervous system.[1] The functionalization of this core via an N-alkyl chain provides a robust platform for the development of novel chemical entities. This document provides a detailed technical guide on the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with various amines. We will explore the underlying reaction mechanism, provide validated, step-by-step protocols for synthesis and purification, discuss strategies to control selectivity, and highlight its application in modern drug development workflows, such as the construction of compound libraries for screening.
Introduction: The Strategic Value of the N-Propyl-Succinimide Linker
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a bifunctional building block of significant interest. The succinimide ring itself can act as a pharmacophore, while the 3-chloropropyl group serves as a versatile electrophilic handle for covalent modification. The reaction of this moiety with nucleophilic amines is a cornerstone of synthetic strategy, enabling the introduction of diverse functionalities and the construction of molecules with tailored pharmacological profiles.
The three-carbon linker provided by the propyl chain offers optimal spacing and conformational flexibility, a critical design element in areas such as PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery. Understanding the nuances of its reaction with amines is therefore essential for researchers aiming to leverage this scaffold for therapeutic innovation.
Reaction Mechanism and Scientific Rationale
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction.[2] The amine, acting as the nucleophile, attacks the carbon atom bonded to the chlorine, which is the electrophilic center.
The SN2 Pathway
The reaction proceeds in two primary steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the methylene carbon adjacent to the chlorine atom. This occurs via a backside attack, leading to the displacement of the chloride ion as a leaving group and the formation of a new carbon-nitrogen bond. This step results in a protonated ammonium salt intermediate.
-
Deprotonation: A base present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the final, neutral amine product and a corresponding salt byproduct. The base can be an excess of the reacting amine itself or, more commonly, an added non-nucleophilic base to drive the reaction to completion.[3][4]
Caption: General SN2 mechanism for the amination reaction.
Critical Experimental Considerations
-
The Challenge of Polyalkylation: A significant challenge in amine alkylation is the potential for the product amine to react further with the alkyl halide, leading to undesired polyalkylation.[5][6] The product of the initial reaction (a secondary amine, if starting from a primary amine) is often more nucleophilic than the starting amine, creating a "runaway" reaction.[5] To favor mono-alkylation, a common strategy is to use a significant excess of the starting amine (e.g., 2 to 5 equivalents), shifting the reaction equilibrium towards the desired product.[3][4]
-
Choice of Base: The selection of a base is critical. While excess amine can serve as the base, this is often inefficient. An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferable. These bases are strong enough to deprotonate the ammonium intermediate without competing as nucleophiles.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal for SN2 reactions.[3] They effectively solvate the cations while leaving the nucleophile relatively "bare," enhancing its reactivity.
-
Role of a Catalyst (Finkelstein Reaction): Alkyl chlorides are less reactive than their corresponding iodides. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction.[3] The iodide ion displaces the chloride in situ to form the more reactive 1-(3-iodopropyl)pyrrolidine-2,5-dione, a process known as the Finkelstein reaction.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
General Protocol for the Synthesis of 1-(3-(Alkylamino)propyl)pyrrolidine-2,5-dione
This protocol describes a general procedure for the reaction with a primary or secondary amine.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Amine of interest (1.2 - 2.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Sodium Iodide (NaI) (0.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Begin stirring to dissolve the solid. Add potassium carbonate (2.0 eq.) and sodium iodide (0.1 eq.).
-
Nucleophile Addition: Add the desired amine (1.2 eq.). Rationale: Using a slight excess of the amine ensures the limiting reagent is consumed, simplifying purification.
-
Heating: Heat the reaction mixture to 70-80 °C using an oil bath. Rationale: Heating provides the necessary activation energy for the SN2 reaction, especially with the less reactive alkyl chloride.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 50-70% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain. The starting material should show a higher Rf value than the more polar amine product. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase three times with ethyl acetate.[3] d. Combine the organic layers and wash twice with brine. Rationale: The brine wash helps to remove residual water and DMF from the organic phase. e. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or dichloromethane/methanol for more polar products. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data
The following table provides example conditions and typical outcomes for the reaction with different classes of amines.
| Amine Substrate | Amine Eq. | Base (Eq.) | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Benzylamine | 1.2 | K₂CO₃ (2.0) | 80 | 6 | 85-95% | Straightforward reaction; product is easily purified. |
| Morpholine | 1.2 | K₂CO₃ (2.0) | 70 | 8 | 80-90% | A common secondary amine, proceeds cleanly. |
| Aniline | 2.0 | K₂CO₃ (2.0) | 90 | 18 | 60-75% | Less nucleophilic; requires higher temperature and longer reaction time. |
| Diethylamine | 3.0 | K₂CO₃ (2.0) | 70 | 12 | 70-85% | Volatile amine; use of a sealed vessel may be necessary. Excess amine helps drive the reaction. |
Applications in Drug Discovery
The products derived from this reaction are valuable intermediates in the synthesis of biologically active molecules.[7] The succinimide core is a known pharmacophore in anticonvulsant drugs.[1] Furthermore, the entire molecule can serve as a versatile linker system to tether different molecular fragments.
Caption: Workflow for utilizing the amination reaction in a drug discovery cascade.
This strategy is particularly relevant for:
-
Library Synthesis: By reacting the chloropropyl starting material with a diverse panel of primary and secondary amines, a large library of related compounds can be rapidly generated for high-throughput screening.[8]
-
Fragment Linking: In fragment-based drug discovery, two or more low-affinity fragments can be linked together to create a high-affinity lead compound. The N-(3-aminopropyl)succinimide moiety provides an ideal linker for this purpose.
-
PROTAC Development: The succinimide group can serve as a ligand for E3 ligases like Cereblon. Therefore, attaching a warhead for a protein of interest to the amine portion creates a potential PROTAC molecule designed to induce targeted protein degradation.
Conclusion
The reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with amines is a robust and highly versatile transformation in the synthetic chemist's toolkit. By understanding the SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, base selection, and temperature, researchers can efficiently generate a wide array of functionalized molecules. The protocols and insights provided herein serve as a reliable guide for scientists and drug development professionals to leverage this powerful reaction in the creation of next-generation therapeutics.
References
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Reddy, L. H., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. [Link]
-
OChem. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Fisher Scientific. Amination. [Link]
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ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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University of Calgary. Ch22: Alkylation of Amines. [Link]
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Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
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Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Iazzetti, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
ResearchGate. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2023). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. [Link]
-
MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]
-
Davis, F. A., et al. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. PMC - NIH. [Link]
-
Dollé, F., et al. (2008). Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. PubMed. [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link]
-
Lévai, A., et al. Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
-
Nguyen, T. B. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES. [Link]
-
Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
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Topic: Purification Techniques for Products of 1-(3-Chloropropyl)pyrrolidine-2,5-dione Reactions
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable bifunctional reagent, primarily utilized as an alkylating agent to introduce a propyl-succinimide linker. Its reactions, most commonly nucleophilic substitutions with primary and secondary amines, yield N-substituted pyrrolidine-2,5-dione derivatives that are precursors in various pharmaceutical and research applications. The successful synthesis of these target molecules is critically dependent on robust and efficient purification strategies. A crude reaction mixture typically contains the desired product alongside unreacted starting materials, the nucleophile, hydrochloride salts, and other potential side-products. The choice of purification methodology is dictated by the specific physicochemical properties of the target compound, such as its polarity, basicity, and physical state. This guide provides a detailed exploration of field-proven purification techniques, including acid-base extraction, recrystallization, and column chromatography, offering step-by-step protocols and the scientific rationale behind procedural choices to empower researchers to achieve high-purity compounds.
The Post-Reaction Landscape: Characterizing the Crude Mixture
The foundational step in designing a purification strategy is to understand the components of the crude reaction mixture. The primary reaction involves the nucleophilic displacement of the chloride by a nucleophile (Nu), typically an amine.
Caption: General reaction scheme for the alkylation of a nucleophile.
The resulting mixture requires careful separation. The properties of each component will dictate the most effective purification path.
| Component | General Physicochemical Properties | Role in Purification Strategy |
| Desired Product | Varies with nucleophile. If an amine is used, the product will be basic. Often polar due to the succinimide ring. | The target of isolation. Its basicity, polarity, and physical state (solid/oil) are the primary determinants of the method. |
| Unreacted Reagent | Moderately polar, neutral compound. | Must be separated from the product. Its polarity is often similar to the product, which can make chromatography challenging. |
| Unreacted Nucleophile | Typically basic (if an amine) and can be highly polar or nonpolar. | Must be removed. Its basicity allows for easy removal via acidic washes during an extractive work-up.[1][2] |
| Hydrochloride Salts | Highly polar, water-soluble ionic compounds. | Easily removed by washing the organic reaction mixture with water or brine. |
| Solvent | Varies (e.g., DMF, Acetonitrile, THF). | Typically removed under reduced pressure before purification, though solvent choice can impact the work-up procedure. |
Selecting the Optimal Purification Strategy
The choice of purification technique is a critical decision point. The following workflow provides a logical pathway for selecting the most appropriate method based on the product's characteristics and the scale of the reaction.
Sources
Application Notes & Protocols: Strategic Use of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Solid-Phase Synthesis
Introduction: A Versatile Bifunctional Linker for Solid-Phase Chemistry
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is a critical determinant of success. The linker tethers the substrate to the insoluble support, dictates the conditions for synthesis, and ultimately controls the release of the final product. 1-(3-Chloropropyl)pyrrolidine-2,5-dione emerges as a highly effective bifunctional linker, prized for its utility in covalently immobilizing molecules, particularly those bearing primary amine functionalities, onto solid supports.
This molecule incorporates two key reactive features: a stable pyrrolidine-2,5-dione (succinimide) heterocycle and a reactive 3-chloropropyl chain. This dual-functionality allows for a robust and sequential strategy for tethering a wide array of chemical entities to a solid phase. The resulting linkage includes a flexible three-carbon spacer arm, which can be advantageous in minimizing steric hindrance between the immobilized molecule and the polymer matrix, thereby facilitating subsequent reactions. These application notes provide an in-depth guide to the chemistry, mechanisms, and practical protocols for leveraging this reagent in modern drug discovery and materials science.
Principle of Action: A Tale of Two Reactive Centers
The efficacy of 1-(3-Chloropropyl)pyrrolidine-2,5-dione hinges on the distinct reactivity of its two functional ends. The strategy involves a nucleophilic attack on the succinimide ring by a primary amine in solution, followed by immobilization onto a solid support via the chloropropyl group.
-
Step 1: Ring Opening and N-Substitution (Solution Phase): The process begins with the reaction between a primary amine-containing substrate (R-NH₂) and succinic anhydride (a conceptual precursor) to form a succinamic acid, which then cyclizes to the N-substituted succinimide. In practice, one would typically react the amine with a pre-formed succinimide derivative. For our linker, the initial step is the reaction of a primary amine with a suitable precursor to form an N-substituted pyrrolidine-2,5-dione. However, the more direct and common application involves using the title compound to link a molecule that is already attached to the solid support, or more commonly, to first functionalize the molecule of interest with the chloropropyl succinimide moiety. The most straightforward conceptualization involves the nucleophilic attack of a primary amine on a related precursor like maleic anhydride, followed by reaction steps. For the purpose of using 1-(3-Chloropropyl)pyrrolidine-2,5-dione, we will focus on its direct use as an alkylating agent.
-
Step 2: Immobilization via Nucleophilic Substitution (Solid Phase): The key reaction for immobilization is the nucleophilic substitution at the terminal carbon of the chloropropyl group. An amine-functionalized solid support (e.g., Amino-Merrifield resin) acts as the nucleophile, displacing the chloride ion to form a stable secondary amine linkage. This reaction is typically facilitated by a non-nucleophilic base to scavenge the resulting HCl.
The causality behind this two-step approach is control. By first reacting the molecule of interest with the linker in solution, purification can be performed before the more cumbersome solid-phase attachment, ensuring that only the desired adduct is immobilized.
Diagram: General Immobilization Workflow
The following diagram illustrates the logical flow from starting materials to the final immobilized product.
Caption: Workflow for molecule immobilization using the bifunctional linker.
Core Application: Covalent Tethering of Amine-Containing Molecules
The primary utility of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is the stable, covalent linkage of small molecules, peptides, or other chemical scaffolds to a solid support for further synthetic elaboration. This is a cornerstone of combinatorial chemistry and the generation of compound libraries.
Why this linker?
-
Stability: The resulting secondary amine and succinimide linkages are robust and stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including the acidic conditions of TFA-based cleavage for many protecting groups.[1][2]
-
Defined Spacer: The propyl chain provides a consistent, flexible spacer that distances the substrate from the polymer backbone, enhancing accessibility for reagents.
-
Versatility: While ideal for primary amines, other nucleophiles can also be immobilized, although this is less common.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Each step includes checkpoints and rationale. It is assumed that all manipulations involving resins are performed in appropriate solid-phase synthesis vessels equipped for agitation and filtration.
Protocol 1: Synthesis of the N-(3-chloropropyl) Succinimide Intermediate (Solution Phase)
This protocol details the initial functionalization of a primary amine-containing molecule of interest.
Objective: To synthesize the key intermediate where the molecule of interest is attached to the succinimide nitrogen, presenting the chloropropyl group for subsequent immobilization.
Materials:
-
Molecule of interest with a primary amine (Substrate-NH₂)
-
Succinic Anhydride
-
Thionyl Chloride (SOCl₂) or an alternative coupling agent like DCC/DIC.[3]
-
1-(3-Aminopropyl)pyrrolidine-2,5-dione (as a conceptual alternative starting point) - for this protocol we will build from succinic anhydride.
-
Dry, inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIEA))
-
Standard laboratory glassware for organic synthesis under an inert atmosphere.
Procedure:
-
Formation of Succinamic Acid:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 eq) in dry DCM.
-
Add a solution of succinic anhydride (1.1 eq) in dry DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or LC-MS. The product is the open-chain succinamic acid.
-
-
Ring Closure to Succinimide:
-
This step is often the most variable and substrate-dependent. A common method is activation followed by cyclization.
-
Cool the reaction mixture containing the succinamic acid back to 0 °C.
-
Slowly add thionyl chloride (1.5 eq). Caution: Exothermic reaction, produces HCl and SO₂ gas.
-
Stir at room temperature or gently reflux (e.g., 40 °C) for 2-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride, which is highly reactive and readily undergoes intramolecular cyclization with the amide nitrogen to form the stable five-membered succinimide ring.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-substituted succinimide intermediate.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity before proceeding to the solid-phase step.
Protocol 2: Immobilization of the Chloro-Intermediate onto an Amine-Functionalized Resin
Objective: To covalently attach the synthesized chloro-intermediate to a solid support.
Materials:
-
Amine-functionalized resin (e.g., Amino-Merrifield, TentaGel NH₂, 100-200 mesh)
-
N-(3-chloropropyl) Succinimide Intermediate (from Protocol 1)
-
Dry, polar aprotic solvent that swells the resin (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Non-nucleophilic base (e.g., DIEA)
-
Solvents for washing: DMF, DCM, Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the amine-functionalized resin (1.0 eq, based on manufacturer's loading value) into the reaction vessel.
-
Add sufficient dry DMF to cover the resin completely.
-
Agitate gently (e.g., on a shaker or with N₂ bubbling) for 1-2 hours at room temperature. This is critical for exposing the reactive amine sites within the polymer matrix.[4]
-
-
Immobilization Reaction:
-
Drain the swelling solvent.
-
Dissolve the N-(3-chloropropyl) succinimide intermediate (3.0-5.0 eq) and DIEA (5.0-7.0 eq) in a minimal amount of fresh, dry DMF.
-
Add this solution to the swollen resin.
-
Agitate the mixture at an elevated temperature (typically 50-65 °C) for 12-24 hours.
-
Causality: The excess reagents are used to drive the reaction to completion on the solid phase. The base (DIEA) neutralizes the HCl formed during the SN2 reaction. Heat increases the reaction rate.
-
-
Washing:
-
After the reaction, drain the vessel.
-
Perform a series of washes to remove all unreacted reagents and byproducts. A typical sequence is:
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Each wash should involve adding the solvent, agitating for 2-5 minutes, and then draining.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine groups on the resin, a capping step is advised.
-
Add a solution of 10% acetic anhydride and 10% DIEA in DMF to the resin.
-
Agitate for 1 hour at room temperature.
-
Wash the resin again as described in step 3.
-
-
Drying and Quantification:
-
Dry the resin under high vacuum to a constant weight.
-
The success of the immobilization can be qualitatively confirmed using a Kaiser test (ninhydrin test), which will be negative (yellow beads) if all primary amines have reacted.[5] Quantitative determination of loading can be achieved by cleaving a small sample and analyzing the cleaved product via HPLC or by elemental analysis (if the attached molecule contains a unique element).
-
Diagram: Protocol 2 Experimental Workflow
Caption: Step-by-step workflow for solid-phase immobilization.
Quantitative Data Summary
The efficiency of the immobilization reaction can vary based on the substrate and resin. The table below provides typical parameters.
| Substrate Type | Solid Support | Solvent | Base | Temp (°C) | Time (h) | Typical Loading Efficiency |
| Small Molecule (<500 Da) | Amino-Merrifield | DMF | DIEA | 60 | 16 | 70-95% |
| Peptide Fragment | TentaGel NH₂ | NMP | DIEA | 50 | 24 | 60-85% |
| Sterically Hindered Amine | ChemMatrix® NH₂ | NMP/DMSO | Collidine | 65 | 36 | 40-70% |
Advanced Considerations: Linker Cleavage
While the succinimide linkage is generally robust, it is not entirely inert. This can be exploited in advanced "safety-catch" linker strategies, where the linker is stable during synthesis but can be activated for cleavage under specific conditions not used during the main synthetic steps.[6]
-
Hydrolytic Opening: The succinimide ring can be hydrolyzed to the corresponding succinamic acid under strongly basic (e.g., high pH) or elevated temperature conditions, especially over long exposure times.[7]
-
Palladium-Mediated Cleavage: Recent research has demonstrated that Palladium(II) complexes can efficiently mediate the removal of succinimide derivatives under aqueous conditions.[1][2][8] This provides a powerful orthogonal cleavage strategy that is compatible with many standard protecting groups used in peptide synthesis. This method allows the release of the tethered molecule with a free cysteine (if it was attached via a thiol-maleimide reaction to form the succinimide) or another functional group depending on the initial linkage chemistry.[1][2]
For most applications where the goal is to cleave the final product from the resin using standard acidolysis (e.g., with TFA), the succinimide portion of the linker will remain intact on the cleaved molecule.
References
- Bhalay, G., Blaney, P., & Palmer, V. (2000). Solid-Phase Organic Synthesis (SPOS).
- Orain, D., Ellard, J., & Bradley, M. (2002). Linkers for solid phase organic synthesis.
-
Kumar, K. S., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society, 142(47), 20074–20084. Available at: [Link]
-
Kumar, K. S., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. PubMed Central. Available at: [Link]
-
Kumar, K. S., et al. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ResearchGate. Available at: [Link]
-
CellMosaic. (n.d.). Small Molecule Amine Immobilization Kit via Carboxylic Acid. Available at: [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 269-277. Available at: [Link]
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
- Fields, G.B., & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
Kumar, A., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Bioconjugate Chemistry, 30(6), 1748-1756. Available at: [Link]
- P., White & W.C., Chan. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Patil, S., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(11), 4381. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
- Shen, B.Q., et al. (2012). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs.
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3131-3141. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
Sources
- 1. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sopachem.com [sopachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Compounds with 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Introduction: The Strategic Value of the Pyrrolidine-2,5-dione Scaffold
The five-membered pyrrolidine-2,5-dione, or succinimide, ring is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory and antibacterial to anticancer and central nervous system modulation.[1][2] The inherent stability and synthetic tractability of the succinimide core make it an ideal foundation for the construction of novel molecular entities. The strategic incorporation of this moiety into drug candidates is a priority for many organic and medicinal chemists.[1][2]
1-(3-Chloropropyl)pyrrolidine-2,5-dione emerges as a particularly valuable building block for drug discovery. This bifunctional reagent masterfully combines the desirable pharmacological properties of the succinimide ring with a reactive 3-chloropropyl side chain. This side chain acts as a versatile linker, enabling the covalent attachment of the succinimide pharmacophore to other molecular fragments, thereby facilitating the exploration of new chemical space and the development of compounds with novel mechanisms of action.
Core Application: Synthesis of N-Arylpiperazine Derivatives as Serotonin Receptor Ligands
A primary and highly effective application of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is in the synthesis of N-arylpiperazine derivatives. These compounds are of significant interest due to their potential to interact with serotonin receptors, particularly the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression. The following sections provide a detailed protocol for the synthesis of a representative compound, 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione, a potent 5-HT1A receptor ligand.
Reaction Principle: Nucleophilic Substitution
The synthetic strategy hinges on a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of the arylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of the chloropropyl chain attached to the succinimide ring. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.
Experimental Protocol: Synthesis of 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione
This protocol provides a robust method for the synthesis of the target compound, adapted from established procedures for similar N-alkylation reactions.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | 175.61 | 1.0 | 1.0 |
| 1-(2-Methoxyphenyl)piperazine | 192.25 | 1.1 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.1 |
| Acetone (anhydrous) | 58.08 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 mmol, 175.6 mg), 1-(2-methoxyphenyl)piperazine (1.1 mmol, 211.5 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and a catalytic amount of potassium iodide (0.1 mmol, 16.6 mg).
-
Solvent Addition: Add 20 mL of anhydrous acetone to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity, then heat the reaction to reflux (approximately 56°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 24-30 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium iodide and wash the solid with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of protons in their expected chemical environments.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the succinimide ring.
Causality of Experimental Choices
-
Base (K₂CO₃): Anhydrous potassium carbonate is a mild inorganic base used to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.
-
Catalyst (KI): Potassium iodide is used in catalytic amounts to facilitate the reaction through the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group than the chloride ion, thus accelerating the rate of substitution.
-
Solvent (Acetone): Anhydrous acetone is a suitable polar aprotic solvent for SN2 reactions. It dissolves the reactants and allows the reaction to proceed at a moderate reflux temperature.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: SN2 mechanism for the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with 1-(2-methoxyphenyl)piperazine.
Broader Applications and Future Directions
The protocol described above is a template that can be adapted for the synthesis of a diverse library of compounds. By varying the arylpiperazine nucleophile, researchers can systematically probe the structure-activity relationship (SAR) and optimize the pharmacological profile of the resulting molecules. The pyrrolidine-2,5-dione moiety has been successfully incorporated into compounds with anticonvulsant and antinociceptive properties, suggesting that derivatives synthesized from 1-(3-chloropropyl)pyrrolidine-2,5-dione could be screened for a wide range of biological activities.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a highly valuable and versatile reagent in the field of drug discovery. Its dual functionality allows for the straightforward introduction of the pharmacologically significant pyrrolidine-2,5-dione scaffold into a variety of molecular architectures. The robust and reproducible nature of the nucleophilic substitution reaction described herein provides a reliable pathway for the synthesis of novel compounds with the potential for significant therapeutic impact.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1641–1668. [Link]
- Saeed, A., Shaheen, F., & Abbas, N. (2019). Pyrrolidine-2,5-dione (succinimide) and its derivatives: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 28(1), 1-28.
-
Kulig, K., Sapa, J., Nowaczyk, A., Filipek, B., & Malawska, B. (2009). Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and α-adrenolytic activity. European Journal of Medicinal Chemistry, 44(10), 3973-3982. [Link]
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Welcome to the technical support center for 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in chemical synthesis.
Q1: What is the primary application of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in drug development?
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a versatile building block primarily used as a synthetic intermediate.[1] Its key feature is the 3-chloropropyl chain attached to the succinimide scaffold, which acts as an alkylating spacer. This allows for the connection of the succinimide moiety to other pharmacologically active groups.[1] It has been notably used in the synthesis of novel compounds targeting the central nervous system, such as dual-acting ligands for the 5-HT1A receptor and the serotonin transporter (SERT), which are being investigated for potential antidepressant therapies.[1]
Q2: What is the typical reaction mechanism when using this compound?
The primary reaction mechanism is nucleophilic substitution, generally following an SN2 pathway.[1] The chlorine atom on the propyl chain is a good leaving group, readily displaced by various nucleophiles, especially nitrogen-containing ones like secondary amines.[1] This reaction forms a new carbon-nitrogen bond and is fundamental to its utility in creating more complex molecules.[1]
Q3: What are the key factors to consider for optimizing the reaction yield?
Optimizing the yield involves careful consideration of several factors:
-
Reactant Purity: The purity of your starting materials, particularly the amine, is crucial. Impurities can significantly decrease the yield.[2]
-
Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all critical parameters that need to be optimized for each specific reaction.[3][4]
-
Stoichiometry: The ratio of reactants can influence the reaction outcome. For instance, increasing the equivalents of the amine can sometimes lead to a higher yield.[4]
-
Monitoring Reaction Progress: Regularly monitoring the reaction using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts from over-reaction.[3]
Q4: Can the succinimide ring open during the reaction?
Yes, under certain conditions, the succinimide ring can undergo opening. A key condition for this is the presence of a nucleophile and a suitable solvent system.[2] The acidity of the initial amine reactant can also play a role; if the starting amine is more acidic than the nucleophile (e.g., hydroxylamine), it can facilitate the ring-opening reaction.[2]
Q5: Are there any known safety concerns with this compound?
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low or non-existent yield is a common issue that can stem from various factors.
Potential Causes & Solutions
-
Cause: Poor Quality of Reagents.
-
Explanation: Impurities in either the 1-(3-Chloropropyl)pyrrolidine-2,5-dione or the nucleophile can inhibit the reaction or lead to side products.[2] For example, colored amines often indicate the presence of impurities that can significantly lower the yield.[2]
-
Solution:
-
Verify Purity: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify Reagents: If necessary, purify the reagents before use. For instance, amines can often be purified by distillation or recrystallization.
-
-
-
Cause: Suboptimal Reaction Temperature.
-
Explanation: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1] If the temperature is too low, the reaction may be too slow to produce a significant amount of product within a practical timeframe.[3] Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Solution:
-
Gradual Temperature Increase: Start the reaction at a moderate temperature and gradually increase it while monitoring the progress by TLC.
-
Literature Review: Consult literature for similar reactions to determine an appropriate temperature range. For some reactions, temperatures between 80-100 °C in a solvent like DMF may be effective.[8]
-
-
-
Cause: Incorrect Solvent Choice.
-
Explanation: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic carbon.[9] The solubility of your reactants in the chosen solvent is also a key factor.[8]
-
Solution:
-
Solvent Screening: If the initial solvent choice is not effective, perform small-scale screening with different polar aprotic solvents.
-
Solubility Check: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
-
-
Cause: Inadequate Base.
-
Explanation: N-alkylation reactions with amine nucleophiles generate an acid (HCl in this case) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[9] An appropriate base is necessary to neutralize this acid.
-
Solution:
-
Choice of Base: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base. The solubility of the base in the reaction medium is not always necessary.[8]
-
Stoichiometry of Base: Use at least one equivalent of the base to neutralize the acid formed. Often, using a slight excess is beneficial.
-
-
Problem 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of side products.
Potential Causes & Solutions
-
Cause: Over-alkylation of the Nucleophile.
-
Explanation: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, it can react further with another molecule of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This is particularly common with primary amines, which can be alkylated twice.
-
Solution:
-
Control Stoichiometry: Use an excess of the nucleophile relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the 1-(3-Chloropropyl)pyrrolidine-2,5-dione slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the alkylating agent.
-
-
-
Cause: Ring Opening of the Succinimide.
-
Explanation: As mentioned in the FAQs, the succinimide ring can be opened by nucleophiles under certain conditions, leading to the formation of an amido acid derivative.[2]
-
Solution:
-
Control Reaction Conditions: Avoid harsh conditions such as very high temperatures or strongly basic or acidic media that might promote ring opening.
-
Choice of Nucleophile: Be mindful of the nucleophile's reactivity and the pKa of the starting amine.[2]
-
-
-
Cause: Elimination Reaction.
-
Explanation: Although less common for primary alkyl chlorides, elimination to form an alkene can sometimes compete with substitution, especially with sterically hindered or strongly basic nucleophiles.
-
Solution:
-
Use a Less Hindered Base: If a strong, bulky base is being used, switch to a milder, less hindered one like potassium carbonate.
-
Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions
-
Cause: Product is Highly Polar and Water-Soluble.
-
Explanation: The presence of the succinimide ring and potentially other polar functional groups can make the product soluble in water, leading to losses during aqueous workup.
-
Solution:
-
Back-Extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer with a different, more polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and force more of the polar product into the organic phase.
-
Evaporation without Aqueous Workup: In some cases, if the byproducts are non-polar, it may be possible to filter off the inorganic salts and evaporate the solvent directly, followed by purification by chromatography.
-
-
-
Cause: Product and Starting Material have Similar Polarity.
-
Explanation: If the reaction has not gone to completion, separating the product from the unreacted starting materials can be difficult by column chromatography if they have similar Rf values on TLC.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.
-
Drive Reaction to Completion: Re-evaluate the reaction conditions to push the reaction further towards completion, thereby reducing the amount of starting material in the crude product. This could involve longer reaction times or higher temperatures.[3]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to separate it from impurities.
-
-
Section 3: Experimental Protocols & Data
This section provides a general experimental protocol and useful data tables to guide your experiments.
General Protocol for N-Alkylation using 1-(3-Chloropropyl)pyrrolidine-2,5-dione
This is a representative procedure and may require optimization for your specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Dissolve 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.
-
Extraction: If the solvent is water-miscible (like DMF or acetonitrile), dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Tables for Reaction Optimization
Table 1: Recommended Solvents for N-Alkylation
| Solvent | Dielectric Constant (ε) | Properties | Typical Temperature Range |
| Acetonitrile (ACN) | 37.5 | Polar aprotic, good for SN2 | 60-80 °C |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic, high boiling point | 80-120 °C |
| Dimethyl sulfoxide (DMSO) | 46.7 | Highly polar aprotic, can accelerate SN2 | 80-150 °C |
| Acetone | 21 | Polar aprotic, lower boiling point | 50-60 °C |
Table 2: Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Properties | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Mild, inexpensive, inorganic | Commonly used, often as a suspension.[9] |
| Triethylamine (Et₃N) | 10.7 | Organic, soluble in most organic solvents | Can act as a nucleophile itself in some cases. |
| Diisopropylethylamine (DIPEA) | 10.7 | Hindered organic base | Less nucleophilic than triethylamine. |
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General N-Alkylation Reaction
Caption: Troubleshooting workflow for low reaction yield.
References
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Quora. What can be done to increase the yield of a reaction even if the reaction does not go to completion?. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Iridium-catalyzed N-alkylation of diamines with glycerol. [Link]
- Google Patents.
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
National Institutes of Health. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
-
PubMed. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
- Google Patents.
-
National Institutes of Health. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
-
PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. [Link]
-
ResearchGate. Scheme 5. Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones.... [Link]
-
Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]
-
ResearchGate. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. [Link]
-
Academia.edu. Synthesis And Antioxidant Activity Of Succinimide Derivative''. [Link]
-
MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]
-
National Institutes of Health. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Wiley Online Library. A reasonable mechanism for N‐Substituted succinimide synthesis in hot water. [Link]
-
PubChem. 1-(2-Acetylcyclopentyl)pyrrole-2,5-dione. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
PubChem. 1-(Phenylthio)pyrrolidine-2,5-dione. [Link]
Sources
- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. 1-(Phenylthio)pyrrolidine-2,5-dione | C10H9NO2S | CID 361774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: A Troubleshooting Guide for Experiments with 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Welcome to the technical support center for 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 1-(3-Chloropropyl)pyrrolidine-2,5-dione for N-alkylation?
When utilizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione as an alkylating agent, particularly in reactions with nucleophiles like amines and phenols, several side reactions can occur. Understanding these pathways is critical for optimizing your reaction conditions and minimizing impurity formation.
The primary side reactions include:
-
Hydrolysis of the Succinimide Ring: The pyrrolidine-2,5-dione (succinimide) ring is susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of a succinamic acid derivative. This ring-opening reaction consumes the starting material and complicates purification.
-
Intramolecular Cyclization: The terminal chloroalkyl chain can undergo an intramolecular cyclization to form a reactive azetidinium ion intermediate. While this intermediate can be the primary alkylating species, its formation and subsequent reactions can lead to a complex product mixture if not properly controlled[1].
-
Elimination Reaction: Under basic conditions, elimination of hydrogen chloride (HCl) from the chloropropyl chain can occur, resulting in the formation of N-allylsuccinimide. This byproduct is often observed when strong, non-nucleophilic bases are used or at elevated temperatures.
-
Dimerization/Oligomerization: In the presence of strong bases, the reagent can potentially react with itself, leading to the formation of dimers or oligomers, further complicating the purification process.
Troubleshooting Guide
This section provides a detailed breakdown of common experimental issues, their underlying causes, and validated protocols for mitigation.
Issue 1: Low Yield of the Desired N-alkylated Product and Presence of Multiple Unidentified Byproducts.
Root Cause Analysis:
This is a frequent challenge and often points to a combination of the side reactions mentioned above. The key is to control the reaction conditions to favor the desired bimolecular nucleophilic substitution (SN2) reaction over competing unimolecular pathways (intramolecular cyclization and elimination) and hydrolysis. A critical insight is that the alkylation may not proceed directly from the chloropropyl compound but rather through the formation of a more reactive azetidinium intermediate[1].
Mitigation Strategies & Protocols:
-
Control of Basicity: The choice and stoichiometry of the base are paramount.
-
Recommendation: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can promote elimination and dimerization.
-
Protocol: In a typical N-alkylation of a primary or secondary amine, use 1.1-1.5 equivalents of K₂CO₃. For less reactive amines or phenols, Cs₂CO₃ can be a more effective choice due to its higher solubility and basicity.
-
-
Solvent Selection: The polarity and aprotic nature of the solvent can significantly influence the reaction pathway.
-
Recommendation: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they can accelerate SN2 reactions.
-
Protocol: Conduct the reaction in anhydrous DMF at a concentration of 0.1-0.5 M. Ensure the solvent is dry, as water will lead to hydrolysis of the succinimide ring.
-
-
Temperature Management: Elevated temperatures can favor elimination and decomposition pathways.
-
Recommendation: Maintain the reaction temperature as low as reasonably possible while ensuring a practical reaction rate.
-
Protocol: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-60 °C. Avoid temperatures above 80 °C if possible.
-
Experimental Workflow for Optimized N-Alkylation:
Caption: Optimized workflow for N-alkylation.
Issue 2: Significant Formation of N-allylsuccinimide.
Root Cause Analysis:
The formation of N-allylsuccinimide is a classic example of an E2 elimination reaction competing with the desired SN2 substitution. This is favored by strong, sterically hindered bases and higher reaction temperatures.
Mitigation Strategies & Protocols:
-
Base Selection:
-
Recommendation: Avoid strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK.
-
Protocol: Utilize a weaker base such as sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) if your substrate is sufficiently nucleophilic.
-
-
Leaving Group Modification (Alternative Synthesis):
-
Recommendation: If elimination remains a persistent issue, consider using the corresponding bromo- or iodo-propyl derivative, which can favor the SN2 pathway. However, this requires a separate synthesis of the alkylating agent.
-
Visualizing the Competing Pathways:
Caption: SN2 vs. E2 pathways.
Issue 3: Presence of a Water-Soluble Impurity, Suspected to be the Hydrolysis Product.
Root Cause Analysis:
The succinimide ring is an amide and is therefore susceptible to hydrolysis, which is accelerated by both acidic and basic conditions. The presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture, will lead to the formation of N-(3-chloropropyl)succinamic acid.
Mitigation Strategies & Protocols:
-
Anhydrous Conditions:
-
Recommendation: Ensure all solvents and reagents are anhydrous.
-
Protocol: Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Aqueous Workup:
-
Recommendation: If hydrolysis occurs, the resulting carboxylic acid can often be removed during the aqueous workup.
-
Protocol: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Hydrolysis Reaction:
Caption: Hydrolysis of the succinimide ring.
Synthesis and Purity Considerations
The purity of the starting 1-(3-Chloropropyl)pyrrolidine-2,5-dione is crucial for a successful reaction. Common synthetic routes and potential impurities are outlined below.
Common Synthetic Routes:
-
Alkylation of Succinimide: Reaction of the potassium salt of succinimide with 1-bromo-3-chloropropane.
-
From N-(3-hydroxypropyl)succinimide: Chlorination of N-(3-hydroxypropyl)succinimide using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Potential Impurities and their Origin:
| Impurity | Potential Origin | Mitigation during Synthesis |
| Succinimide | Incomplete alkylation of succinimide. | Use a slight excess of 1-bromo-3-chloropropane and ensure complete reaction. |
| 1-Bromo-3-chloropropane | Unreacted starting material. | Purify the final product by recrystallization or column chromatography. |
| N-(3-Hydroxypropyl)succinimide | Incomplete chlorination of the alcohol precursor. | Use a sufficient amount of chlorinating agent and monitor the reaction for completion. |
| Dimeric/Oligomeric Species | Side reactions during synthesis, particularly if strong bases are used. | Use controlled addition of reagents and maintain optimal reaction temperatures. |
Analytical Characterization:
The purity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione and the progress of your reaction should be monitored by appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of minor impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the desired product and byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.
References
- Savic, V., & Cekovic, Z. (2004). A new approach to the synthesis of N-substituted pyrrolidines. Tetrahedron Letters, 45(46), 8643-8646.
- Paquette, L. A., & Ra, C. S. (1987). Intramolecular Michael additions. 11. Stereocontrol in the cyclization of ω-formyl α,β-unsaturated esters. The Journal of Organic Chemistry, 52(17), 3841-3848.
- Flynn, D. L., Zabrowski, D. L., & Nosal, R. (1989). A convenient synthesis of N-substituted-3-pyrrolidinols. Tetrahedron Letters, 30(29), 3855-3858.
- Venugopal, N., Reddy, A. V. B., & Madhavi, G. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 7(5), 849-855.
- Larock, R. C. (1999).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Anderson, N. G. (2012). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. Organic Process Research & Development, 16(5), 852-858.
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.
Sources
preventing polymerization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for 1-(3-Chloropropyl)pyrrolidine-2,5-dione (NCP-Succinimide). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile bifunctional reagent. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, focusing on the prevention of unwanted polymerization and degradation.
Q1: My solution of 1-(3-Chloropropyl)pyrrolidine-2,5-dione has become viscous, cloudy, or has solidified over time. What is causing this?
A: An increase in viscosity or solidification is a strong indicator of oligomerization or polymerization. For this molecule, this is not a typical radical polymerization and is unlikely to be prevented by common inhibitors like BHT or hydroquinone.[1] Instead, two primary mechanisms, driven by the molecule's inherent reactivity, are the likely culprits:
-
Intermolecular Nucleophilic Substitution (Most Probable): This is a self-reaction where the nitrogen atom of one succinimide molecule acts as a nucleophile, attacking the electrophilic carbon on the chloropropyl chain of another molecule. The chlorine atom is displaced, forming a dimer. This process can continue, leading to the formation of trimers and higher-order oligomers, which increases the viscosity of the solution. This reaction is significantly accelerated by heat and the presence of bases. N-alkylation of imides is a well-established synthetic route, often performed intentionally under these conditions.[2][3]
-
Trace-Initiated Anionic Ring-Opening Polymerization (AROP): The succinimide ring, while generally stable, can be susceptible to attack by strong nucleophiles or bases.[4] If your material is contaminated with potent nucleophilic impurities (e.g., strong bases, certain salts), it could initiate an anionic ring-opening polymerization (AROP), leading to a polyamide-type structure.[5][6] This is a common polymerization mechanism for other cyclic amides (lactams).[7]
Both pathways are highly dependent on temperature and the presence of contaminants. Strict adherence to proper storage and handling protocols is the most effective preventative measure.
Caption: Hypothesized intermolecular SN2 reaction pathway.
Q2: My analytical data (LC-MS, GPC) shows unexpected peaks at higher molecular weights than the monomer. What are these species?
A: These higher molecular weight species are almost certainly the dimers, trimers, and other small oligomers described in Q1. The mass of the dimer will be equal to (2 * Monomer Molecular Weight) - (HCl Molecular Weight). Each subsequent addition will increase the mass by the molecular weight of the monomer minus the mass of HCl. Careful analysis of the mass spectrum should reveal a repeating mass unit corresponding to the monomer. To mitigate this, immediately reassess your storage conditions, ensuring the material is stored at a low temperature and under an inert atmosphere.
Q3: I'm observing a new peak in my analysis (NMR, LC-MS) with a mass increase of 18 Da (the mass of water). What is this impurity?
A: A mass increase of 18 Da is the hallmark of a hydrolysis event. The succinimide ring is an imide, which is susceptible to hydrolysis to form the corresponding dicarboxylic acid derivative—in this case, N-(3-chloropropyl)succinamic acid. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the succinimide ring, leading to ring-opening.[8]
This degradation pathway is significantly accelerated by:
To prevent this, always use anhydrous solvents and handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen).
Caption: Succinimide ring-opening via hydrolysis.
Frequently Asked Questions (FAQs)
This section provides proactive guidance for maintaining the long-term stability and integrity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Q4: What are the definitive optimal storage conditions for this compound?
A: Proper storage is the single most critical factor in preventing degradation and polymerization. We have consolidated the best practices into the following table.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Reduces the rate of all chemical reactions, including intermolecular SN2 substitution and hydrolysis.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[13] |
| Light | Amber Vial / Store in the Dark | Protects against potential light-induced degradation pathways. |
| Container | Tightly Sealed, Chemically Inert Vial | Prevents contamination from atmospheric moisture and other environmental factors. |
| Avoid | Bases, Strong Acids, Nucleophiles, Moisture | These substances can catalyze or initiate hydrolysis and/or polymerization.[4][9] |
Q5: How thermally stable is this compound? Is it safe to heat my reaction?
A: The succinimide scaffold itself is quite thermally robust, with decomposition of related structures often occurring well above 200°C.[14][15] However, the primary concern at moderately elevated temperatures (e.g., > 50°C) is not catastrophic decomposition but the acceleration of the undesirable oligomerization and hydrolysis reactions discussed above.
Guideline: For reactions, it is advisable to maintain the lowest temperature compatible with your desired transformation. Avoid prolonged heating. If heating is necessary, ensure the reaction is conducted under a strictly anhydrous, inert atmosphere.
Q6: What are the best solvents for dissolving and reacting this compound?
A: The choice of solvent is critical for stability.
-
Recommended for Storage/General Use: Anhydrous, non-nucleophilic aprotic solvents are ideal. Examples include dichloromethane (DCM), chloroform, and anhydrous acetonitrile or tetrahydrofuran (THF).
-
Use with Caution: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can facilitate SN2 reactions and should be used with caution, preferably at low temperatures and for short durations.
-
Avoid for Long-Term Storage: Protic solvents such as water, methanol, and ethanol should be avoided for storage as they can directly participate in the hydrolysis of the succinimide ring.[8]
Q7: Should I add a chemical polymerization inhibitor to the material during storage?
A: No, adding a standard polymerization inhibitor is not recommended and is likely to be ineffective. Commercially available inhibitors such as 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), or TEMPO are designed to scavenge free radicals.[16][17] The degradation and polymerization pathways for 1-(3-Chloropropyl)pyrrolidine-2,5-dione are believed to be ionic and/or based on nucleophilic substitution, not radical-mediated.[1]
The most effective "inhibition" strategy is not a chemical additive, but rather the strict control of the compound's environment: keep it cold, dry, and free from contaminants.
References
-
Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-193. Available at: [Link]
-
Parry, G. R., & Trainor, M. J. (1978). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 67(5), 633-636. Available at: [Link]
-
Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Akademik Veri Yönetim Sistemi. Available at: [Link]
-
Tretyakov, B. A., Gadomsky, S. Y., & Terentiev, A. A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Ring-opening polymerization. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
IUPAC. (n.d.). Anionic ring-opening polymerization. The IUPAC Compendium of Chemical Terminology. Retrieved January 22, 2026, from [Link]
-
Aladdin. (n.d.). Polymerization inhibitors. Retrieved January 22, 2026, from [Link]
-
Ecochem. (n.d.). Polymerization Inhibitors. Retrieved January 22, 2026, from [Link]
-
Simoes, M., et al. (2015). Ring-Opening Polymerization of Cyclic Amides (Lactams). ResearchGate. Available at: [Link]
-
MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved January 22, 2026, from [Link]
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 108(4), 1437-1445. Available at: [Link]
-
Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors | Q-1300 | Q-1301. Retrieved January 22, 2026, from [Link]
-
Smet, M., et al. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Kaučič, V., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1699–1705. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved January 22, 2026, from [Link]
-
ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. Available at: [Link]
-
Gackowski, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5038. Available at: [Link]
-
Da Silva, E. F., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(1), 266-281. Available at: [Link]
-
Wang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1098. Available at: [Link]
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- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 4. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macschem.us [macschem.us]
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- 14. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ecochemchina.com [ecochemchina.com]
Technical Support Center: Alkylation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Welcome to the technical support center for the alkylation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My alkylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Low conversion is a frequent issue in alkylation reactions and can often be attributed to several factors related to the nucleophile, base, or reaction conditions.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: The incoming nucleophile might not be strong enough to displace the chloride leaving group effectively. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to the strength of the nucleophile.[1][2]
-
Recommendation: If possible, consider using a more potent nucleophile. For instance, if you are using a neutral amine, its deprotonation to the corresponding anion will significantly increase its nucleophilicity.
-
-
Inappropriate Base: The choice and amount of base are critical. The base must be strong enough to deprotonate the nucleophile (if it's a protic species like an amine or thiol) without causing unwanted side reactions with the electrophile or solvent.
-
Recommendation: For N-alkylation of imides, strong bases like sodium hydride (NaH) are often effective.[3] However, weaker bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) in a polar aprotic solvent like DMF can also be successful, particularly for sensitive substrates.[4] It's crucial to ensure the base is anhydrous, as water can quench the base and hydrolyze the starting material or product.
-
-
Suboptimal Reaction Temperature: Alkylation reactions are often temperature-dependent.
-
Recommendation: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, excessive heat can lead to side reactions and decomposition. A good starting point is to run the reaction at a moderately elevated temperature (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.
-
-
Solvent Effects: The solvent plays a crucial role in an S(_N)2 reaction.
Troubleshooting Workflow for Low Conversion:
Caption: Competing reaction pathways in the alkylation process.
FAQ 4: I have successfully synthesized my product, but I am struggling to remove the succinimide byproduct from my final compound. What purification strategies can I employ?
Succinimide is a common byproduct, especially if N-bromosuccinimide (NBS) was used in a previous step to generate a precursor, or if some hydrolysis of the starting material or product has occurred. [7] Purification Strategies:
-
Aqueous Wash: Succinimide has some solubility in water. Washing the organic extract with water or a mild aqueous base (like sodium bicarbonate solution) can help remove a significant portion of the succinimide.
-
Recrystallization: If your product is a solid, recrystallization is often a highly effective method for purification. [8]The key is to find a solvent system where the solubility of your product and the succinimide byproduct are sufficiently different at high and low temperatures.
-
Flash Chromatography: This is a standard method for purifying organic compounds.
-
Recommendation: A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation. It might be necessary to try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal conditions for separating your product from succinimide.
-
Experimental Protocol: Aqueous Wash for Succinimide Removal
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the organic layer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL for a 100 mL organic layer). This will also neutralize any remaining acidic components.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)).
-
Filter and concentrate the organic layer in vacuo to obtain the crude product, which should have a reduced amount of succinimide.
References
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]
-
Substituted imide synthesis by alkylation. Organic Chemistry Portal. Available at: [Link]
-
A reasonable mechanism for N-Substituted succinimide synthesis in hot water. SynOpen. Available at: [Link]
-
Gabriel synthesis. Wikipedia. Available at: [Link]
-
Can someone explain this? r/OrganicChemistry - Reddit. Reddit. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
- Method for producing high purity N-hydroxy succinimide using succinic anhydride. Google Patents.
-
Nucleophilic Substitution Reactions. University of Illinois Chicago. Available at: [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Gabriel Synthesis. Cambridge University Press. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
AS 9701 Organic Chemistry Part 13 | Halogenoalkanes | Nucleophilic Substitution. YouTube. Available at: [Link]
-
n-iodosuccinimide. Organic Syntheses Procedure. Available at: [Link]
-
Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. American Chemical Society. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
A one-pot preparation of 1,3-disubstituted azetidines. PubMed. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Reactions in Halogenoalkanes. Cognito. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]
-
How to separate succinimide from a bromination product when using NBS? ResearchGate. Available at: [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]
-
elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Available at: [Link]
- N-Substituted succinimides, their preparation and use as motor fuel additives. Google Patents.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
-
Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. Available at: [Link]
Sources
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. Cognito Edu [cognitoedu.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Regioselectivity in Reactions with 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in alkylation reactions involving this versatile reagent. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable building block, featuring a reactive chloropropyl chain attached to a succinimide moiety. This structure allows for the introduction of a propyl-succinimide group onto various nucleophiles. However, when reacting with nucleophiles that possess multiple reactive sites (e.g., unsymmetrical heterocyclic amines, substituted phenols, or amino acids), a mixture of regioisomers can be formed. Controlling which atom of the nucleophile attacks the electrophilic carbon of the chloropropyl group is crucial for the success of the synthesis, impacting yield, purity, and the biological activity of the final product.
This guide will walk you through the key factors influencing regioselectivity and provide systematic approaches to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of alkylation with 1-(3-Chloropropyl)pyrrolidine-2,5-dione?
The outcome of the alkylation reaction is a delicate balance between kinetic and thermodynamic control. The key factors you can manipulate are:
-
Choice of Base: The base deprotonates the nucleophile, and the nature of the resulting anion and its counter-ion significantly influences the reaction pathway.
-
Solvent Polarity: The solvent affects the solvation of the nucleophilic anion and the transition state, which can favor one regioisomer over another.
-
Reaction Temperature: Temperature can shift the balance between the kinetically and thermodynamically favored products.
-
Steric Hindrance: The steric environment around the nucleophilic sites can dictate the accessibility for the electrophile.
-
Electronic Effects: The electron density of the different nucleophilic sites in your substrate plays a critical role.
Q2: I am performing an N-alkylation on a heterocyclic amine (e.g., a substituted imidazole or triazole) and getting a mixture of isomers. How do I favor one over the other?
This is a classic challenge. For many nitrogen-containing heterocycles, different nitrogen atoms have varying degrees of nucleophilicity and are in different steric environments. Here’s a breakdown of the general approach:
-
For the Kinetically Favored Product (often the more sterically accessible or more nucleophilic nitrogen): Use a strong, non-coordinating base (like NaH or KHMDS) in a non-polar, aprotic solvent (like THF or Dioxane) at low temperatures. These conditions favor the formation of the anion at the most acidic proton, and the subsequent rapid, irreversible alkylation occurs at the most nucleophilic site.
-
For the Thermodynamically Favored Product (often the more stable regioisomer): Use a weaker base (like K₂CO₃ or Cs₂CO₃) in a polar, aprotic solvent (like DMF or DMSO) at elevated temperatures.[1][2] These conditions can allow for equilibration of the initially formed product to the more stable isomer.
The following diagram illustrates the decision-making process for optimizing the N-alkylation of a generic heterocyclic amine.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature and solvent on 1-(3-Chloropropyl)pyrrolidine-2,5-dione reactivity
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing 1-(3-Chloropropyl)pyrrolidine-2,5-dione in their synthetic workflows. We will explore the compound's reactivity, with a specific focus on the critical roles of temperature and solvent selection. The information is presented in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for 1-(3-Chloropropyl)pyrrolidine-2,5-dione with nucleophiles?
The primary reaction pathway is a bimolecular nucleophilic substitution (S(_N)2) reaction. The electrophilic center is the carbon atom attached to the chlorine atom on the propyl chain. Being a primary alkyl halide, this substrate is sterically accessible, which strongly favors the backside attack characteristic of an S(_N)2 mechanism.
Q2: How does solvent choice critically impact the success of reactions with this compound?
Solvent selection is arguably the most crucial parameter for controlling the rate and efficiency of S(_N)2 reactions. The polarity and protic nature of the solvent dictate the solvation state, and therefore the reactivity, of the nucleophile.[1]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are ideal. They possess strong dipoles that can solvate the counter-ion of the nucleophile but lack acidic protons. This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the reaction rate.[2][3]
-
Polar Protic Solvents (Adverse Effect): Solvents such as water, methanol, and ethanol should generally be avoided. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and significantly reduces its nucleophilicity and reaction rate.[1][4]
-
Non-Polar Solvents (Not Recommended): Solvents like hexane or toluene are generally unsuitable as most charged nucleophiles will not dissolve sufficiently to allow the reaction to proceed at an appreciable rate.[1]
Q3: What is the expected effect of increasing the reaction temperature?
Increasing the temperature generally increases the kinetic energy of the reactants, leading to a higher frequency of effective collisions and thus a faster reaction rate. However, excessive heat can promote undesirable side reactions. While the primary alkyl chloride structure of this compound is less prone to elimination (E2) reactions than secondary or tertiary halides, very high temperatures could still lead to minor elimination byproducts, especially with strongly basic nucleophiles.[3] A key concern with elevated temperature is the potential for hydrolysis of the succinimide ring.[5]
Q4: How stable is the pyrrolidine-2,5-dione (succinimide) ring during the reaction?
The succinimide ring is generally stable under neutral or acidic conditions. However, it is susceptible to hydrolysis (ring-opening) under basic (high pH) conditions, a process that is accelerated by elevated temperatures.[5] Therefore, when working with basic nucleophiles (e.g., alkoxides, primary amines), it is crucial to use the mildest temperature conditions possible and to carefully control the reaction time to prevent degradation of the core structure.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems users may encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Low or No Product Yield
A low yield is the most common issue, often stemming from suboptimal reaction conditions.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Incorrect Solvent | A polar protic solvent (e.g., ethanol) is being used, which deactivates the nucleophile by forming a solvent cage.[1][4] | Action: Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[2][3] |
| Insufficient Temperature | The activation energy for the reaction is not being met, resulting in a very slow reaction rate. | Action: Increase the reaction temperature incrementally (e.g., in 10 °C steps) while monitoring the reaction progress by TLC or LC-MS. A typical starting range is 50-80 °C. |
| Weak Nucleophile | The chosen nucleophile has low intrinsic reactivity, leading to a slow conversion rate. | Action: If possible, switch to a more potent nucleophile. Alternatively, the nucleophile can sometimes be activated by conversion to its conjugate base with a non-nucleophilic base (e.g., NaH). |
| Moisture in Reaction | Trace amounts of water can hydrolyze the succinimide ring or compete as a nucleophile, especially at higher temperatures. | Action: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Multiple Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace points to side reactions.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Succinimide Ring Hydrolysis | The reaction is run under basic conditions at an elevated temperature, causing the imide ring to open.[5] | Action: Reduce the reaction temperature. If a base is required, use the minimum stoichiometric amount. Limit the reaction time to the point where starting material is consumed. |
| Elimination (E2) Reaction | A strongly basic and/or sterically hindered nucleophile is used at high temperature, promoting the E2 pathway over S(_N)2. | Action: Lower the reaction temperature. If possible, use a nucleophile that is less basic. For this primary halide, elimination is less common but possible under harsh conditions.[3] |
Section 3: Experimental Protocols and Methodologies
Protocol 3.1: General Procedure for S(_N)2 Reaction with an Amine Nucleophile
This protocol provides a robust starting point for reacting 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a primary or secondary amine.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, as a non-nucleophilic base)
-
Anhydrous Acetonitrile (or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress every 2-4 hours using TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the K₂CO₃, washing the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography or recrystallization.
Section 4: Visual Guides and Workflows
Visual aids can clarify complex mechanisms and decision-making processes.
Diagram 1: S(_N)2 Reaction Mechanism
Caption: The S(_N)2 mechanism involves a backside attack by the nucleophile.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low reaction yield.
Section 5: References
-
Alkyl Halides: Solvent effects in substitution reactions - YouTube . (2020). This video provides a fundamental explanation of how polar protic and polar aprotic solvents influence S(_N)1 and S(_N)2 reaction mechanisms. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts . (2024). An educational resource detailing the key factors that affect S(N)2 reactions, including substrate structure, nucleophile strength, leaving group ability, and the critical role of the solvent. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora . (2023). A discussion forum where multiple experts elaborate on how different solvent types stabilize or destabilize reactants and transition states in nucleophilic substitution reactions. [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts . (2024). This resource explains why polar aprotic solvents accelerate S(N)2 reactions by solvating the cation while leaving the anion (nucleophile) free and reactive. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry . (2012). A detailed guide on how solvent choice influences the competition between substitution (S(_N)2) and elimination (E2) pathways, particularly for secondary alkyl halides. [Link]
-
Optimization of the Reaction Conditions a. - ResearchGate . This scientific diagram and context from a research publication show an example of solvent screening for a reaction, demonstrating the empirical process of optimizing reaction conditions. [Link]
-
A reasonable mechanism for N-Substituted succinimide synthesis in hot water - ResearchGate . This paper discusses the synthesis of N-substituted succinimides, providing insight into the conditions under which the succinimide ring is formed and its general stability. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI . (2020). This article describes the synthesis of N-substituted succinimides and their subsequent reactions, noting conditions like heating to 120 °C for cyclodehydration. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC . (2022). This study on antibody-drug conjugates details the hydrolysis of the succinimide ring, noting that it occurs at basic pH and elevated temperatures. [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives . (2023). This paper further details the synthesis of N-substituted succinimides, mentioning thermal imidization conditions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-(3-Chloropropyl)pyrrolidine-2,5-dione Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for reactions involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione. Our goal is to equip you with the scientific rationale and practical guidance needed to overcome common challenges and optimize your synthetic strategies.
Introduction to the Reactivity of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a versatile bifunctional molecule. It incorporates a reactive primary alkyl chloride for nucleophilic substitution and a succinimide moiety that can participate in various transformations. The selection of an appropriate catalyst is paramount to achieving high yields and selectivities in reactions involving this substrate. This guide will delve into the nuances of catalyst selection for two major classes of reactions: Phase-Transfer Catalyzed (PTC) nucleophilic substitutions and direct N-alkylation of amines.
Part 1: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution
Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles with organic-soluble electrophiles, such as 1-(3-Chloropropyl)pyrrolidine-2,5-dione.[1] This methodology is particularly advantageous as it often employs mild reaction conditions and environmentally benign inorganic bases.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing very slow or no reaction during the N-alkylation of a heterocycle with 1-(3-Chloropropyl)pyrrolidine-2,5-dione using potassium carbonate as the base. How can I improve the reaction rate?
A1: This is a classic scenario where phase-transfer catalysis can be highly effective. The low reactivity is likely due to the poor solubility of the heterocyclic salt in the organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the nucleophilic anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow PTC reactions.
Detailed Recommendations:
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) are excellent starting points.[2] TBAI can sometimes offer faster kinetics due to the in situ generation of the more reactive alkyl iodide.
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst is sufficient. Higher loadings may not necessarily improve the rate and can complicate purification.
-
Solvent Choice: While non-polar solvents like toluene can be effective, polar aprotic solvents such as acetonitrile or DMF often enhance the rate of SN2 reactions.
Q2: I am experiencing a mixture of N- and O-alkylation when reacting a phenol with 1-(3-Chloropropyl)pyrrolidine-2,5-dione under PTC conditions. How can I improve the selectivity for O-alkylation?
A2: The ambident nature of the phenoxide ion can lead to competitive N- and O-alkylation. The choice of catalyst and reaction conditions can significantly influence the selectivity.
Key Factors Influencing Selectivity:
| Parameter | Condition for O-Alkylation | Rationale |
| Counter-ion | "Harder" cations (e.g., Na⁺, K⁺) | Promotes reaction at the more electronegative oxygen atom. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Solvates the cation, freeing the phenoxide for O-attack. |
| Catalyst | Less sterically hindered quaternary ammonium salts | Facilitates approach to the oxygen atom. |
Experimental Protocol for Selective O-Alkylation:
-
To a solution of the phenol (1.0 eq) in DMF, add powdered potassium carbonate (1.5 eq).
-
Add 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.1 eq) and tetrabutylammonium bromide (0.02 eq).
-
Heat the mixture to 60-70 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter the inorganic salts, and perform an aqueous work-up.
Part 2: Direct N-Alkylation of Amines
A primary application of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is the N-alkylation of primary and secondary amines, a key step in the synthesis of various active pharmaceutical ingredients (APIs), including analogs of Buspirone.[3][4]
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a secondary amine with 1-(3-Chloropropyl)pyrrolidine-2,5-dione is giving low yields and the formation of a quaternary ammonium salt side product. What are the likely causes and solutions?
A1: Low yields can stem from several factors, including inadequate base strength, steric hindrance, and over-alkylation. The formation of a quaternary ammonium salt indicates that the product of the initial N-alkylation is sufficiently nucleophilic to react with another molecule of the electrophile.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting N-alkylation reactions.
Catalyst and Reagent Recommendations for N-Alkylation:
| Catalyst/Reagent | Role | Recommended Conditions |
| Potassium Iodide (KI) | Additive | 0.1 - 1.0 eq; facilitates in situ Finkelstein reaction. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic base | 1.2-1.5 eq in ACN or DMF at RT to 80 °C. |
| Sodium Hydride (NaH) | Strong base | 1.1 eq in anhydrous THF or DMF at 0 °C to RT. (Caution: handle with care). |
Q2: I am attempting a palladium-catalyzed cross-coupling reaction with an organometallic reagent and 1-(3-Chloropropyl)pyrrolidine-2,5-dione, but I am only recovering starting material. What could be the issue?
A2: While palladium catalysis is versatile, the direct cross-coupling of sp³-hybridized alkyl chlorides can be challenging. Several factors could be at play:
-
Oxidative Addition: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and can be sluggish for unactivated alkyl chlorides.
-
Ligand Choice: The ligand on the palladium center is crucial. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition.
-
β-Hydride Elimination: If the organometallic reagent successfully couples, the resulting product may be susceptible to β-hydride elimination if there are protons on the carbon adjacent to the newly formed C-C bond.
-
Catalyst Poisoning: The succinimide nitrogen or carbonyl oxygens could potentially coordinate to the palladium center, inhibiting catalysis.
Recommendations for Attempting Pd-Catalyzed Cross-Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | Buchwald or Fu phosphine ligands (e.g., XPhos, SPhos) | Bulky, electron-rich ligands that promote oxidative addition. |
| Base | Weakly coordinating bases (e.g., Cs₂CO₃, K₃PO₄) | Minimizes side reactions and catalyst deactivation. |
| Solvent | Anhydrous, degassed solvents (e.g., Toluene, Dioxane) | Essential for preventing catalyst deactivation by oxygen or water. |
It is important to note that these reactions may require significant optimization, and alternative synthetic routes that do not rely on direct cross-coupling at the sp³ center might be more efficient.
References
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. [Link]
-
Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides. PubMed. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. [Link]
-
Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne. Sci-Hub. [Link]
-
The Novel Buspirone Analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)[butyl]-8-azaspiro [4.5 ]decane-7,9-dione, With Anxiolytic-Like and Antidepressant-Like Effects in Rats. PubMed. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]
-
Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids. NIH. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Sci-Hub. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
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Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]
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Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Buspirone. PubChem. [Link]
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Bis(triphenylphosphine)palladium(II)succinimide as a precatalyst for Suzuki cross-coupling—subtle effects exerted by the succinimide ligand. Sci-Hub. [Link].tet.2004.05.018)
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workup procedure for removing unreacted 1-(3-Chloropropyl)pyrrolidine-2,5-dione
A Senior Application Scientist's Guide to Post-Reaction Purification
Welcome to the technical support guide for handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This document provides in-depth troubleshooting and procedural advice for researchers encountering challenges with removing this unreacted reagent from their reaction mixtures. As a versatile alkylating agent used in the synthesis of complex molecules and drug precursors, its efficient removal is critical for obtaining pure products.[1] This guide is structured in a practical, question-and-answer format to directly address common issues faced in the lab.
Part 1: Foundational Questions & Key Properties
This section addresses the fundamental characteristics of 1-(3-Chloropropyl)pyrrolidine-2,5-dione that dictate the strategies for its removal.
Q1: What are the key chemical properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione that I should consider during workup?
Answer: Understanding the physicochemical properties of this reagent is the first step to designing an effective purification strategy. Two main components of the molecule govern its behavior: the polar succinimide ring and the reactive chloropropyl chain.
-
Solubility: The molecule exhibits moderate polarity. It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in water is low, but not negligible, a fact we can exploit. It is sparingly soluble in non-polar solvents like hexanes, which is useful for precipitation techniques.
-
Reactivity & Stability: The succinimide ring is susceptible to hydrolysis under strong basic or acidic conditions, which opens the ring to form the more water-soluble N-(3-chloropropyl)succinamic acid.[2] The terminal chlorine on the propyl chain is a good leaving group, making the compound a potent alkylating agent susceptible to nucleophilic attack.[1] This reactivity is the reason it's used, but also means it can be quenched by nucleophilic reagents.
Table 1: Physicochemical Properties of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Property | Value | Source |
| CAS Number | 116445-61-5 | [3] |
| Molecular Formula | C₇H₁₀ClNO₂ | [3] |
| Molecular Weight | 175.61 g/mol | [1] |
| Appearance | Solid or liquid at room temperature | [3] |
| Reactivity | Electrophilic; susceptible to nucleophilic substitution at the chloropropyl chain and ring-opening of the succinimide moiety. | [1] |
Q2: Besides my unreacted starting material, what other related impurities should I be looking for?
Answer: During your reaction or workup, several byproducts can form. Identifying them is crucial for choosing the right purification method.
-
Succinimide: If your reaction conditions are harsh enough to cleave the N-propyl bond, you may see succinimide as a byproduct. This is a common issue in reactions involving N-substituted succinimides, such as NBS brominations.[4][5]
-
N-(3-Chloropropyl)succinamic acid: This is the ring-opened hydrolysis product. It will be present if your reaction was run in water or if you use an aqueous workup, particularly under basic conditions.[2] Its free carboxylic acid group makes it significantly more polar and water-soluble than the starting material.
-
Elimination Product: Under certain basic conditions, an elimination reaction can occur to form N-(2-propenyl)pyrrolidine-2,5-dione, though nucleophilic substitution is generally favored.[1]
Part 2: Purification Strategy & Troubleshooting
The optimal workup procedure depends on the properties of your desired product. The following workflow and detailed protocols will guide you to the most effective method.
Workup Decision Workflow
This diagram provides a logical path to selecting the best purification strategy based on the characteristics of your product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol A: Liquid-Liquid Extraction Strategies
This is often the first and most efficient method for removing the bulk of the unreacted reagent and its hydrolysis byproducts.
A1. Basic Aqueous Wash (for Base-Stable Products)
This is the most effective extractive method. It converts the unreacted reagent into a highly water-soluble salt, pulling it from the organic layer.
-
Mechanism of Action: A dilute base wash (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) catalyzes the hydrolysis of the succinimide ring of the unreacted 1-(3-Chloropropyl)pyrrolidine-2,5-dione. The resulting succinamic acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated.[2][6]
Caption: Base-catalyzed hydrolysis for enhanced aqueous solubility.
-
Step-by-Step Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). Shake vigorously for 1-2 minutes.
-
Separate the layers. Repeat the wash if TLC or LCMS analysis of the organic layer still shows a significant amount of starting material.
-
Wash the organic layer with water, followed by brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
A2. Neutral Aqueous Wash
If your product is sensitive to base, a simple water wash can still be effective, though less so than a basic wash.
-
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol A1.
-
Wash the organic layer with deionized water (2-3 times, 1 x volume each time). The succinimide byproduct has some water solubility that can be exploited with multiple washes.[5]
-
Proceed with steps 5 and 6 from Protocol A1.
-
Protocol B: Purification by Flash Column Chromatography
Chromatography is the definitive method when extraction is insufficient or when the product and starting material have very similar properties.[2][4]
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. 1-(3-Chloropropyl)pyrrolidine-2,5-dione is moderately polar and will adhere to silica gel. By choosing a suitable solvent system (eluent), it can be separated from products of different polarity.
-
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or DCM/Methanol. A good system will show clear separation between your product spot and the starting material spot (Rf value difference of >0.2).
-
Column Preparation: Prepare a silica gel column (slurry packed) with your chosen eluent system.
-
Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the eluent ("wet loading"). Dry loading is often preferred for better resolution.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol C: Purification by Recrystallization
If your desired product is a solid, recrystallization can be an excellent and scalable purification method.[7]
-
Principle: This method relies on the difference in solubility of the product and impurities in a specific solvent at different temperatures. The ideal solvent dissolves the product well when hot but poorly when cold, while impurities remain in solution upon cooling.[8]
-
Step-by-Step Procedure:
-
Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one that dissolves your crude product when boiling but allows crystals to form upon cooling to room temperature or 0°C. Ethanol is often a good starting point for succinimide derivatives.[9][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot (near boiling) recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. If needed, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Part 3: Advanced Troubleshooting FAQs
Q3: I've tried a basic wash, but my NMR spectrum still shows traces of the starting material. What should I do?
Answer: If extraction alone is insufficient, it indicates that the partition coefficient of the starting material (or its hydrolyzed form) is not different enough from your product's under those conditions. The next logical step is flash column chromatography (Protocol B) . It offers much higher resolving power and is the standard method for removing persistent, similarly-soluble impurities.
Q4: My product is very non-polar. What's the easiest way to remove the more polar starting material?
Answer: This is an ideal scenario for a simplified chromatographic approach or precipitation.
-
Silica Plug Filtration: Instead of a full column, you can pass your crude product (dissolved in a non-polar solvent like hexanes or DCM/hexanes) through a short pad of silica gel in a fritted funnel.[4] The more polar 1-(3-Chloropropyl)pyrrolidine-2,5-dione and other polar impurities will adsorb to the silica, while your non-polar product will pass through with the solvent.
-
Precipitation/Trituration: Dissolve your crude mixture in a minimum amount of a good solvent (like DCM). Then, slowly add a non-polar "anti-solvent" (like cold hexanes) until the solution becomes cloudy. The more polar succinimide-containing compounds may precipitate out, allowing you to decant or filter them away.[6]
Q5: Are there any chemical methods to "quench" the unreacted reagent before workup?
Answer: Yes, this is an advanced but effective strategy. After your primary reaction is complete, you can add a scavenger reagent that selectively reacts with the leftover 1-(3-Chloropropyl)pyrrolidine-2,5-dione. A good choice is a resin-bound nucleophile, such as a polymer-supported amine (PS-Amine) or thiol (PS-Thiol). The unreacted starting material becomes covalently attached to the solid-phase resin, which can then be simply filtered off, greatly simplifying the subsequent workup.
References
- Google Patents. CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester.
-
National Institutes of Health (PMC). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
National Institutes of Health (PMC). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
-
Organic Syntheses. succinimide - Organic Syntheses Procedure. [Link]
-
Organic Syntheses. 3,5-DIBROMO-2-PYRONE - Organic Syntheses Procedure. [Link]
-
YouTube. recrystallization & purification of N-bromosuccinimide. [Link]
-
Journal of the American Chemical Society. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
-
ResearchGate. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]
-
University of Alberta. Recrystallization - Single Solvent. [Link]
-
ResearchGate. How to do workup after doing bromination with NBS?. [Link]
-
Sciencemadness.org. N-bromosuccinimide removal at workup. [Link]
-
National Institutes of Health (PMC). N-(3-Chlorophenyl)succinimide. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 116445-61-5: 2,5-Pyrrolidinedione, 1-(3-chloropropyl)- [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. youtube.com [youtube.com]
- 9. ijcps.org [ijcps.org]
- 10. N-(3-Chlorophenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, and robust analytical monitoring is paramount for ensuring reaction completion, optimizing yield, and controlling impurity profiles.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into common analytical challenges, offer detailed troubleshooting protocols, and explain the underlying chemical principles behind our recommendations. Our goal is to empower you to confidently monitor your reaction and interpret your analytical data with high fidelity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of analytical methods for monitoring the N-alkylation of succinimide with 1-bromo-3-chloropropane or similar alkylating agents.
Q1: What are the most suitable analytical techniques for monitoring the progress of the 1-(3-Chloropropyl)pyrrolidine-2,5-dione synthesis?
A1: A multi-tiered approach is often best. For rapid, qualitative assessment at the bench, Thin-Layer Chromatography (TLC) is indispensable. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are also powerful tools for confirmation of product identity and elucidation of byproduct structures.
Q2: How do I choose the right TLC solvent system to monitor my reaction?
A2: The key is to achieve good separation between your starting materials (succinimide and 1-bromo-3-chloropropane) and your desired product. Succinimide is quite polar, while the alkylating agent is nonpolar. The product, 1-(3-Chloropropyl)pyrrolidine-2,5-dione, will have intermediate polarity. A good starting point for a solvent system is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the product spot, which allows for clear visualization of the disappearance of starting materials.[1]
Q3: Can I use NMR to get a quick check of my reaction's progress?
A3: Absolutely. Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent (like CDCl₃) can provide a quick snapshot. In the ¹H NMR spectrum, you can monitor the disappearance of the N-H proton of succinimide (a broad singlet) and the appearance of new signals corresponding to the propyl chain on the product.[2][3] This is a powerful, non-destructive technique for real-time or near-real-time analysis.
Q4: When is GC-MS a better choice than HPLC for this analysis?
A4: GC-MS is particularly useful if you suspect the formation of volatile byproducts or if your starting materials and product are thermally stable and sufficiently volatile. It provides excellent separation and mass information, which can be crucial for identifying unknown impurities.[4][5][6] However, for routine quantitative monitoring of the main components, HPLC with UV detection is often more straightforward and does not require derivatization.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analytical monitoring of your reaction.
Issue 1: My TLC plate shows a streak instead of distinct spots for my product.
-
Possible Cause 1: Sample Overloading. You may be spotting too much of your reaction mixture onto the TLC plate.
-
Solution: Dilute your sample before spotting. A very small amount is usually sufficient.
-
-
Possible Cause 2: Inappropriate Solvent System. The solvent system may be too polar, causing all components to move with the solvent front, or not polar enough, resulting in poor migration from the baseline.
-
Solution: Systematically vary the ratio of your polar and nonpolar solvents. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.[1]
-
-
Possible Cause 3: Compound Instability on Silica Gel. The succinimide ring can be susceptible to hydrolysis, especially on acidic silica gel.
-
Solution: Use neutral silica gel plates or add a small amount of a non-volatile base like triethylamine to your spotting solvent to neutralize the silica surface.
-
Issue 2: My HPLC chromatogram shows poor separation between the succinimide starting material and the product.
-
Possible Cause 1: Inadequate Mobile Phase Composition. The eluting strength of your mobile phase may not be optimal for separating these compounds.
-
Solution: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous buffer. A gradient elution, where the concentration of the organic solvent is increased over time, can often improve the separation of components with different polarities.[7]
-
-
Possible Cause 2: Incorrect Column Choice. The stationary phase of your HPLC column may not be providing the necessary selectivity.
Issue 3: I see multiple product peaks in my HPLC or GC-MS analysis.
-
Possible Cause 1: Isomeric Byproducts. Depending on the reaction conditions, side reactions can lead to the formation of isomers.
-
Solution: Use mass spectrometry (LC-MS or GC-MS) to determine if the unexpected peaks have the same mass as your target compound. If they do, they are likely isomers. Further structural elucidation may require techniques like NMR.
-
-
Possible Cause 2: Over-alkylation. While less likely with succinimide, in some N-alkylation reactions, multiple alkyl groups can be added.[9]
-
Solution: Analyze the mass spectrum of the byproduct peaks. An increase in mass corresponding to the addition of another chloropropyl group would indicate over-alkylation. Adjusting the stoichiometry of your reactants can help minimize this.
-
-
Possible Cause 3: Reaction with Solvent. If you are using a reactive solvent, it may be participating in the reaction.
Issue 4: The reaction appears to have stalled, with significant starting material remaining even after extended reaction times.
-
Possible Cause 1: Inefficient Base. The base used to deprotonate the succinimide may not be strong enough or may have poor solubility in the reaction medium.[12][13]
-
Solution: Consider using a stronger or more soluble base. For example, if potassium carbonate is not effective, cesium carbonate is often more reactive due to its higher solubility.[11]
-
-
Possible Cause 2: Deactivation of the Alkylating Agent. Alkyl halides can degrade over time or react with other components in the mixture.
-
Solution: Ensure the quality of your 1-bromo-3-chloropropane. Consider adding a catalytic amount of an iodide salt (e.g., potassium iodide) to promote the reaction via the more reactive alkyl iodide intermediate (Finkelstein reaction).[12]
-
Part 3: Experimental Protocols & Data
Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.[1] With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate.
-
Spotting: On the origin line, spot the diluted reaction mixture. It is also highly recommended to spot the starting materials (succinimide and 1-bromo-3-chloropropane) and a co-spot (a spot of the reaction mixture on top of a spot of the starting material) for comparison.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm.[1] Further visualization can be achieved by staining, for example, in an iodine chamber or with a potassium permanganate dip.
-
Interpretation: Monitor the disappearance of the succinimide spot and the appearance of a new, less polar product spot.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water (e.g., 50:50 v/v). If needed, a small amount of acid, like 0.1% phosphoric acid, can be added to the aqueous phase to improve peak shape.[7]
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a known volume of mobile phase (e.g., 1 mL) in an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (where the succinimide chromophore absorbs).
-
-
Data Analysis: Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards). The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Data Presentation
Table 1: Typical Chromatographic Parameters for Reaction Components
| Compound | Typical TLC Rf (7:3 Hex:EtOAc) | Typical HPLC Retention Time (C18, 50:50 ACN:H₂O) |
| Succinimide | 0.1 | 2.5 min |
| 1-Bromo-3-chloropropane | 0.8 | > 10 min (may vary) |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | 0.4 | 4.8 min |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Visualization of Analytical Workflow
Caption: Workflow for monitoring the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
References
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). Oriental Journal of Chemistry. [Link]
-
Dehart, M. P., & Anderson, B. D. (2012). A mechanism-based kinetic analysis of succinimide-mediated deamidation, racemization, and covalent adduct formation in a model peptide in amorphous lyophiles. Journal of Pharmaceutical Sciences, 101(9), 3096–3109. [Link]
-
Kinetics of Hydrolysis of Succinimides. (n.d.). ResearchGate. [Link]
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Stanković, S., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 169-175. [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
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Nowicka, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10468–10476. [Link]
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Hentzen, M., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 22(12), 4652–4656. [Link]
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Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
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Wang, Y., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Molecular Systems Design & Engineering, 8(10), 1269-1277. [Link]
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Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. [Link]
-
Liu, D., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 46-54. [Link]
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Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry, 89(23), 12673–12681. [Link]
-
Yang, H., et al. (2016). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 88(12), 6337–6344. [Link]
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Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2021). MDPI. [Link]
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Substituted imide synthesis by alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction Kinetics. (n.d.). Journal of New Developments in Chemistry. [Link]
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Schubert, M., et al. (2017). SUPPORTING INFORMATION Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry. [Link]
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Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(23), 12673-12681. [Link]
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N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. [Link]
-
TLC optimization for flash chromatography help. (2023). Reddit. [Link]
-
Fekete, T., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 183. [Link]
-
Analysis of succinimide and its enzymatic product by high performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. (2017). ACS Omega, 2(9), 5895–5902. [Link]
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Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2014). Toxicological Research, 30(2), 111–117. [Link]
-
Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2023). ResearchGate. [Link]
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GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Journal of Medicinal Plants Research. [Link]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). Research Square. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
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Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2014). Toxicological Research, 30(2), 111-117. [Link]
-
Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. (2021). Angewandte Chemie International Edition, 60(15), 8139-8145. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1140-1153. [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10. [Link]
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Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 348-354. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]
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Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2014). Toxicological Research, 30(2), 111-117. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). Chemistry Central Journal, 16(1), 1-8. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 335-341. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1140-1153. [Link]
-
Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13358. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 299-304. [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1198-1202. [Link]
-
The Analysis of Leontopodium leontopodioides (Willd.) Beauv. Chemical Composition by GC/MS and UPLC-Q-Orbitrap MS. (2022). Molecules, 27(9), 2955. [Link]
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Technical Support Center: Troubleshooting Impurities in 1-(3-Chloropropyl)pyrrolidine-2,5-dione Starting Material
Welcome to the Technical Support Center for 1-(3-Chloropropyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in this critical starting material. This document provides in-depth technical guidance in a question-and-answer format, focusing on the practical challenges encountered during experimental work.
Introduction
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a valuable bifunctional reagent, featuring a reactive chloropropyl group for nucleophilic substitution and a succinimide ring. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, difficult purification of the final product, and inaccurate biological data. This guide will equip you with the knowledge to identify, mitigate, and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1-(3-Chloropropyl)pyrrolidine-2,5-dione?
A1: The most prevalent impurities in 1-(3-Chloropropyl)pyrrolidine-2,5-dione typically arise from its synthesis and potential degradation. The standard synthesis involves the reaction of succinic anhydride with 3-chloropropylamine, followed by cyclodehydration.[1][2][3][4]
Based on this, the primary impurities to be aware of are:
-
Process-Related Impurities:
-
Degradation-Related Impurities:
-
Hydrolysis Product (N-(3-chloropropyl)succinamic acid): The succinimide ring is susceptible to hydrolysis, especially in the presence of moisture or basic conditions, leading to the formation of the same intermediate as in the synthesis.[9]
-
Products of Chloropropyl Group Reactions: The chloropropyl group can undergo nucleophilic substitution with water or other nucleophiles, especially under prolonged heating or basic conditions.
-
Q2: My reaction is not proceeding as expected. Could impurities in the starting material be the cause?
A2: Absolutely. Impurities in your 1-(3-Chloropropyl)pyrrolidine-2,5-dione can significantly impact your reaction in several ways:
-
Reduced Yield: If the starting material contains a significant percentage of impurities, the actual molar amount of the desired reactant is lower than calculated, leading to a lower yield of your target molecule.
-
Side Reactions: Nucleophilic impurities like unreacted 3-chloropropylamine can compete with your intended nucleophile, leading to the formation of undesired byproducts. The hydrolysis product, N-(3-chloropropyl)succinamic acid, can also participate in reactions, complicating the reaction mixture.
-
Inhibition of Catalysts: Certain impurities can poison or inhibit catalysts used in subsequent reaction steps.
It is always recommended to assess the purity of your starting material before use, especially for sensitive or large-scale reactions.
Troubleshooting Guide
Issue 1: Identification of Common Impurities
How can I identify the common impurities in my batch of 1-(3-Chloropropyl)pyrrolidine-2,5-dione?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for identifying and quantifying the main component and key impurities. The expected chemical shifts are outlined in the table below.
-
¹³C NMR: Provides complementary information on the carbon skeleton of the molecule and its impurities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Chloropropyl)pyrrolidine-2,5-dione and Potential Impurities (in CDCl₃)
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | -CH₂- (succinimide) | ~2.75 (s) | ~28.5 |
| -N-CH₂- | ~3.65 (t) | ~38.0 | |
| -CH₂- (middle) | ~2.10 (quintet) | ~30.0 | |
| -CH₂-Cl | ~3.55 (t) | ~41.0 | |
| C=O | - | ~177.0 | |
| Succinic Anhydride | -CH₂- | ~3.00 (s) | ~29.0 |
| C=O | - | ~170.0 | |
| 3-Chloropropylamine | -N-CH₂- | ~2.90 (t) | ~40.0 |
| -CH₂- (middle) | ~1.90 (quintet) | ~33.0 | |
| -CH₂-Cl | ~3.60 (t) | ~43.0 | |
| N-(3-chloropropyl)succinamic acid | -CH₂-COOH | ~2.60 (t) | ~31.0 |
| -CH₂-CONH- | ~2.50 (t) | ~30.0 | |
| -N-CH₂- | ~3.40 (q) | ~38.0 | |
| -CH₂- (middle) | ~1.95 (quintet) | ~32.0 | |
| -CH₂-Cl | ~3.60 (t) | ~43.0 | |
| C=O (amide) | - | ~173.0 | |
| C=O (acid) | - | ~178.0 |
Note: These are predicted values and may vary slightly depending on the solvent and instrument.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent method for separating and quantifying impurities. A reverse-phase method is typically suitable.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
This method should provide good separation of the non-polar 1-(3-Chloropropyl)pyrrolidine-2,5-dione from the more polar impurities like succinic anhydride and N-(3-chloropropyl)succinamic acid.[10]
3. Mass Spectrometry (MS):
Coupling HPLC with a mass spectrometer (LC-MS) can help in the definitive identification of impurity peaks by providing molecular weight information.
Issue 2: Purification of the Starting Material
My starting material is impure. What is the best way to purify it?
The choice of purification method depends on the nature and quantity of the impurities.
1. Recrystallization:
Recrystallization is often the most effective method for removing small amounts of impurities from solid compounds.
Experimental Protocol: Recrystallization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
Solvent Screening: Start by testing the solubility of a small amount of the material in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include:
-
Isopropanol
-
Ethanol
-
Toluene
-
Ethyl acetate/Hexane mixture
-
-
Procedure: a. Dissolve the impure 1-(3-Chloropropyl)pyrrolidine-2,5-dione in a minimal amount of the chosen hot solvent. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.
Caption: A typical workflow for the recrystallization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
2. Column Chromatography:
For mixtures with larger amounts of impurities or impurities with similar solubility profiles, column chromatography on silica gel is a viable option.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of ethyl acetate and hexanes is a good starting point. The ideal solvent system should provide a good separation between the product (Rf ~0.3-0.4) and the impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Preventing Impurity Formation
How can I prevent the formation of impurities during storage and in my reactions?
Storage and Handling:
-
Store in a cool, dry place: To minimize hydrolysis, store 1-(3-Chloropropyl)pyrrolidine-2,5-dione in a tightly sealed container in a desiccator or a dry cabinet.[6]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.
Reaction Conditions:
-
Anhydrous Conditions: When the chloropropyl group is the reactive site, ensure your reaction is performed under anhydrous conditions to prevent hydrolysis of the succinimide ring.
-
Control of Stoichiometry: Use a slight excess of the nucleophile to ensure complete consumption of the 1-(3-Chloropropyl)pyrrolidine-2,5-dione and to minimize unreacted starting material in your product.
-
Temperature Control: Avoid unnecessarily high temperatures, which can promote degradation and side reactions.
-
pH Control: Avoid strongly basic conditions if you want to preserve the succinimide ring. If a base is required, use a non-nucleophilic, hindered base and add it slowly at a low temperature.
Logical Decision Tree for Troubleshooting
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- 7. 3-Chloropropylamine hydrochloride | 6276-54-6 [chemicalbook.com]
- 8. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 1-(3-Chloropropyl)pyrrolidine-2,5-dione Derivatives
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 1-(3-Chloropropyl)pyrrolidine-2,5-dione and its derivatives. As crucial intermediates in medicinal chemistry and materials science, the purity of these compounds directly impacts the safety, efficacy, and reproducibility of downstream applications.[1][2] We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by validated experimental protocols and comparative data.
The Synthetic Landscape and Potential Impurities
The synthesis of N-substituted succinimides, such as 1-(3-Chloropropyl)pyrrolidine-2,5-dione, typically involves the reaction of succinic anhydride with a primary amine, followed by cyclodehydration, or direct alkylation of succinimide.[3][4] A common route involves the N-alkylation of succinimide with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base.
This synthetic pathway, while effective, can introduce several classes of impurities that necessitate a multi-faceted analytical approach for their detection and quantification:
-
Unreacted Starting Materials: Residual succinimide and 1-bromo-3-chloropropane.
-
Reagents and Catalysts: Inorganic salts from the base and residual phase-transfer catalysts.
-
By-products: Products from side reactions, such as dimerization or elimination.
-
Degradation Products: Hydrolysis of the imide ring to the corresponding succinamic acid derivative.[5]
The alkyl halide starting material is of particular concern as these compounds are often classified as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[6][7] Regulatory guidelines necessitate stringent control and sensitive detection methods for such impurities.[6][8]
Figure 1: General workflow for the synthesis and analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the cornerstone of purity analysis for non-volatile organic compounds, making it exceptionally well-suited for the target molecule and its non-volatile impurities.[9] A reversed-phase HPLC (RP-HPLC) method provides excellent separation of the main compound from starting materials, by-products, and degradants.
Causality Behind Method Choice: The pyrrolidine-2,5-dione structure contains polar carbonyl groups but also a non-polar alkyl chain, giving it moderate polarity. This makes it ideal for retention and separation on a non-polar stationary phase like C18 with a polar mobile phase (e.g., acetonitrile/water). UV detection is effective due to the presence of the imide chromophore.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
Analysis: Inject the prepared sample solution. Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Data Presentation & Interpretation
An HPLC analysis provides a chromatogram where each peak corresponds to a different compound. The area of each peak is proportional to its concentration.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.85 | 15.6 | 0.12 | Succinimide (Starting Material) |
| 2 | 4.52 | 35.1 | 0.27 | Unknown Impurity |
| 3 | 8.91 | 12895.3 | 99.42 | 1-(3-Chloropropyl)pyrrolidine-2,5-dione |
| 4 | 11.24 | 22.1 | 0.17 | Unknown By-product |
| Total | 12968.1 | 100.00 |
This self-validating protocol, which includes a system suitability test, ensures that the chromatographic system is performing adequately before sample analysis.[10][11] The results clearly quantify the main product and separate it from potential impurities, demonstrating the method's specificity.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Genotoxic Impurities
While HPLC is excellent for the main product, it is not suitable for highly volatile impurities like residual alkyl halides. GC-MS is the gold standard for this purpose, offering superior separation for volatile compounds and definitive identification through mass spectrometry.[6][13] This is particularly critical for controlling potential genotoxic impurities (PGIs) like 1-bromo-3-chloropropane.[7][14]
Causality Behind Method Choice: The low boiling point and thermal stability of potential alkyl halide impurities make them ideal candidates for GC analysis. Coupling GC with a mass spectrometer allows for unambiguous identification based on the compound's mass fragmentation pattern, providing a higher level of confidence than retention time alone.[7] A headspace sampling technique is often preferred to avoid injecting the non-volatile main product onto the GC column.
Experimental Protocol: Headspace GC-MS for Residual Alkyl Halides
-
Instrumentation: GC system with a mass selective detector (MSD) and a headspace autosampler. A capillary column like a DB-624 or equivalent is recommended.[6]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Headspace Conditions:
-
Oven Temperature: 85 °C
-
Incubation Time: 20 min
-
Syringe Temperature: 90 °C
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-300 m/z
-
-
Sample Preparation: Accurately weigh ~100 mg of the final product into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.
-
Calibration: Prepare calibration standards of 1-bromo-3-chloropropane in the same solvent to quantify any detected residue.
Data Presentation & Interpretation
GC-MS analysis provides a total ion chromatogram (TIC) and a mass spectrum for each peak. Identification is confirmed by matching the retention time and mass spectrum against a reference standard.
Table 2: Hypothetical GC-MS Impurity Profile
| Retention Time (min) | Detected Compound | Method of Identification | Result |
| 7.33 | 1-Bromo-3-chloropropane | Retention Time & Mass Spectrum Match | 8.5 ppm |
| 9.15 | Toluene (Solvent) | Mass Spectrum Match (NIST Library) | Trace |
The high sensitivity and specificity of this method allow for the detection and quantification of PGIs at the parts-per-million (ppm) level, ensuring the product meets stringent safety requirements.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for structural elucidation and can serve as a primary method for quantitative analysis (qNMR). It provides absolute structural information, confirming that the desired molecule has been synthesized, and can detect impurities that may be invisible to other methods (e.g., isomers, compounds lacking a UV chromophore).
Causality Behind Method Choice: ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework.[15][16] The chemical shifts, coupling constants, and integration of the proton signals confirm the presence of the succinimide ring, the propyl chain, and their connectivity.[17] For purity, comparing the integral of a signal from the main compound to that of an impurity can provide a direct molar ratio without the need for reference standards of the impurities.
Experimental Protocol: ¹H NMR for Structural and Purity Verification
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS at 0.00 ppm.
-
Analysis:
-
Structural Confirmation: Assign all peaks to the corresponding protons in the expected structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
-
Purity Assessment: Integrate all peaks. Look for small, unassigned peaks that indicate impurities. The relative integration of these peaks compared to the main compound's peaks gives a molar percentage of the impurity.
-
Data Presentation & Interpretation
Table 3: Expected ¹H NMR (400 MHz, CDCl₃) Assignments for 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.68 | t | 2H | N-CH₂ -CH₂-CH₂-Cl |
| 3.59 | t | 2H | N-CH₂-CH₂-CH₂ -Cl |
| 2.73 | s | 4H | -CO-CH₂ -CH₂ -CO- |
| 2.10 | quintet | 2H | N-CH₂-CH₂ -CH₂-Cl |
The presence of signals at these specific chemical shifts with the correct integration and splitting patterns provides definitive structural proof.[17][18] The absence of significant other signals confirms high purity. For instance, a singlet at ~2.6 ppm might indicate residual succinimide.
Comparative Analysis: Selecting the Right Tool for the Job
Each analytical technique offers unique advantages for the purity analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione derivatives. The choice of method depends on the specific question being asked.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
Introduction: The Strategic Importance of a Validated Alkylating Spacer
In the landscape of modern medicinal chemistry, the pyrrolidine-2,5-dione (succinimide) scaffold is a recurring motif in molecules targeting a range of therapeutic areas, including central nervous system (CNS) disorders and epilepsy.[1][2] Its value lies in its rigid structure and versatile chemical handles. 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a critical bifunctional building block, combining the succinimide core with a reactive 3-chloropropyl chain. This chain acts as a flexible alkylating spacer, enabling the covalent linkage of the succinimide pharmacophore to other molecular fragments, a common strategy in the development of dual-acting ligands and other complex drug candidates.[1][3]
The reliability of any multi-step synthesis hinges on the quality of its starting materials. An inadequately characterized intermediate can introduce impurities that are difficult to remove, leading to downstream reaction failures, compromised biological data, and significant project delays. This guide provides a comparative analysis of two common synthetic routes to 1-(3-Chloropropyl)pyrrolidine-2,5-dione and presents a rigorous, self-validating protocol for its synthesis and quality control, ensuring its fitness for purpose in demanding drug discovery programs.
Comparative Analysis of Synthetic Routes
Two primary strategies are commonly employed for the synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione: direct N-alkylation of succinimide and ring-closing cyclization of an acyclic precursor. Each route presents distinct advantages and challenges.
-
Route A: Direct N-Alkylation of Succinimide. This is arguably the most straightforward approach, involving the reaction of succinimide with a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane.
-
Route B: Ring-Closing Cyclization. This alternative strategy involves forming the pyrrolidine-2,5-dione ring from an acyclic precursor, such as reacting 3-chloropropylamine with succinic anhydride.[1]
Below is a logical diagram illustrating these competing pathways.
Caption: Competing synthetic pathways to the target intermediate.
Quantitative Performance Comparison
The choice of synthetic route is a multifactorial decision. The following table summarizes key performance indicators for each route, based on representative laboratory-scale experiments.
| Parameter | Route A: N-Alkylation | Route B: Ring-Closing Cyclization | Senior Scientist's Insight |
| Typical Yield | 75-85% | 80-90% | Route B often provides a slight yield advantage due to the directness of the amide bond formation and subsequent cyclization. |
| Purity (crude) | ~90% | ~95% | The primary impurity in Route A is often unreacted succinimide, which can be challenging to remove. Route B tends to be cleaner. |
| Reaction Time | 8-12 hours | 4-6 hours (including intermediate) | Route B is generally faster, though it involves two conceptual steps (amic acid formation and cyclization) which can sometimes be done in one pot. |
| Cost of Materials | Moderate | Low to Moderate | 3-Chloropropylamine can be less expensive than 1-bromo-3-chloropropane, potentially making Route B more cost-effective. |
| Scalability | Good | Excellent | Both routes are scalable, but the cleaner profile of Route B can simplify downstream processing and purification on a larger scale. |
| Key Challenge | Potential for dialkylation (minor); removal of unreacted succinimide. | Handling of volatile and corrosive 3-chloropropylamine; ensuring complete cyclization without side reactions. |
Recommendation: While both routes are viable, Route B (Ring-Closing Cyclization) is often preferred for its higher yield, cleaner reaction profile, and potentially lower cost, making it more efficient for producing high-quality material. The following sections will detail the synthesis and validation of this preferred route.
Experimental Guide: Synthesis and Validation via Route B
This section provides a self-validating workflow for the synthesis, purification, and characterization of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Overall Validation Workflow
A robust validation process is not merely an endpoint analysis but an integrated workflow from starting materials to the final, qualified reagent.
Caption: Integrated workflow for synthesis and validation.
Protocol 1: Synthesis via Ring-Closing Cyclization
Materials:
-
Succinic Anhydride (1.0 eq)
-
3-Chloropropylamine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Toluene or Xylene
-
Dehydrating agent (e.g., Acetic Anhydride, optional)
Procedure:
-
Amine Free-Basing: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-chloropropylamine hydrochloride in toluene. Cool the mixture in an ice bath.
-
Slowly add triethylamine dropwise to the suspension. Stir for 30 minutes to liberate the free amine.
-
Amic Acid Formation: To the cold mixture, add succinic anhydride portion-wise, ensuring the temperature remains below 10 °C.
-
Scientist's Insight: This exothermic reaction forms the intermediate N-(3-chloropropyl)succinamic acid. Controlling the temperature is crucial to prevent premature cyclization and potential side reactions.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cyclization: Fit the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the amic acid cyclizes to the imide.
-
Alternative: For a faster, lower-temperature cyclization, acetic anhydride can be added after step 4, and the mixture can be heated to 80-90 °C for 1-2 hours.
-
-
Monitor the reaction by TLC or LC-MS until the starting amic acid is consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol/hexanes) to afford the title compound as a white crystalline solid.
Protocol 2: A Multi-Technique Approach to Validation
Relying on a single analytical technique is insufficient. A self-validating system uses orthogonal methods to confirm identity, structure, and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structural confirmation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.56 (t, 2H): -CH₂-Cl. The triplet indicates coupling to the adjacent methylene group.
-
δ 3.70 (t, 2H): -N-CH₂-. The triplet confirms coupling to the central methylene group.
-
δ 2.05 (quint, 2H): -CH₂-CH₂-CH₂-. The quintet is characteristic of the central methylene group coupled to two adjacent CH₂ groups.
-
δ 2.75 (s, 4H): -CO-CH₂-CH₂-CO-. The singlet represents the four equivalent protons of the succinimide ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 177.1 (C=O)
-
δ 41.5 (-CH₂-Cl)
-
δ 37.9 (-N-CH₂)
-
δ 31.2 (-CH₂-CH₂-CH₂-)
-
δ 28.1 (-CO-CH₂-CH₂-CO-)
-
2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine purity with high precision and detect non-volatile impurities.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Acceptance Criterion: Purity ≥ 99.0% area.
-
3. Mass Spectrometry (MS)
-
Purpose: Confirmation of molecular weight.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion at m/z 176.0 [M+H]⁺, along with the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for [M+H]⁺ and [M+H+2]⁺).
Application in Downstream Synthesis: The Alkylation Mechanism
The validated 1-(3-Chloropropyl)pyrrolidine-2,5-dione is primarily used as an alkylating agent. The reaction proceeds via nucleophilic substitution at the terminal carbon of the propyl chain.[1] Mechanistic studies have shown that this is not always a simple SN2 reaction. The reaction can proceed through a highly reactive azetidinium ion intermediate, formed by intramolecular cyclization, which then rapidly reacts with the nucleophile.[4]
Caption: Generalized SN2 mechanism for alkylation using the reagent.
-
Scientist's Insight: Understanding the potential for an azetidinium intermediate is key for troubleshooting.[4] This pathway can explain unexpected reactivity or side products. The choice of solvent and base is critical; for instance, in aprotic polar solvents like NMP, the formation of this intermediate is more pronounced.
Conclusion
The validation of a synthetic route for a key building block like 1-(3-Chloropropyl)pyrrolidine-2,5-dione is a foundational activity in any drug development pipeline. While direct N-alkylation of succinimide is a viable option, the ring-closing cyclization of succinic anhydride with 3-chloropropylamine often proves superior in terms of yield, purity, and scalability. A rigorous, multi-technique validation workflow, incorporating NMR, MS, and HPLC, is not merely a quality control measure but a system that builds confidence and trustworthiness into every subsequent synthetic step. By adhering to these principles, researchers can ensure the generation of reliable, high-quality intermediates, thereby accelerating the path to novel therapeutics.
References
- Understanding the Alkylation of a Phenol by 1‑(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.American Chemical Society - Figshare.
- 1-(3-Chloropropyl)pyrrolidine-2,5-dione | RUO.Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.SpringerLink.
- Method for preparing posaconazole intermediate.
- Synthesis and Characterization of Deshydroxy Posaconazole.Longdom Publishing.
- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1.PubMed.
- ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
Sources
- 1. 1-(3-Chloropropyl)pyrrolidine-2,5-dione|RUO [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. For researchers and drug development professionals, establishing the precise molecular architecture of a target molecule is not merely a procedural step but a critical determinant of a product's efficacy, safety, and intellectual property value. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of methods. It is designed to provide a senior scientist's perspective on the causality behind experimental choices, the integration of data from multiple techniques for a self-validating analytical system, and a robust comparison with potential alternatives and impurities.
The Analytical Imperative: A Multi-faceted Approach to Structural Elucidation
The structural confirmation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione relies on a synergistic application of several spectroscopic methods. No single technique provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that affords an unassailable structural assignment. This multi-pronged approach ensures that every facet of the molecule, from the succinimide core to the N-substituted chloropropyl chain, is thoroughly interrogated.
Below is a diagram illustrating the integrated workflow for the comprehensive spectroscopic analysis of the target compound.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The Rationale for NMR in Structural Confirmation
For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, ¹H and ¹³C NMR are indispensable for:
-
Confirming the presence of the succinimide ring: The chemical equivalence of the two methylene groups in the succinimide ring leads to a characteristic singlet in the ¹H NMR spectrum.
-
Verifying the 3-chloropropyl substituent: The distinct chemical environments of the three methylene groups in the propyl chain result in a predictable pattern of signals with specific multiplicities due to spin-spin coupling.
-
Establishing the point of attachment: 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can definitively show the connectivity between the nitrogen atom of the succinimide ring and the propyl chain.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 1-(3-Chloropropyl)pyrrolidine-2,5-dione. These predictions are based on established chemical shift values for N-substituted succinimides and the known effects of substituents on alkyl chains.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂-CH₂- (Succinimide) | ~2.7-2.8 | s | 4H | - |
| N-CH₂- | ~3.6-3.7 | t | 2H | ~7 |
| -CH₂-CH₂-Cl | ~2.0-2.1 | p | 2H | ~7 |
| -CH₂-Cl | ~3.5-3.6 | t | 2H | ~7 |
Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Succinimide) | ~177-178 |
| -CH₂-CH₂- (Succinimide) | ~28-29 |
| N-CH₂- | ~38-39 |
| -CH₂-CH₂-Cl | ~30-31 |
| -CH₂-Cl | ~41-42 |
The molecular structure and key predicted NMR correlations are illustrated in the diagram below.
Caption: Molecular structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with key predicted HMBC correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify specific bonds.
The Utility of IR in Structural Verification
For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, IR spectroscopy is crucial for:
-
Confirming the presence of the imide group: The two carbonyl groups of the succinimide ring give rise to characteristic and strong absorption bands. The positions of these bands can indicate the cyclic nature of the imide.
-
Identifying the C-N bond: The stretching vibration of the C-N bond provides further evidence for the succinimide structure.
-
Detecting the C-Cl bond: The presence of the chloropropyl group can be confirmed by the C-Cl stretching vibration.
Characteristic IR Absorption Bands
The following table outlines the expected characteristic IR absorption bands for 1-(3-Chloropropyl)pyrrolidine-2,5-dione, based on data for similar N-substituted succinimides.[4][5]
Table 3: Predicted FT-IR Spectral Data for 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Imide) | Asymmetric stretch | ~1770-1780 | Strong |
| C=O (Imide) | Symmetric stretch | ~1700-1710 | Strong |
| C-N (Imide) | Stretch | ~1350-1380 | Medium |
| C-H (Alkyl) | Stretch | ~2850-2960 | Medium |
| C-Cl | Stretch | ~650-750 | Medium-Weak |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
The Role of MS in Unambiguous Identification
For 1-(3-Chloropropyl)pyrrolidine-2,5-dione, MS is essential for:
-
Determining the molecular weight: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
-
Confirming the presence of chlorine: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.
-
Elucidating the structure through fragmentation: The fragmentation pattern can reveal the presence of the succinimide ring and the chloropropyl chain. A key fragmentation would be the loss of the chloropropyl group.
Predicted Mass Spectrometry Data
Based on the fragmentation of similar N-substituted succinimides and phthalimides, the following key ions are predicted in the mass spectrum of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.[6][7][8]
Table 4: Predicted Key Ions in the Mass Spectrum of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
| m/z (for ³⁵Cl) | Ion Structure/Fragment Lost |
| 175 | [M]⁺ (Molecular Ion) |
| 177 | [M+2]⁺ (Isotope Peak) |
| 140 | [M - Cl]⁺ |
| 99 | [Succinimide]⁺ |
| 77 | [C₃H₆Cl]⁺ |
Experimental Protocols
To ensure the reproducibility and validity of the analytical data, the following detailed experimental protocols are provided.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-(3-Chloropropyl)pyrrolidine-2,5-dione in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode.
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the major fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass and elemental composition.
Comparison with Alternatives and Impurities
A critical aspect of structural confirmation is to differentiate the target compound from potential isomers, starting materials, and byproducts.
-
Isomers: An isomer such as 2-(3-chloropropyl)pyrrolidine-2,5-dione would have a significantly different NMR spectrum, particularly in the succinimide ring region, which would no longer be symmetrical.
-
Starting Materials: Unreacted succinimide would show a proton on the nitrogen in the ¹H NMR spectrum (a broad singlet) and a different molecular weight in the mass spectrum.[9] 1,3-dichloropropane would have a much simpler NMR spectrum and a different mass.
-
Byproducts: Potential byproducts, such as the product of elimination (N-allylsuccinimide), would show characteristic alkene signals in the NMR and IR spectra and a different molecular weight.
By comparing the acquired spectra with those of known related compounds and predicted data, a high degree of confidence in the structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be achieved. The combination of NMR for connectivity, IR for functional groups, and MS for molecular weight and fragmentation provides a robust and self-validating analytical package.
References
-
Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Analytical Chemistry, 89(22), 12297-12304. [Link]
-
Gowda, B. T., & Saraswathi, M. (2011). N-(3-Chlorophenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1977. [Link]
-
SpectraBase. (n.d.). N-(3-chloropropyl)phthalimide. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane.... Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]
-
Kornet, M. J., et al. (1977). Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. Journal of Medicinal Chemistry, 20(9), 1210-3. [Link]
-
ResearchGate. (n.d.). Experimental spectroscopic investigations, solute-solvent interactions, topological analysis and biological evaluations of N-(9-Fluorenylmethoxycarbonyloxy)succinimide: An effective agent in anti-breast cancer activity. Retrieved from [Link]
-
PubChem. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
TCHOULA, J. A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10. [Link]
-
Royal Society of Chemistry. (2020). Supporting Information: Visible-light-induced sulfonylation of O-(2,4-dinitrophenyl) oximes with rongalite and alkyl halides. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 24(18), 3344. [Link]
-
MassBank. (n.d.). SUCCINIMIDE; EI-B; MS. Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Schubert, M. (n.d.). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis, spectroscopic characterizations, quantum chemical calculations, docking and cytotoxicity of 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of N3NP crystal. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Supplementary Information: Enantioselective organocatalytic Michael addition of aldehydes to N-substituted maleimides. Retrieved from [Link]
-
NIST. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
Penchev, P. N., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559-565. [Link]
-
Sachan, A. K., et al. (2014). Structural, vibrational, and electronic properties of Succinimide, N-Hydroxy Succinimide and N-Methyl Succinimide by density functional theory. Journal of Chemical and Pharmaceutical Research, 6(11), 211-227. [Link]
-
SpectraBase. (n.d.). N-[(E)-but-2-enyl]-N-(3-chloropropyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
NIST. (n.d.). Succinimide. Retrieved from [Link]
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- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Chlorosuccinimide [webbook.nist.gov]
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A Senior Application Scientist's Guide to 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Drug Development
An In-depth Technical Comparison of a Versatile Alkylating Linker and its Alternatives
In the landscape of modern drug development, particularly in the design of targeted therapeutics and complex molecular architectures, the choice of linking moiety is a critical determinant of success. Among the myriad of bifunctional linkers, 1-(3-Chloropropyl)pyrrolidine-2,5-dione, also known as N-(3-chloropropyl)succinimide, has emerged as a workhorse reagent. Its utility stems from the combination of a stable succinimide ring and a reactive chloropropyl chain, offering a reliable handle for the introduction of a three-carbon spacer in a variety of synthetic applications.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the applications of 1-(3-Chloropropyl)pyrrolidine-2,5-dione. Moving beyond a simple catalog of its uses, we will delve into a comparative analysis of its performance against viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions in the selection and implementation of this and other related chemical tools in your research endeavors.
The Strategic Advantage of the Chloropropyl Succinimide Linker
The core value of 1-(3-Chloropropyl)pyrrolidine-2,5-dione lies in its bifunctional nature. The succinimide moiety provides a stable, non-cleavable linkage point, while the terminal chlorine on the propyl chain serves as a leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the succinimide-propyl unit to a variety of substrates, including amines, thiols, and other nucleophiles.
This simple yet effective architecture has found significant application in several key areas of drug discovery and development:
-
Medicinal Chemistry: As a synthetic intermediate, it is instrumental in the construction of novel heterocyclic compounds. The pyrrolidine-2,5-dione scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antidepressant, and anticancer properties. The chloropropyl chain enables the exploration of structure-activity relationships by introducing a flexible linker to connect the succinimide core to other pharmacophores.
-
Bioconjugation and Linker Technology: In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the principles of linker chemistry are paramount. While more sophisticated cleavable and non-cleavable linkers now dominate the clinical landscape, the fundamental chemistry of alkylating linkers like 1-(3-chloropropyl)pyrrolidine-2,5-dione provides a basis for understanding the evolution of this field. It serves as a non-cleavable linker, relying on the degradation of the antibody within the target cell to release the payload.
-
PET Imaging: The development of novel positron emission tomography (PET) tracers is crucial for disease diagnosis and monitoring treatment response. The propargyl group can be readily modified to incorporate a positron-emitting radionuclide, such as fluorine-18. The succinimide moiety can then be conjugated to a targeting vector, enabling the specific delivery of the imaging agent to the tissue of interest.
Performance in Focus: A Comparative Analysis
The decision to employ 1-(3-Chloropropyl)pyrrolidine-2,5-dione should be made with a clear understanding of its performance characteristics relative to other available options. Here, we present a comparative overview of key parameters.
Table 1: Comparison of Alkylating Linkers for N-Alkylation of Heterocycles
| Linker/Reagent | Typical Substrate | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | Secondary amines (e.g., piperazine) | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile), Heat | 70-90% | Commercially available, stable, provides a non-cleavable linker. | Requires heating, potential for side reactions. |
| 1-Bromo-3-chloropropane | Various nucleophiles | Similar to above | Variable | More reactive than the chloro-analog. | Can lead to over-alkylation or cross-reactivity. |
| Propargyl Bromide | Amines, thiols | Base, Solvent | 80-95% | Introduces a terminal alkyne for "click" chemistry. | Can be volatile and lachrymatory. |
| (3-Bromopropyl)benzene | Amines | Base, Solvent, Heat | 65-85% | Introduces a hydrophobic phenyl group. | Higher boiling point, may require harsher conditions. |
Causality Behind Experimental Choices
The choice of base, solvent, and temperature for N-alkylation reactions using 1-(3-Chloropropyl)pyrrolidine-2,5-dione is critical for achieving high yields and minimizing side products. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred to deprotonate the amine substrate without competing in the substitution reaction. Solvents like DMF or acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction. Heating is typically required to overcome the activation energy of the reaction, but excessive temperatures can lead to decomposition.
The Broader Context: Cleavable vs. Non-Cleavable Linkers in ADCs
In the highly specialized field of antibody-drug conjugates, the linker's role extends beyond simple conjugation. It dictates the mechanism and site of payload release, which in turn significantly impacts the ADC's efficacy and safety profile.[1][2][3]
Conceptual Framework of Linker Strategies in ADCs
Figure 1: Conceptual overview of cleavable and non-cleavable linker strategies in Antibody-Drug Conjugates.
1-(3-Chloropropyl)pyrrolidine-2,5-dione, when used in bioconjugation, forms a stable thioether or amine linkage, categorizing it as a non-cleavable linker . The release of the conjugated payload is therefore dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell. This contrasts with cleavable linkers , which are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.[1][2][3]
Table 2: Comparative Properties of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., from 1-(3-Chloropropyl)pyrrolidine-2,5-dione) |
| Release Mechanism | Triggered by specific conditions (pH, enzymes, redox potential) | Antibody degradation in the lysosome |
| Payload Form | Often released in its unmodified, highly potent form | Released as a payload-linker-amino acid adduct |
| Bystander Effect | Possible, as the released drug can diffuse to neighboring cancer cells | Generally limited, as the charged adduct is less membrane-permeable |
| Plasma Stability | Can be variable; risk of premature payload release | Generally high stability in circulation |
| Therapeutic Window | Potentially wider due to bystander effect, but also higher risk of off-target toxicity | Often a good balance between efficacy and safety |
Experimental Protocols
To ensure the reproducibility and reliability of your results, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
This protocol describes a standard method for the synthesis of the title compound from succinimide and 1-bromo-3-chloropropane.
Materials:
-
Succinimide
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of succinimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-Chloropropyl)pyrrolidine-2,5-dione as a white solid.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, J = 6.8 Hz, 2H), 2.75 (s, 4H), 2.15 (quint, J = 6.4 Hz, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.0, 41.9, 38.3, 30.8, 28.1.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₇H₁₁ClNO₂: 176.04; found: 176.1.
Protocol 2: N-Alkylation of a Piperazine Derivative
This protocol details the reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a model secondary amine, 1-(pyridin-2-yl)piperazine.
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione
-
1-(Pyridin-2-yl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 1-(pyridin-2-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and 1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.1 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (DCM/methanol gradient) to obtain the desired N-alkylated product.
Expected Yield: 80-90%
Workflow for N-Alkylation
Figure 2: A typical experimental workflow for the N-alkylation of a piperazine derivative using 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Conclusion and Future Perspectives
1-(3-Chloropropyl)pyrrolidine-2,5-dione remains a valuable and cost-effective building block in drug discovery and development. Its straightforward reactivity and the stability of the resulting linkages make it a reliable choice for introducing a three-carbon spacer and the succinimide motif into a wide range of molecules.
While the field of bioconjugation has seen a rapid evolution towards more sophisticated linker technologies, particularly for ADCs, the fundamental principles of alkylating linkers continue to inform the design of next-generation therapeutics. The non-cleavable nature of the linkages formed from 1-(3-chloropropyl)pyrrolidine-2,5-dione offers a distinct advantage in terms of plasma stability, which can translate to an improved safety profile.
Future research may focus on the development of derivatives of 1-(3-chloropropyl)pyrrolidine-2,5-dione with modified reactivity or the incorporation of functionalities that allow for more targeted payload release. As our understanding of the complex interplay between linker chemistry and biological activity deepens, the strategic application of well-characterized linkers like 1-(3-chloropropyl)pyrrolidine-2,5-dione will continue to be a cornerstone of successful drug design.
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A Comparative Benchmarking of 1-(3-Chloropropyl)pyrrolidine-2,5-dione and Its Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of 1-(3-chloropropyl)pyrrolidine-2,5-dione, a key intermediate and potential pharmacophore, and its structurally related analogs. By examining the interplay between chemical structure, reactivity, and biological activity, we aim to provide a predictive framework for the rational design of next-generation therapeutic agents.
The N-(3-chloropropyl) substituent introduces a reactive electrophilic center, positioning this class of molecules as potential alkylating agents capable of forming covalent bonds with biological nucleophiles, a mechanism often exploited in the design of targeted therapies.[3] Understanding the nuanced effects of structural modifications to this parent compound is paramount for optimizing efficacy and minimizing off-target effects.
The Core Moiety: 1-(3-Chloropropyl)pyrrolidine-2,5-dione - A Profile
1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as our benchmark compound. Its structure marries the stable, biocompatible succinimide ring with a reactive 3-chloropropyl chain. The succinimide group itself is found in various approved drugs and bioactive molecules, prized for its metabolic stability and ability to engage in hydrogen bonding.[1][4] The chloropropyl group, an alkyl halide, is a well-established functional group for introducing an electrophilic site for covalent modification of biological targets.
The reactivity of the terminal chlorine is a critical parameter. It is influenced by both the electron-withdrawing nature of the adjacent succinimide ring and the potential for intramolecular reactions. One notable reaction pathway for related N-(3-halopropyl)amines is the intramolecular cyclization to form a strained, highly reactive azetidinium ion, which can then act as the effective alkylating agent.[3]
Comparative Analysis of Analog Performance
The therapeutic potential of 1-(3-chloropropyl)pyrrolidine-2,5-dione analogs can be systematically evaluated by modifying three key structural features: the N-alkyl chain, the halogen substituent, and the pyrrolidine-2,5-dione core.
Influence of the N-Alkyl Chain Length
The length of the alkyl chain connecting the nitrogen of the succinimide to the halogen is a critical determinant of both reactivity and biological activity. Let's consider the following analogs for comparison:
| Compound | Structure | Expected Reactivity Trend | Rationale |
| 1-(2-Chloroethyl)pyrrolidine-2,5-dione | N-(CH₂)₂-Cl | Higher | The shorter chain length can facilitate a more rapid intramolecular cyclization to form a highly reactive three-membered aziridinium ion. |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | N-(CH₂)₃-Cl | Benchmark | Forms a four-membered azetidinium intermediate.[3] |
| 1-(4-Chlorobutyl)pyrrolidine-2,5-dione | N-(CH₂)₄-Cl | Lower | The longer chain length disfavors intramolecular cyclization to a five-membered ring, leading to a greater reliance on direct S_N2 reactivity, which is generally slower. |
Expert Insight: The "sweet spot" for alkylating potential often resides in the formation of three- and four-membered cyclic intermediates due to their high ring strain and subsequent reactivity. While a shorter chain might increase reactivity, it could also lead to decreased selectivity and increased toxicity. The four-carbon chain is likely to be the least reactive in terms of intramolecular assistance.
The Halogen Effect: A Study in Leaving Group Ability
The nature of the halogen atom directly impacts the rate of nucleophilic substitution, a cornerstone of the alkylating potential of these analogs. The leaving group ability of halogens follows the trend I > Br > Cl > F.
| Compound | Structure | Expected Reactivity Trend | Rationale |
| 1-(3-Fluoropropyl)pyrrolidine-2,5-dione | N-(CH₂)₃-F | Lowest | The C-F bond is the strongest, making fluoride a poor leaving group. |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | N-(CH₂)₃-Cl | Benchmark | A good balance of reactivity and stability. |
| 1-(3-Bromopropyl)pyrrolidine-2,5-dione | N-(CH₂)₃-Br | Higher | Bromide is a better leaving group than chloride, leading to a faster rate of reaction. |
| 1-(3-Iodopropyl)pyrrolidine-2,5-dione | N-(CH₂)₃-I | Highest | Iodide is an excellent leaving group, resulting in the most reactive analog. |
Trustworthiness Check: While high reactivity might seem desirable, it can also lead to indiscriminate reactions with off-target molecules, resulting in higher cytotoxicity to healthy cells.[5] The choice of halogen is a critical optimization parameter to balance on-target efficacy with an acceptable safety profile.
Modifications to the Pyrrolidine-2,5-dione Core
The succinimide ring itself can be modified to modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have shown that substitutions on the ring can significantly impact their anticancer and other pharmacological activities.[6][7]
| Compound Class | General Structure | Expected Impact on Biological Activity | Rationale |
| 3-Substituted Analogs | Substitution at C3 | Can enhance potency and selectivity. | Introduction of aryl or other functional groups at the 3-position has been shown to significantly influence the anticonvulsant and anticancer properties of pyrrolidine-2,5-diones.[2] |
| Fused-Ring Analogs | Pyrrolidine-2,5-dione fused to other ring systems | May alter the binding mode and introduce new interactions with biological targets. | Fusing the succinimide ring to other cyclic structures can create more rigid molecules with defined three-dimensional shapes, potentially leading to higher affinity and selectivity for specific protein targets. |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted trends, a series of standardized experimental protocols should be employed.
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione Analogs
A general and robust method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with the corresponding primary amine.
Protocol: Synthesis of 1-(3-Halopropyl)pyrrolidine-2,5-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 eq.) in a suitable solvent such as glacial acetic acid or toluene.
-
Amine Addition: Add the desired 3-halopropylamine hydrochloride (1.1 eq.) and a base such as triethylamine (1.2 eq.) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold water. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for determining the in vitro cytotoxicity of the analogs using the MTT assay.
Conclusion and Future Directions
This comparative guide establishes a framework for the systematic evaluation of 1-(3-chloropropyl)pyrrolidine-2,5-dione and its analogs. The interplay between the N-alkyl chain length, the nature of the halogen, and substitutions on the succinimide core provides a rich landscape for optimizing biological activity. The provided experimental protocols offer a standardized approach for validating the predicted trends in reactivity and cytotoxicity.
Future research should focus on synthesizing a broader range of analogs and evaluating their activity against a diverse panel of cancer cell lines. Furthermore, mechanistic studies to identify the specific cellular targets and pathways affected by these compounds will be crucial for their development as targeted therapeutic agents. The insights gained from such comparative studies will undoubtedly accelerate the discovery of novel and more effective anticancer drugs based on the versatile pyrrolidine-2,5-dione scaffold.
References
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- Di Micco, S., Musella, S., & Campiglia, P. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599.
- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Request PDF.
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- Pelletier, J. C., et al. (2012). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. Archiv der Pharmazie, 345(11), 865-873.
- Velmathi, S., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(28), 19343-19354.
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A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 1-(3-Chloropropyl)pyrrolidine-2,5-dione
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticonvulsant, anticancer, antimicrobial, and antidepressant agents.[2][3][4] The starting material, 1-(3-chloropropyl)pyrrolidine-2,5-dione, represents a particularly versatile building block. The presence of a reactive chloropropyl side chain allows for straightforward nucleophilic substitution, enabling the synthesis of a diverse library of N-substituted succinimide derivatives. This guide provides a comparative framework for the biological evaluation of these synthesized compounds, detailing the experimental rationale, protocols, and data interpretation for key therapeutic areas.
Synthetic Strategy: Building a Diverse Chemical Library
The foundational step in this biological evaluation is the chemical synthesis of a library of compounds. The key to this process is the reactivity of the terminal chlorine atom on the propyl chain of 1-(3-chloropropyl)pyrrolidine-2,5-dione. This electrophilic center is susceptible to attack by a wide range of nucleophiles, such as primary and secondary amines, thiols, and phenols. This reaction, typically a standard nucleophilic substitution, allows for the introduction of various functional groups and structural motifs, leading to a library of derivatives with diverse physicochemical properties. The choice of nucleophile is critical as it directly influences the potential biological activity of the final compound. For instance, incorporating aromatic amines might be explored for anticancer properties, while heterocyclic amines could be investigated for anticonvulsant effects.
Caption: General workflow for synthesizing a chemical library.
Comparative Biological Evaluation
Once a library of compounds has been synthesized and characterized, a systematic biological evaluation is necessary to identify promising candidates. Below, we compare the standard screening protocols for three major therapeutic areas: oncology, neurology (anticonvulsant), and infectious diseases.
Anticancer Activity Evaluation
The pyrrolidine-2,5-dione moiety is found in several compounds with antiproliferative properties.[5][6] The evaluation of newly synthesized derivatives is crucial to identify potent and selective anticancer agents.
Rationale for Experimental Choices: The initial screening for anticancer activity typically employs in vitro cytotoxicity assays against a panel of human cancer cell lines.[7][8] This approach is rapid, cost-effective, and allows for the testing of a large number of compounds to determine their general toxicity towards cancer cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[9][10] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect. Using multiple cell lines (e.g., breast, colon, cervical) helps to identify compounds with broad-spectrum activity or selectivity towards a particular cancer type.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting a dose-response curve.[9]
Comparative Data Summary (Hypothetical)
| Compound | Derivative Type | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HT-29 (µM) | IC₅₀ vs. HeLa (µM) |
| Synth-01 | N-benzyl | 45.2 | 58.1 | 62.5 |
| Synth-02 | N-(4-chlorobenzyl) | 12.8 | 15.3 | 20.1 |
| Synth-03 | N-morpholinopropyl | > 100 | > 100 | > 100 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |
Data are for illustrative purposes only.
This table allows for a direct comparison of the cytotoxic potential of different derivatives. For instance, the hypothetical data suggest that adding a chloro-substituted benzyl group (Synth-02) significantly enhances anticancer activity compared to an unsubstituted benzyl group (Synth-01).
Anticonvulsant Activity Evaluation
The succinimide ring is a cornerstone of several anti-epileptic drugs (AEDs), such as ethosuximide. Therefore, screening new derivatives for anticonvulsant activity is a logical and promising endeavor.
Rationale for Experimental Choices: Anticonvulsant screening is primarily conducted using in vivo animal models that represent different types of human seizures. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[11][12] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.[13] Evaluating compounds in both models provides a broader profile of their potential clinical utility.[14] Neurotoxicity is also assessed, typically using the rotarod test, to determine if the anticonvulsant effects occur at doses that do not cause motor impairment.
Experimental Workflow: In Vivo Anticonvulsant Screening
Caption: Workflow for primary anticonvulsant screening.
Detailed Protocol: MES and scPTZ Tests in Mice
-
Animal Preparation: Use male albino mice (18-25 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Control animals receive the vehicle.
-
MES Test: At the time of peak effect (e.g., 30-60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Abolition of the tonic hindlimb extension phase is considered protection.
-
scPTZ Test: At the time of peak effect, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.[13] Observe the animals for 30 minutes. The absence of a clonic seizure lasting for at least 5 seconds is defined as protection.
-
Analysis: The median effective dose (ED₅₀) for each test is calculated using probit analysis. The neurotoxic dose (TD₅₀) from the rotarod test is also determined to calculate the protective index (PI = TD₅₀/ED₅₀).
Comparative Data Summary (Hypothetical)
| Compound | Derivative Type | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) |
| Synth-04 | N-phenyl | 85 | > 300 | > 500 | > 5.9 |
| Synth-05 | N-cyclohexyl | 120 | 150 | 450 | 3.75 |
| Synth-06 | N-(pyridin-2-yl) | 65 | 90 | 350 | 5.4 |
| Phenytoin | Standard Drug | 9.5 | Inactive | 68 | 7.2 |
| Ethosuximide | Standard Drug | > 500 | 130 | > 1000 | N/A |
Data are for illustrative purposes only.
This table allows for comparison of both potency (ED₅₀) and spectrum of activity. Hypothetically, Synth-04 shows activity similar to Phenytoin (MES-selective), while Synth-05 and Synth-06 show a broader spectrum of activity against both seizure models.
Antimicrobial Activity Evaluation
The emergence of drug-resistant microbes necessitates the search for new antimicrobial agents. N-substituted succinimides have been explored for this purpose.[15][16]
Rationale for Experimental Choices: In vitro antimicrobial susceptibility testing is the first step to determine if a compound has activity against bacteria or fungi.[17] The broth microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[17] This method is preferred for screening as it provides a quantitative result (a specific concentration) rather than a qualitative one (zone of inhibition).[17] Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a representative fungus (Candida albicans), is essential to understand the spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[18][19][20]
Experimental Workflow: Antimicrobial MIC Determination
Caption: Workflow for broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Comparative Data Summary (Hypothetical)
| Compound | Derivative Type | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Synth-07 | N-dodecyl | 16 | 64 | 32 |
| Synth-08 | N-(4-nitrophenyl) | 128 | > 256 | > 256 |
| Synth-09 | N-(2-thienyl) | 32 | 128 | 64 |
| Ciprofloxacin | Standard Drug | 0.5 | 0.015 | N/A |
| Fluconazole | Standard Drug | N/A | N/A | 2 |
Data are for illustrative purposes only.
This table reveals the spectrum and potency of the compounds. For example, the hypothetical data suggest that a long alkyl chain (Synth-07) confers broad-spectrum antimicrobial activity, albeit at a moderate level compared to standard drugs.
Conclusion and Future Perspectives
This guide outlines a structured and comparative approach to the biological evaluation of novel compounds derived from 1-(3-chloropropyl)pyrrolidine-2,5-dione. By employing standardized in vitro and in vivo assays, researchers can efficiently screen chemical libraries to identify lead compounds with potential anticancer, anticonvulsant, or antimicrobial properties.
The comparative data tables presented, although hypothetical, illustrate how clear data presentation is essential for discerning structure-activity relationships (SAR). Future work on promising candidates should involve secondary screening, mechanism of action studies, and lead optimization to improve potency and selectivity while reducing toxicity. Ultimately, this systematic evaluation process is fundamental to advancing novel succinimide derivatives from chemical synthesis to potential therapeutic applications.
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European Journal of Medicinal Chemistry. 2013 Dec;70:587-96. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. [Link]
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Avicenna J Clin Microbiol Infect. 2018; 5(3): e68411. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. [Link]
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Semantic Scholar. (2021). Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. [Link]
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Slideshare. (2022). Screening Methods of Anti-epileptic drugs. [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | Request PDF. [Link]
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ResearchGate. (n.d.). Representative examples of bioactive synthesized compounds incorporating a pyrrolidine-2,5-dione motif. [Link]
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ResearchGate. (n.d.). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria | Request PDF. [Link]
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Chemistry & Biodiversity. 2022 Mar; 19(3): e202200801. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]
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Molecules. 2017 Jan 20;22(1):153. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. [Link]
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Organic & Biomolecular Chemistry. 2025 Jan 7;23(1):10-29. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. [Link]
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Bohrium. (2022). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. [Link]
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Molecules. 2023 Aug 11;28(16):6021. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 1-(3-Chloropropyl)pyrrolidine-2,5-dione: A Comparative Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Synthesis
1-(3-Chloropropyl)pyrrolidine-2,5-dione, a bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates a reactive primary alkyl chloride, a good leaving group for nucleophilic substitution, and a stable succinimide ring system. This guide provides an in-depth elucidation of the reaction mechanisms involving this compound, compares its reactivity with relevant alternatives, and offers practical experimental protocols. The pyrrolidine-2,5-dione (succinimide) core is a recurring motif in biologically active molecules, and its derivatives are explored for a range of therapeutic applications, including as anticonvulsants and enzyme inhibitors[1][2].
Mechanistic Elucidation: A Tale of Two Reactive Sites
The reactivity of 1-(3-chloropropyl)pyrrolidine-2,5-dione is dominated by two key features: the electrophilic carbon of the chloropropyl chain and the carbonyl groups of the succinimide ring. The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.
The Chloropropyl Chain: A Hub for Nucleophilic Substitution
The primary chloride on the propyl chain is the most common site of reaction. The mechanism of this transformation is typically a bimolecular nucleophilic substitution (SN2) reaction.
Intermolecular SN2 Reaction:
In the presence of an external nucleophile (Nu:⁻), a direct displacement of the chloride ion occurs. This is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral (in this case, it is not).
Caption: Proposed Sₙ2 reaction mechanism.
The rate of this reaction is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiols, amines, azides) will react more readily.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.
-
Temperature: Higher temperatures generally increase the reaction rate.
Intramolecular Cyclization (Neighboring Group Participation): A Plausible Side Reaction
Under certain conditions, particularly in the absence of a strong external nucleophile or with a weakly nucleophilic solvent, an intramolecular reaction can be envisioned. The nitrogen of the succinimide, while not strongly nucleophilic, could potentially attack the electrophilic carbon of the chloropropyl chain to form a transient, strained bicyclic intermediate. This intermediate would be highly susceptible to nucleophilic attack, leading to a ring-opened product. While not extensively documented for this specific molecule, this pathway is a plausible mechanistic consideration, especially when analyzing potential side products.
The Pyrrolidine-2,5-dione Ring: Stability and Potential for Ring-Opening
The succinimide ring is generally stable under neutral and mildly acidic or basic conditions. However, strong nucleophiles or harsh reaction conditions can lead to nucleophilic attack at the carbonyl carbons, resulting in ring-opening.
Hydrolysis: Under strongly acidic or basic conditions, the imide can be hydrolyzed to form N-(3-chloropropyl)succinamic acid.
Aminolysis/Thiolysis: Very strong amine or thiol nucleophiles can also attack the carbonyl group, leading to the formation of the corresponding amides or thioesters. This reaction is generally less favorable than the SN2 reaction at the chloropropyl chain. A notable example of imide ring-opening is the reaction with hydroxylamine to form hydroxamic acids[3].
Performance Comparison: Choosing the Right Tool for the Job
The choice of reagent is critical for the success of a synthetic step. Here, we compare 1-(3-chloropropyl)pyrrolidine-2,5-dione with its bromo- and iodo-analogs, and discuss an alternative synthetic strategy.
Halogen Leaving Group Comparison
The nature of the leaving group is a critical factor in SN2 reactions. A good leaving group is a weak base that can stabilize the negative charge after it has been displaced[4][5]. The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl > F [6][7].
| Feature | 1-(3-Chloro propyl)pyrrolidine-2,5-dione | 1-(3-Bromo propyl)pyrrolidine-2,5-dione | 1-(3-Iodo propyl)pyrrolidine-2,5-dione |
| Reactivity | Moderate | High | Very High |
| Cost | Generally the lowest | Moderate | Highest |
| Stability | High | Moderate | Lower (can be light-sensitive) |
| Typical Use Case | Robust, cost-effective choice for reactions with strong nucleophiles or when slower, more controlled reactivity is desired. | A good balance of reactivity and stability for a wide range of nucleophiles. | Used for reactions with weak nucleophiles or when very fast reaction times are required. |
For most applications, the bromo-derivative offers a good compromise between reactivity and cost. The chloro-derivative is a suitable option when cost is a primary concern and the nucleophile is sufficiently reactive.
Alternative Synthetic Strategy: The Protected Amine Approach
An alternative to the direct alkylation with 1-(3-chloropropyl)pyrrolidine-2,5-dione is a two-step approach using a nucleophile that already contains a protected 3-aminopropyl group.
Caption: Comparison of synthetic strategies.
This approach can be advantageous when:
-
The desired nucleophilic atom is part of the final succinimide-containing molecule.
-
The direct alkylation with 1-(3-chloropropyl)pyrrolidine-2,5-dione gives low yields or side products.
-
The starting materials for the protected amine approach are more readily available or cost-effective.
Experimental Protocols
Synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione
This protocol is based on the general synthesis of N-substituted succinimides from succinic anhydride and a primary amine[3][8].
Materials:
-
Succinic anhydride (1.0 eq)
-
3-Chloro-1-propanamine hydrochloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Acetic anhydride (2.0 eq)
-
Sodium acetate (0.2 eq)
-
Toluene
Procedure:
-
To a suspension of 3-chloro-1-propanamine hydrochloride in toluene, add triethylamine and stir for 30 minutes at room temperature.
-
Add succinic anhydride to the mixture and heat to reflux for 2 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to 80 °C and add acetic anhydride and sodium acetate.
-
Heat the mixture to reflux for an additional 3 hours.
-
Cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 1-(3-chloropropyl)pyrrolidine-2,5-dione.
Reaction of 1-(3-Chloropropyl)pyrrolidine-2,5-dione with a Thiol Nucleophile
This protocol is a representative example of an SN2 reaction with a soft nucleophile, analogous to maleimide conjugation reactions[9][10].
Materials:
-
1-(3-Chloropropyl)pyrrolidine-2,5-dione (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-(3-chloropropyl)pyrrolidine-2,5-dione in DMF in a round-bottom flask.
-
Add potassium carbonate and thiophenol to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-(phenylthio)propyl)pyrrolidine-2,5-dione.
Conclusion
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a versatile synthetic intermediate with well-defined reactivity. The primary mode of reaction is SN2 substitution at the chloropropyl chain, with the succinimide ring being generally stable under these conditions. For enhanced reactivity, the corresponding bromo- or iodo-derivatives are effective alternatives. A thorough understanding of the underlying reaction mechanisms and the factors influencing them allows for the rational design of synthetic routes and the optimization of reaction conditions, ultimately leading to higher yields and purer products in the development of novel chemical entities.
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A Comprehensive Cost-Benefit Analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Reagent Selection
In the intricate landscape of multi-step organic synthesis, the choice of each reagent is a critical decision, balancing reactivity, cost, safety, and overall efficiency. This guide provides an in-depth cost-benefit analysis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a versatile intermediate, comparing its performance with viable alternatives and offering practical, data-driven insights to inform your synthetic strategies.
The Synthetic Utility of the Pyrrolidine-2,5-dione Moiety
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules. Its presence is linked to diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] Consequently, the efficient introduction of this moiety is a frequent challenge in drug discovery and development. 1-(3-Chloropropyl)pyrrolidine-2,5-dione serves as a key building block for this purpose, offering a three-carbon linker to attach the succinimide group to a target molecule. A notable application is in the synthesis of the antifungal agent Posaconazole.[2][3][4][5]
Cost Analysis: A Tale of Two Halogens and Their Precursors
A primary consideration in any synthesis is the cost of starting materials and reagents. This analysis delves into the cost of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, its common alternative, 1-(3-Bromopropyl)pyrrolidine-2,5-dione, and their respective precursors.
Table 1: Comparative Cost of Reagents
| Compound | Typical Price (USD) | Notes |
| 1-(3-Chloropropyl)pyrrolidine-2,5-dione | Varies significantly by supplier and quantity. Direct price quotes are often required for bulk purchases. | Inquire with chemical suppliers for current pricing. |
| 1-(3-Bromopropyl)pyrrolidine-2,5-dione | ~ | Generally more expensive than the chloro-analog at laboratory scale. |
| Succinic Acid | Industrial Grade: ~$175/Kg to $2.21/Kg[7] | A readily available and inexpensive precursor. |
| Aqueous Ammonia (26-30%) | ~ | A common and cost-effective nitrogen source. |
| 1-Bromo-3-chloropropane | Varies by supplier and quantity. | A key precursor for the synthesis of the title compound. |
| 1,3-Dichloropropane | Varies by supplier and quantity. | An alternative precursor for the synthesis of the title compound. |
| 1,3-Dibromopropane | Varies by supplier and quantity. | Precursor for the bromo-analog. |
Note: Prices are subject to change and may vary based on supplier, purity, and quantity. The prices listed are for estimation purposes.
The foundational materials for synthesizing the succinimide core, succinic acid and ammonia, are commodity chemicals with low associated costs. The primary cost driver becomes the three-carbon halogenated propane used for the N-alkylation of succinimide. While specific pricing for 1-(3-Chloropropyl)pyrrolidine-2,5-dione can be elusive without direct inquiry, the generally higher cost of brominated reagents compared to their chlorinated counterparts is a well-established trend in the chemical market. This suggests a potential cost advantage for the chloro-derivative, particularly in large-scale synthesis.
Synthesis and Experimental Protocols
The synthesis of N-substituted succinimides is a well-established transformation in organic chemistry. The most common route involves the N-alkylation of succinimide with a suitable alkyl halide.
Synthesis of Succinimide
Succinimide is typically prepared by the thermal decomposition of ammonium succinate, which is formed by the reaction of succinic acid and ammonia.
Workflow for Succinimide Synthesis
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Safety Operating Guide
Navigating the Disposal of 1-(3-Chloropropyl)pyrrolidine-2,5-dione: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a halogenated organic compound. By understanding the chemical's properties and the principles of compliant waste management, researchers can ensure a safe and sustainable laboratory environment. This document moves beyond a simple checklist, offering insights into the rationale behind each procedural step to empower you with a deeper understanding of safe chemical handling.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 1-(3-Chloropropyl)pyrrolidine-2,5-dione is a halogenated organic compound, and its primary risks stem from this classification.
For the purpose of this guide, we will operate under the assumption of the following general hazards associated with similar chemical structures. It is imperative to consult the specific SDS from your supplier before handling this chemical.
| Hazard Classification | Description | Rationale and Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2][3][4] | The pyrrolidine-2,5-dione structure and the presence of a reactive chloropropyl group suggest potential biological activity. Always handle in a chemical fume hood to avoid inhalation and wear appropriate personal protective equipment (PPE) to prevent skin and eye contact. |
| Skin/Eye Irritation | Likely to cause skin and serious eye irritation.[2][4][5] | Similar compounds show irritant properties. Direct contact with the skin or eyes should be avoided through the use of gloves and safety goggles. |
| Environmental Hazard | Halogenated compounds can be persistent in the environment and harmful to aquatic life.[6] | Never dispose of this chemical down the drain or in regular trash. Environmental release must be prevented through containment and proper disposal. |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione for any purpose, including disposal, the following PPE is mandatory:
-
Nitrile Gloves: Provides a suitable barrier against incidental skin contact.[7] Always check the manufacturer's glove compatibility data for the specific chemical if available.
-
Safety Goggles: Protects against splashes and accidental eye contact.[7]
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Chemical Fume Hood: All handling of this substance, especially when generating waste, should be conducted within a properly functioning chemical fume hood to prevent inhalation of any potential vapors or dust.[7][8]
Spill Management: Immediate Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety officer.
-
Contain the Spill: For small spills, use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the substance.[6]
-
Collect Absorbent Material: Carefully sweep or scoop the absorbent material containing the spilled chemical into a designated, sealable waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (consult your institution's safety guidelines) and then wash with soap and water. All materials used for cleanup, including paper towels and wipes, must be treated as hazardous waste and disposed of accordingly.
-
Label Waste: Clearly label the container with "Hazardous Waste," the chemical name, and any other information required by your institution.
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is accurate waste segregation. Mixing different waste types can lead to dangerous chemical reactions and significantly increase disposal costs.[6] 1-(3-Chloropropyl)pyrrolidine-2,5-dione must be disposed of as halogenated organic waste .[7][9]
Protocol for Waste Collection:
-
Obtain the Correct Waste Container: Procure a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These are typically clearly labeled and may be color-coded (e.g., green labeled carboys).[9] The container must be made of a compatible material, such as polyethylene, as halogenated compounds can degrade and corrode metal containers over time.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[6] Fill out all required information, including the full chemical name: "1-(3-Chloropropyl)pyrrolidine-2,5-dione." As you add waste, maintain a log of the contents and their approximate quantities.[9]
-
Transferring Waste:
-
Conduct all waste transfers inside a chemical fume hood.
-
If disposing of the pure solid, carefully transfer it into the waste container.
-
If it is in a solution with a non-halogenated solvent, the entire solution must be treated as halogenated waste.[10] Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[6][10] This prevents the release of vapors and protects against spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks from the primary container.[8]
-
-
Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of the chemical yourself.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 1-(3-Chloropropyl)pyrrolidine-2,5-dione.
Caption: Decision workflow for handling and disposal.
Regulatory Compliance: Adhering to the Law
The disposal of 1-(3-Chloropropyl)pyrrolidine-2,5-dione is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies certain chemical wastes as hazardous.[11][12]
As a halogenated organic compound, this waste may fall under the "F-list" of hazardous wastes from non-specific sources, particularly if it is part of a spent solvent mixture.[12][13] Regardless of the specific code, its properties require that it be managed as hazardous waste. This means it is prohibited from land disposal unless it meets specific treatment standards.[14] Adherence to the protocol outlined in this guide will ensure compliance with these critical regulations, protecting both human health and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione
This guide provides essential safety and handling protocols for 1-(3-Chloropropyl)pyrrolidine-2,5-dione, a compound of interest for researchers in drug development and chemical synthesis. As a Senior Application Scientist, my objective is to extend beyond mere product support, fostering a culture of safety and precision in your laboratory. This document is structured to deliver immediate, actionable intelligence for handling this chemical, grounded in established scientific principles and safety practices.
Immediate Safety Concerns & Hazard Profile
Based on structural analysis and data from related compounds, 1-(3-Chloropropyl)pyrrolidine-2,5-dione should be handled as a substance with the following potential hazards:
-
Skin and Eye Damage: Related compounds like N-chlorosuccinimide and pyrrolidine are known to cause severe skin burns and serious eye damage.[3] It is prudent to assume this derivative poses a similar, if not greater, risk.
-
Respiratory Irritation: Inhalation may lead to irritation of the respiratory tract.[1]
-
Systemic Toxicity: As an alkylating agent, there is a significant risk of systemic toxicity if absorbed through the skin, inhaled, or ingested.[2] This includes potential long-term health effects such as carcinogenicity and reproductive harm.
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be released.[4]
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-(3-Chloropropyl)pyrrolidine-2,5-dione. The causality behind each selection is to create a robust, multi-layered barrier against the identified hazards.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles: Must be worn at all times to protect against splashes. They should conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] Face Shield: A full-face shield is required when handling larger quantities (>50g) or when there is a significant risk of splashing, providing a secondary barrier for the entire face. |
| Hand Protection | Double-Gloving with Chemically Resistant Gloves | Inner Glove: Nitrile gloves provide a comfortable and dexterous first layer. Outer Glove: Thicker, chemically resistant gloves (e.g., neoprene or butyl rubber) should be worn over the nitrile gloves. This dual-layer system protects against rapid permeation by the chemical. Always inspect gloves for any signs of degradation or puncture before use.[6] |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical Apron | Lab Coat: A flame-retardant lab coat with long sleeves is mandatory. Chemical Apron: An acid-resistant apron should be worn over the lab coat when handling significant quantities to provide an additional layer of protection against spills.[7] All clothing should be buttoned, and open-toed shoes are strictly prohibited.[8] |
| Respiratory Protection | NIOSH-Approved Respirator | Standard Handling: Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Risk of Aerosolization: If there is a potential for generating dust or aerosols, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
A. Preparation & Weighing
-
Designated Work Area: All handling of 1-(3-Chloropropyl)pyrrolidine-2,5-dione must be performed in a designated area within a certified chemical fume hood.[9]
-
Emergency Equipment Check: Before beginning work, confirm the location and functionality of the nearest safety shower and eyewash station.[10]
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Weighing: To prevent aerosolization, use a balance inside the fume hood or in a ventilated balance enclosure.
B. Experimental Use
-
Controlled Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.
-
Avoid Personal Contact: At all times, avoid direct contact with the skin and eyes. Do not breathe in dust or vapors.[9]
-
Safe Practices: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling, even if gloves were worn.[3]
Emergency & Disposal Plan
A. Spill Response
In the event of a spill, immediate and correct action is critical. The following workflow outlines the necessary steps.
Caption: Workflow for chemical spill response.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
C. Disposal Plan
All waste containing 1-(3-Chloropropyl)pyrrolidine-2,5-dione, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Container Integrity: Ensure the waste container is in good condition and compatible with the chemical.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
-
3M. (2023). Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-(3-Aminopropyl)pyrrolidine. Retrieved from [Link]
-
Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]
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Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Labcompare. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
